4-Cyclooctene-1-carboxylic acid
Description
The exact mass of the compound 4-Cyclooctene-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155167. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Cyclooctene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclooctene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4Z)-cyclooct-4-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2,(H,10,11)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJSFMMHUAFBLF-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4103-10-0 | |
| Record name | 4-Cyclooctene-1-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4Z)-cyclooct-4-ene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to (Z)-Cyclooct-4-enecarboxylic Acid: The Stable Precursor to a Bioorthogonal Reagent
Abstract
This technical guide provides an in-depth examination of (Z)-Cyclooct-4-enecarboxylic acid, a key intermediate in the field of bioorthogonal chemistry. While chemically stable and unremarkable in its own right, its true significance lies in its role as the primary synthetic precursor to its strained, highly reactive geometric isomer, (E)-Cyclooct-4-enecarboxylic acid. The trans-isomer, often referred to as a trans-cyclooctene (TCO), is a cornerstone of "click chemistry," enabling rapid and selective bio-conjugation reactions in complex biological environments. This document details the molecular structure, properties, and synthesis of the (Z)-isomer and provides a comprehensive overview of its conversion to the reactive (E)-isomer. We will explore the underlying principles of ring-strain-driven reactivity and the subsequent application of TCO derivatives in drug development and molecular biology, providing field-proven insights for researchers and scientists.
PART 1: The (Z)-Isomer: A Profile of the Stable Precursor
(Z)-Cyclooct-4-enecarboxylic acid, also known as cis-cyclooct-4-enecarboxylic acid, is a bifunctional organic molecule featuring a cyclooctene ring and a carboxylic acid group. The "(Z)" designation, from the German zusammen ("together"), signifies that the higher-priority substituents on each carbon of the double bond are on the same side, resulting in a cis configuration.[1] This geometry allows the eight-membered ring to adopt a stable, low-energy conformation, rendering the molecule significantly less reactive than its trans-counterpart.
Its primary value proposition for researchers is not its intrinsic reactivity, but its utility as a readily accessible and stable starting material for the synthesis of highly strained trans-cyclooctenes.
1.1 Molecular Structure and Physicochemical Properties
The core structure consists of an eight-membered carbocycle with a single cis-double bond and a carboxylic acid functional group. This structure is chiral, though it is commonly handled as a racemic mixture.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₂ | [2] |
| Molecular Weight | 154.21 g/mol | [2] |
| CAS Number | 4103-10-0 | [2] |
| Appearance | White to light yellow solid/powder | [3] |
| Boiling Point | 275.3°C at 760 mmHg (Predicted) | [2] |
| Density | 1.045 g/cm³ (Predicted) | [2] |
| Storage | Room temperature, cool and dark place (<15°C recommended) | [3] |
1.2 Spectroscopic Characterization (Predicted)
| Spectroscopy | Feature | Expected Chemical Shift / Frequency | Rationale |
| ¹H NMR | Olefinic Protons (-CH=CH-) | δ 5.5 - 5.8 ppm (multiplet) | Standard region for protons on a cis-disubstituted double bond within a cycloalkene. |
| Methine Proton (-CH-COOH) | δ 2.5 - 2.8 ppm (multiplet) | Alpha to a carbonyl group, deshielded relative to other aliphatic protons. | |
| Aliphatic Protons (-CH₂-) | δ 1.4 - 2.4 ppm (complex multiplets) | Broad range due to multiple, distinct methylene environments within the flexible ring. | |
| Carboxylic Acid Proton (-COOH) | δ 10.0 - 12.0 ppm (broad singlet) | Highly deshielded proton, subject to hydrogen bonding and exchange. | |
| ¹³C NMR | Carbonyl Carbon (-COOH) | δ ~180 ppm | Characteristic shift for a carboxylic acid carbon. |
| Olefinic Carbons (-CH=CH-) | δ ~130 ppm | Typical for sp² hybridized carbons in a cycloalkene. | |
| Methine Carbon (-CH-COOH) | δ ~45 ppm | Aliphatic carbon alpha to a carbonyl. | |
| Aliphatic Carbons (-CH₂-) | δ 25 - 35 ppm | Range for sp³ hybridized carbons in the cyclooctane ring. | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) | Characteristic broad absorption due to hydrogen bonding. |
| C=O Stretch (Carboxylic Acid) | ~1710 cm⁻¹ (strong) | Strong, sharp peak indicative of the carbonyl group. | |
| C=C Stretch (Alkene) | ~1650 cm⁻¹ (medium) | Absorption for the cis-disubstituted double bond. | |
| C-H Stretch (sp²) | ~3020 cm⁻¹ (medium) | Associated with the olefinic C-H bonds. |
PART 2: Synthesis and Conversion: From Stable Precursor to Reactive Tool
The overarching synthetic strategy involves two key stages: first, the synthesis of the stable (Z)-isomer, and second, its photochemical isomerization to the desired (E)-isomer.
2.1 Representative Synthesis of (Z)-Cyclooct-4-enecarboxylic Acid
A common and robust method to synthesize the title compound is through the hydrolysis of its corresponding ester, which can be prepared from commercially available starting materials like cis,cis-1,5-cyclooctadiene.
Sources
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- 3. bcc.bas.bg [bcc.bas.bg]
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4-Cyclooctene-1-carboxylic acid CAS number 4103-10-0
An In-Depth Technical Guide to 4-Cyclooctene-1-carboxylic acid (CAS: 4103-10-0)
Executive Summary
4-Cyclooctene-1-carboxylic acid is a pivotal chemical scaffold, primarily recognized for its role as a precursor in the field of bioorthogonal chemistry. While its direct applications are limited, its structural components—a reactive carboxylic acid "handle" and a modifiable cyclooctene ring—make it an invaluable starting material for synthesizing advanced chemical probes and drug delivery systems. This guide provides a comprehensive analysis of its synthesis, characterization, reactivity, and application, with a particular focus on its transformation into trans-cyclooctene (TCO) derivatives for "click-to-release" prodrug strategies. This document is intended for researchers and drug development professionals seeking to leverage this versatile molecule in their work.
Introduction: A Versatile Scaffold for Bioorthogonal Chemistry
4-Cyclooctene-1-carboxylic acid, systematically known as (Z)-cyclooct-4-enecarboxylic acid, is a bifunctional organic molecule featuring a cis-configured eight-membered alkene ring and a carboxylic acid moiety.[1][2] While the cis-isomer itself possesses limited reactivity in bioorthogonal reactions, it serves as a stable and accessible precursor to the highly strained and reactive trans-cyclooctene (TCO) isomers.[3]
The true value of this compound lies in its application within the inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of "click chemistry."[4][5] When converted to a TCO derivative, the strained double bond reacts with extraordinary speed and specificity with tetrazine partners, even within complex biological environments.[5] The carboxylic acid group provides the essential functionality needed to attach this reactive cyclooctene core to biomolecules, such as antibodies or small-molecule drugs, enabling the design of sophisticated, triggerable therapeutic systems.[1][5] This guide will dissect the properties and protocols that make 4-cyclooctene-1-carboxylic acid a critical starting point for innovation in targeted drug delivery.
Physicochemical and Spectroscopic Properties
The fundamental properties of 4-cyclooctene-1-carboxylic acid are summarized below. Understanding these characteristics is crucial for its handling, reaction setup, and purification.
Physical and Chemical Data
| Property | Value | Source(s) |
| CAS Number | 4103-10-0 | [1][6][7] |
| Molecular Formula | C₉H₁₄O₂ | [1][6][8] |
| Molecular Weight | 154.21 g/mol | [1][6][8] |
| Appearance | White to light yellow powder or lump; yellow oil post-synthesis | [9][10] |
| Boiling Point | 275.3°C @ 760 mmHg | [1] |
| Density | 1.045 g/cm³ | [1] |
| Flash Point | 128.6°C | [1] |
| Refractive Index | 1.489 | [1] |
| Predicted pKa | 4.74 ± 0.20 | [1] |
Spectroscopic Characterization
While specific spectral data for this exact compound is not widely published, its structure allows for a clear prediction of its characteristic spectroscopic signatures based on well-established principles.[11][12]
| Spectroscopy | Feature | Characteristic Signal | Rationale |
| FT-IR | O-H Stretch (Carboxylic Acid) | Very broad, 2500-3500 cm⁻¹ | Strong hydrogen bonding between carboxylic acid dimers broadens the peak significantly.[11] |
| C=O Stretch (Carboxylic Acid) | Strong, ~1700-1725 cm⁻¹ | Characteristic absorption for a carboxylic acid carbonyl.[11] | |
| C=C Stretch (Alkene) | Medium, ~1650 cm⁻¹ | Absorption for a non-conjugated cis-double bond. | |
| ¹H NMR | -COOH Proton | Very broad singlet, 10-12 ppm | Highly deshielded proton, subject to rapid chemical exchange and hydrogen bonding.[11] |
| Alkene Protons (-CH=CH-) | Multiplet, 5.5-5.7 ppm | Standard chemical shift for protons on a cis-disubstituted double bond within a ring. | |
| Alpha Proton (-CH-COOH) | Multiplet, ~2.5-3.1 ppm | Deshielded by the adjacent electron-withdrawing carbonyl group.[12] | |
| ¹³C NMR | Carbonyl Carbon (-COOH) | 175-185 ppm | Highly deshielded due to the attached oxygens.[11] |
| Alkene Carbons (-C=C-) | 128-132 ppm | Typical range for sp² hybridized carbons in a cycloalkene. | |
| Mass Spec | Molecular Ion (M⁺) | m/z = 154 | Corresponds to the molecular weight. |
| Key Fragments | M-17 (-OH), M-45 (-COOH) | Characteristic fragmentation pattern involves the loss of the hydroxyl radical followed by carbon monoxide, or the entire carboxyl group.[11] |
Synthesis and Purification
The most direct laboratory synthesis of 4-cyclooctene-1-carboxylic acid involves the hydrolysis of its corresponding ester, ethyl cyclo-oct-4-ene-1-carboxylate.[9] This method is reliable and proceeds in high yield.
Synthesis Workflow Diagram
Caption: The IEDDA reaction between a TCO and a tetrazine proceeds via a rapid cycloaddition followed by elimination of N₂ gas to release a payload.
This reaction is exceptionally fast (with second-order rate constants up to 10⁶ M⁻¹s⁻¹) and bio-orthogonal, meaning it does not cross-react with biological functional groups. [5]The (Z)-acid provides the carbon skeleton that, through further synthetic steps (not detailed here), can be isomerized and functionalized into a TCO-based linker ready for IEDDA-mediated drug release.
Application in Drug Development: A "Click-to-Release" Prodrug Strategy
A leading application for TCOs derived from this scaffold is in pre-targeted drug delivery and prodrug activation. [1]The strategy aims to improve the therapeutic index of a drug by activating it only at the desired site of action.
Conceptual Workflow for Bioconjugation and Activation
The process involves several key stages, starting with our title compound.
Caption: A conceptual workflow from the starting carboxylic acid to site-specific drug activation in vivo.
Protocol: Activation and Conjugation to a Model Amine
This protocol demonstrates the key step of using the carboxylic acid "handle" for conjugation.
Objective: To activate 4-cyclooctene-1-carboxylic acid and conjugate it to a model primary amine (e.g., benzylamine).
Materials:
-
4-Cyclooctene-1-carboxylic acid
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Benzylamine
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Magnetic stirrer and inert atmosphere setup (e.g., nitrogen balloon)
Procedure:
-
Activation:
-
In a dry flask under a nitrogen atmosphere, dissolve 4-cyclooctene-1-carboxylic acid (1 eq.) and NHS (1.1 eq.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.2 eq.) portion-wise and stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours.
-
Expert Insight: EDC is a water-soluble carbodiimide that facilitates the condensation between the carboxylic acid and NHS. Running the initial phase at 0°C minimizes side reactions. The formation of the NHS ester can be monitored by TLC.
-
-
Conjugation:
-
In a separate flask, dissolve benzylamine (1 eq.) in anhydrous DCM.
-
Slowly add the activated NHS ester solution from step 1 to the benzylamine solution.
-
Stir the reaction at room temperature overnight.
-
Expert Insight: The NHS ester is a good leaving group, allowing for efficient nucleophilic attack by the primary amine to form a stable amide bond. This two-step process is generally cleaner than a one-pot EDC coupling directly with the amine.
-
-
Purification:
-
Wash the reaction mixture with dilute acid (e.g., 0.1 M HCl) to remove unreacted amine, followed by a base (e.g., saturated NaHCO₃) to remove unreacted acid and NHS.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate the solvent.
-
Purify the resulting amide product by flash column chromatography.
-
Safety, Handling, and Storage
While comprehensive hazard data is not available, prudent laboratory practices should be followed based on the functional groups present and information from related compounds. [1][13]
| Hazard Aspect | Recommendation | Source(s) |
|---|---|---|
| GHS Hazards | Warning: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. | [13] |
| Personal Protective Equipment (PPE) | Wear safety glasses/goggles, nitrile gloves, and a lab coat. | [13] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. | [14] |
| Storage | Keep container tightly closed. Store in a cool, dry, and well-ventilated place. For long-term stability, consider storage under an inert atmosphere (e.g., nitrogen or argon). | [13][14][15] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | |
Conclusion
4-Cyclooctene-1-carboxylic acid is more than a simple cycloalkene; it is a foundational building block for cutting-edge applications in chemical biology and medicine. Its true potential is realized upon conversion to TCO derivatives, where it becomes a key component in powerful bioorthogonal cleavage reactions. The carboxylic acid function provides a reliable anchor point for conjugation to a vast array of molecules, enabling the construction of complex, stimuli-responsive systems. For scientists and researchers in drug development, mastering the chemistry of this scaffold opens the door to designing next-generation prodrugs and targeted therapies with enhanced precision and efficacy.
References
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- ChemScene. (n.d.). 4103-10-0 | Cyclooct-4-ene-1-carboxylic acid.
- TCI Chemicals. (n.d.). (4Z)-Cyclooct-4-ene-1-carboxylic Acid | 4103-10-0.
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- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
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An In-Depth Technical Guide to the Synthesis of 4-Cyclooctene-1-carboxylic acid
Foreword: The Strategic Importance of Cyclooctene Scaffolds in Modern Chemistry
Cyclooctene derivatives, particularly those functionalized with carboxylic acid moieties, represent a pivotal class of molecules in contemporary chemical science. Their unique conformational properties and the reactivity of the endocyclic double bond make them versatile building blocks in organic synthesis and valuable components in the design of novel therapeutics and advanced materials. Specifically, 4-cyclooctene-1-carboxylic acid serves as a crucial precursor for a variety of complex molecular architectures, including ligands for catalysis, monomers for ring-opening metathesis polymerization (ROMP), and key intermediates in the synthesis of bioactive compounds.[1][2][3] This guide provides a comprehensive, in-depth exploration of a robust and scalable synthetic route to 4-cyclooctene-1-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The methodologies detailed herein are presented with a focus on mechanistic understanding, practical execution, and the underlying principles that govern the chemical transformations.
Strategic Overview of the Synthetic Approach
The synthesis of 4-cyclooctene-1-carboxylic acid can be efficiently achieved through a two-step process commencing with the palladium-catalyzed carbonylation of the readily available and inexpensive starting material, cycloocta-1,5-diene. This is followed by the hydrolysis of the resulting ester intermediate. This strategy is advantageous due to its directness and the high degree of control over the introduction of the carboxyl functional group.
Caption: Synthetic workflow for 4-cyclooctene-1-carboxylic acid.
Part I: Palladium-Catalyzed Carbonylation of Cycloocta-1,5-diene
The introduction of a carboxyl group via carbonylation is a powerful transformation in organic synthesis.[4] In this initial step, cycloocta-1,5-diene is reacted with carbon monoxide and ethanol in the presence of a palladium catalyst to yield ethyl 4-cyclooctene-1-carboxylate.[4]
Mechanistic Insights
The catalytic cycle of palladium-catalyzed carbonylation is a well-studied process. The reaction is initiated by the formation of a palladium-hydride species, which then undergoes migratory insertion with the diene. Subsequent coordination of carbon monoxide and migratory insertion of the CO molecule into the palladium-carbon bond forms an acyl-palladium complex. Finally, alcoholysis of this complex releases the ester product and regenerates the active palladium catalyst. The choice of a palladium catalyst is critical, as its efficacy is highly dependent on the ligand environment and reaction conditions.[4]
Caption: Generalized catalytic cycle for palladium-catalyzed carbonylation.
Experimental Protocol
Materials:
-
Cycloocta-1,5-diene
-
Ethanol (anhydrous)
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
Carbon monoxide (CO) gas
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A high-pressure autoclave reactor is charged with cycloocta-1,5-diene, anhydrous ethanol, palladium(II) chloride, and copper(I) chloride.
-
The reactor is sealed and purged several times with nitrogen gas before being pressurized with carbon monoxide to the desired pressure.
-
The reaction mixture is heated to the specified temperature with vigorous stirring for the designated reaction time.
-
After cooling to room temperature, the excess carbon monoxide is carefully vented.
-
The reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with dilute hydrochloric acid and water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl 4-cyclooctene-1-carboxylate.
-
Purification is achieved via vacuum distillation or column chromatography on silica gel.
| Parameter | Value | Rationale |
| Temperature | 100-150 °C | To ensure a sufficient reaction rate. |
| CO Pressure | 50-100 atm | Higher pressure favors the carbonylation reaction. |
| Catalyst | PdCl₂/CuCl | A common and effective catalyst system for this transformation. |
| Solvent | Ethanol | Acts as both the solvent and the nucleophile. |
Part II: Saponification of Ethyl 4-cyclooctene-1-carboxylate
The final step in the synthesis is the hydrolysis of the ester to the corresponding carboxylic acid. This is a standard saponification reaction using a strong base, followed by acidification.[5]
Mechanistic Rationale
Saponification is a nucleophilic acyl substitution reaction. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, forming the carboxylate salt. The final step is the protonation of the carboxylate salt with a strong acid to yield the desired carboxylic acid.
Caption: Mechanism of saponification.
Experimental Protocol
Materials:
-
Ethyl 4-cyclooctene-1-carboxylate
-
Sodium hydroxide (NaOH)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of ethyl 4-cyclooctene-1-carboxylate in a mixture of water and a co-solvent like ethanol is prepared in a round-bottom flask.[5]
-
An aqueous solution of sodium hydroxide is added to the flask.[5]
-
The mixture is heated under reflux with stirring for several hours to ensure complete hydrolysis.[5]
-
After cooling to room temperature, the reaction mixture is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then carefully acidified with concentrated hydrochloric acid until a pH of approximately 2 is reached, resulting in the precipitation of the carboxylic acid.[5]
-
The product is extracted with diethyl ether.[5]
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4-cyclooctene-1-carboxylic acid as a crude product.[5]
-
Further purification can be achieved by recrystallization or distillation.
| Parameter | Value | Rationale |
| Base | Sodium Hydroxide | A strong and inexpensive base for saponification. |
| Acid | Hydrochloric Acid | Used for the protonation of the carboxylate salt. |
| Extraction Solvent | Diethyl Ether | Efficient for extracting the carboxylic acid from the aqueous solution. |
Characterization and Data
The final product, 4-cyclooctene-1-carboxylic acid, can be characterized by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₉H₁₄O₂[6][7] |
| Molecular Weight | 154.21 g/mol [6][7] |
| Appearance | Yellow oil[5] |
| Boiling Point | 275.3°C at 760 mmHg (predicted)[7] |
| CAS Number | 4103-10-0[6][7] |
Spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) should be acquired to confirm the structure and purity of the synthesized compound.
Alternative Synthetic Strategies: A Brief Overview
While the described method is robust, other synthetic routes to cyclooctene derivatives exist and may be suitable depending on the desired substitution patterns and stereochemistry.
-
Ring-Closing Metathesis (RCM): RCM is a powerful tool for the synthesis of cyclic olefins, including cyclooctenes.[1][8][9] This method involves the intramolecular metathesis of a diene precursor, catalyzed by ruthenium or molybdenum complexes.[1][8] It offers excellent functional group tolerance and control over ring size.[1]
-
Diels-Alder Cycloaddition: The Diels-Alder reaction, a [4+2] cycloaddition, can be employed to construct the cyclohexene core, which can then be further elaborated to a cyclooctene system.[10][11][12] This approach is particularly useful for controlling stereochemistry.
-
Functionalization of Cyclooctene Oxide: The carboxylation of cyclooctene oxide can be another route, although it may present challenges in terms of selectivity and reaction conditions.[13]
Conclusion and Future Outlook
The synthesis of 4-cyclooctene-1-carboxylic acid via palladium-catalyzed carbonylation of cycloocta-1,5-diene followed by saponification represents a reliable and scalable method for obtaining this valuable synthetic intermediate. The principles and protocols detailed in this guide provide a solid foundation for researchers to successfully prepare this compound and its derivatives. The versatility of the cyclooctene scaffold ensures its continued importance in the development of new chemical entities with diverse applications in medicine and materials science. Further research may focus on developing even more efficient and stereoselective catalytic systems for the synthesis of functionalized cyclooctenes.
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4-Cyclooctene-1-carboxylic Acid: A Comprehensive Technical Guide
Abstract: This guide provides an in-depth examination of 4-Cyclooctene-1-carboxylic acid, a versatile cyclic organic compound. It details the molecule's fundamental physicochemical properties, outlines a validated synthetic protocol, and discusses its characterization and significance in chemical research and drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors who require a technical understanding of this compound for application in novel synthesis and discovery programs.
Core Molecular Profile
4-Cyclooctene-1-carboxylic acid, identified by CAS number 4103-10-0, is a derivative of cyclooctene featuring a carboxylic acid functional group.[1] This structure provides a unique combination of a flexible eight-membered ring and a reactive carboxyl moiety, making it a valuable building block in organic synthesis. The cis-isomer, specifically (4Z)-Cyclooct-4-ene-1-carboxylic Acid, is a common form of this compound.[2]
Physicochemical and Structural Data
The fundamental properties of 4-Cyclooctene-1-carboxylic acid are crucial for its application in experimental design. These quantitative data points are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄O₂ | [1] |
| Molecular Weight | 154.21 g/mol (approx.) | [1][3] |
| CAS Number | 4103-10-0 | [1] |
| Appearance | White to light yellow powder or lump | [2] |
| Density | 1.045 g/cm³ | |
| Boiling Point | 275.3 °C at 760 mmHg | |
| Flash Point | 128.6 °C | |
| pKa (Predicted) | 4.74 ± 0.20 |
Synthesis and Mechanistic Rationale
The synthesis of 4-Cyclooctene-1-carboxylic acid can be achieved through various routes. A common and effective method involves the hydrolysis of its corresponding ester, ethyl cyclo-oct-4-ene-1-carboxylate.
Causality in Experimental Design
The choice of a hydrolysis reaction is based on its reliability and high yield. Saponification, the hydrolysis of an ester under basic conditions (e.g., using sodium hydroxide), is a robust and well-understood transformation. The process is mechanistically straightforward: the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. The resulting carboxylate is then protonated in an acidic workup to yield the final carboxylic acid product. This method is favored for its operational simplicity and the ease of purification of the final product.
General Synthesis Workflow
The overall process from starting material to purified product follows a logical sequence of chemical transformation, isolation, and verification.
Caption: Workflow for the synthesis of 4-Cyclooctene-1-carboxylic acid.
Experimental Protocol: Synthesis via Saponification
This protocol describes a validated method for the laboratory-scale synthesis of 4-Cyclooctene-1-carboxylic acid from its ethyl ester.[4]
Materials:
-
Ethyl cyclo-oct-4-ene-1-carboxylate
-
Sodium hydroxide (NaOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine ethyl cyclo-oct-4-ene-1-carboxylate with an aqueous solution of sodium hydroxide.[4]
-
Saponification: Heat the mixture under reflux for approximately 2 hours to ensure complete hydrolysis of the ester.[4]
-
Cooling and Filtration: Allow the reaction mixture to cool to room temperature. If any precipitate (such as residual palladium from a previous step) is present, remove it by filtration.[4]
-
Acidification: Transfer the filtrate to a beaker and pour it into a larger volume of water. Acidify the solution by adding concentrated hydrochloric acid until the solution is acidic (confirm with pH paper). The 4-Cyclooctene-1-carboxylic acid will separate as a yellow oil.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether. Repeat the extraction two more times to maximize recovery.[4]
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate to remove residual water.[4]
-
Isolation: Remove the sodium sulfate by filtration. Evaporate the diethyl ether from the filtrate using a rotary evaporator to yield the final product, 4-Cyclooctene-1-carboxylic acid.[4]
Characterization and Validation
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. This self-validating system confirms the molecular structure and provides confidence in the material for subsequent applications.
Caption: Analytical workflow for structural validation.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework. Key signals would include protons on the double bond, the proton alpha to the carboxyl group, and the carbonyl carbon.
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) confirm the molecular weight of the compound (m/z 154.21).[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of 4-Cyclooctene-1-carboxylic acid will show characteristic stretches for the O-H of the carboxylic acid (a broad peak), the C=O of the carbonyl group, and the C=C of the alkene.
Applications in Drug Development and Research
The carboxylic acid functional group is a cornerstone in medicinal chemistry, present in over 450 marketed drugs.[6] It often serves as a key pharmacophoric element, enabling interactions with biological targets through hydrogen bonding and ionic interactions.[7]
The unique scaffold of 4-Cyclooctene-1-carboxylic acid makes it a valuable intermediate for several advanced applications:
-
Bioorthogonal Chemistry: The cyclooctene moiety, particularly its strained trans-isomer, is a key player in bioorthogonal "click" chemistry.[8] While this guide focuses on the more stable cis-isomer, it serves as a precursor to these more reactive species used in cellular imaging and targeted drug delivery.
-
Scaffold for Novel Therapeutics: The eight-membered ring provides a conformationally flexible yet constrained scaffold. Medicinal chemists can leverage this structure to synthesize novel analogs of existing drugs or to develop new chemical entities targeting proteins, with the carboxylic acid group serving as a crucial anchor or interaction point within a receptor's binding site.[9]
-
Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with a key functional group, it can be used in FBDD screening to identify initial binding fragments that can be elaborated into more potent lead compounds.
-
Polymer and Materials Science: The molecule can be used as a monomer or functionalizing agent in the development of new polymers and materials with specific properties.
The introduction of a carboxylic acid can improve the pharmacokinetic properties of a molecule, such as aqueous solubility.[9] However, this group can also limit passive diffusion across membranes, a challenge that medicinal chemists often address through prodrug strategies.[6][9]
References
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LookChem. (n.d.). Cas 4103-10-0, 4-Cyclooctene-1-carboxylic acid. Retrieved from [Link]
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ChemSynthesis. (n.d.). 4-cyclooctene-1-carboxylic acid. Retrieved from [Link]
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Chemsrc. (n.d.). CAS#:1129-33-5 | 4-Cyclooctene-1-carboxylicacid, methyl ester. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Cyclooctene-1-carboxylic acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of cyclo-oct-4-ene-1-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). (4Z)-1-methylcyclooct-4-ene-1-carboxylic acid. Retrieved from [Link]
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Available from: [Link]
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Kaur, N., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. Journal of the Indian Chemical Society, 101(6), 101481. Available from: [Link]
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Lücking, U. (2019). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. Available from: [Link]
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An In-Depth Technical Guide to the Spectroscopic Data of 4-Cyclooctene-1-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclooctene-1-carboxylic acid (C₉H₁₄O₂, Molecular Weight: 154.21 g/mol , CAS: 4103-10-0) is a bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery.[1] Its structure, featuring a reactive carboxylic acid moiety and a modifiable cyclooctene ring, makes it a valuable building block for the synthesis of complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the structural elucidation of its derivatives.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key features of 4-Cyclooctene-1-carboxylic acid are the carboxylic acid group (-COOH) and the cis-configured double bond within the eight-membered ring.
Figure 2: Workflow for ATR-FTIR Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COOH | 10.0 - 12.0 | broad singlet | - |
| H4, H5 (-CH=CH-) | 5.5 - 5.7 | multiplet | |
| H1 (-CH-COOH) | 2.5 - 2.8 | multiplet | |
| H3, H6 (-CH₂-C=C) | 2.1 - 2.3 | multiplet | |
| H2, H7, H8 (-CH₂-) | 1.4 - 1.9 | multiplet |
Interpretation and Causality
The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and the anisotropic effect of the carbonyl group, causing it to appear far downfield (10-12 ppm) as a broad singlet. [2]This signal will disappear upon the addition of D₂O due to proton-deuterium exchange. The olefinic protons (H4 and H5) are expected in the 5.5-5.7 ppm range, typical for cyclic alkenes. [3]The proton at C1, being alpha to the carbonyl group, will be deshielded and is predicted to resonate around 2.5-2.8 ppm. The allylic protons at C3 and C6 will also be deshielded to approximately 2.1-2.3 ppm. The remaining methylene protons will appear as a complex multiplet in the upfield region of 1.4-1.9 ppm.
¹³C NMR Spectroscopy: Predicted Chemical Shifts
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C9 (-COOH) | 175 - 185 |
| C4, C5 (-CH=CH-) | 128 - 132 |
| C1 (-CH-COOH) | 40 - 45 |
| C3, C6 (-CH₂-C=C) | 28 - 33 |
| C2, C7, C8 (-CH₂-) | 24 - 29 |
Interpretation and Causality
The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing in the 175-185 ppm region. [2]The sp² hybridized carbons of the double bond are expected to resonate between 128 and 132 ppm. The carbon atom (C1) attached to the carboxylic acid group will be found around 40-45 ppm. The allylic carbons (C3 and C6) are predicted to be in the 28-33 ppm range, while the remaining sp³ hybridized methylene carbons will appear in the most upfield region (24-29 ppm).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Cyclooctene-1-carboxylic acid in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical acquisition parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: Following ¹H NMR, acquire the ¹³C NMR spectrum. A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 220 ppm) and a larger number of scans (e.g., 128 or more) are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Figure 3: Workflow for NMR Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): m/z = 154
-
Key Fragments: m/z = 137 ([M-OH]⁺), 109 ([M-COOH]⁺), and fragments arising from the cleavage of the cyclooctene ring.
Interpretation and Causality
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 154, corresponding to the molecular weight of the compound. Carboxylic acids often exhibit characteristic fragmentation patterns. [4]The loss of a hydroxyl radical (-OH) would result in a fragment at m/z 137. The loss of the entire carboxyl group (-COOH) as a radical would lead to a fragment at m/z 109. Further fragmentation of the cyclooctene ring can also occur, leading to a complex pattern of smaller fragments.
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The Enduring Reactivity of an 8-Membered Ring: A Technical Guide to the Discovery and Evolution of Cyclooctene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of cyclooctene and its derivatives from a curiosity of physical organic chemistry to an indispensable tool in modern drug development and materials science is a testament to the profound impact of fundamental chemical discoveries. This guide provides a comprehensive exploration of the history, synthesis, and application of these remarkable eight-membered rings. We will delve into the seminal work that first brought the strained trans-cyclooctene to light, trace the evolution of synthetic methodologies from classical eliminations to sophisticated photochemical flow systems, and illuminate the rationale behind the design of next-generation derivatives. The core of this guide focuses on the unique reactivity imparted by ring strain, particularly in the context of bioorthogonal chemistry, and its transformative applications in targeted drug delivery, preclinical imaging, and the development of novel polymeric materials.
The Dawn of a Strained Alkene: Discovery and Foundational Principles
The story of cyclooctene's prominence begins not with the more stable cis-isomer, but with its highly strained and kinetically reactive trans-counterpart. While cis-cyclooctene can be readily prepared by methods such as the selective hydrogenation of 1,5-cyclooctadiene, the isolation of trans-cyclooctene proved to be a significant synthetic challenge that, once overcome, unlocked a new realm of chemical reactivity.[1]
Cope's Breakthrough: The First Isolation of trans-Cyclooctene
In the mid-20th century, the existence of small-ring trans-cycloalkenes was a subject of considerable theoretical interest. It was Arthur C. Cope who, in 1950, provided the first definitive experimental evidence for a stable, isolable trans-cycloalkene within an eight-membered ring.[2][3] Cope's initial synthesis utilized a Hofmann elimination of N,N,N-trimethylcyclooctylammonium iodide, which yielded a mixture of cis- and trans-cyclooctene.[4][5] The key to isolating the elusive trans-isomer was the clever exploitation of its higher reactivity and the unique properties of its strained double bond. Cope demonstrated that the trans-isomer selectively forms a complex with silver nitrate, allowing for its separation from the more abundant and less reactive cis-isomer.[5][6] This foundational work not only provided the first access to trans-cyclooctene but also offered the first tangible glimpse into the unusual properties conferred by the severe twisting of the double bond within the medium-sized ring.
The Energetic Dichotomy: Understanding Ring Strain
The fundamental difference between cis- and trans-cyclooctene lies in their thermodynamic stability, a direct consequence of ring strain. The cis-isomer can adopt a relatively low-energy boat conformation.[1] In contrast, the geometry of the trans-isomer forces the carbon chain to twist, resulting in significant torsional and angle strain. The ring-strain energy of trans-cyclooctene is approximately 16.7 kcal/mol, substantially higher than the 7.4 kcal/mol of its cis-counterpart.[5] This stored potential energy is the wellspring of trans-cyclooctene's enhanced reactivity, making it a powerful tool for reactions that can release this strain. Furthermore, the non-planar nature of the trans-isomer gives rise to planar chirality, with a significant energy barrier to racemization, a feature that has been exploited in stereoselective synthesis.[2][3][6]
Mastering the Ring: Evolution of Synthetic Methodologies
The initial methods for synthesizing and isolating trans-cyclooctene, while groundbreaking, were often low-yielding and cumbersome for producing functionalized derivatives. The burgeoning applications of these strained alkenes, particularly in bioorthogonal chemistry, spurred the development of more efficient and versatile synthetic strategies.
From Elimination to Light: Photochemical Isomerization
A significant advancement in the synthesis of trans-cyclooctenes came with the advent of photochemical isomerization. Pioneered by Inoue and others, this approach allows for the direct conversion of the more stable cis-isomer to the desired trans-isomer using a singlet sensitizer and ultraviolet light.[6] While the equilibrium strongly favors the cis-form, the reaction can be driven towards the trans-product by continuously removing it from the reaction mixture. This is typically achieved by circulating the reaction solution through a column packed with silver nitrate-impregnated silica gel, which selectively binds the trans-isomer.[6][7]
This protocol is a generalized representation of the flow photochemistry setup developed and refined by several research groups.
-
Apparatus Setup: A quartz reaction flask is charged with a solution of the cis-cyclooctene derivative and a singlet sensitizer (e.g., methyl benzoate) in a suitable solvent (e.g., cyclohexane). This flask is connected via pump to a chromatography column containing silica gel impregnated with silver nitrate. The outlet of the column is then returned to the reaction flask, creating a closed loop.
-
Irradiation and Circulation: The quartz flask is irradiated with a UV lamp (typically at 254 nm).[6] The solution is continuously pumped through the silver nitrate column.
-
Selective Trapping: The trans-isomer, as it is formed, is selectively complexed by the silver ions on the silica gel, while the unreacted cis-isomer is returned to the reaction flask for further irradiation.[6][7]
-
Elution and Isolation: After a set period, the irradiation is stopped, and the trapped trans-cyclooctene derivative is eluted from the column with a solution of aqueous ammonia, which displaces the alkene from the silver complex. Subsequent extraction and purification yield the pure trans-product.
Causality: The success of this method hinges on the principle of Le Châtelier. By continuously removing the trans-product from the equilibrium, the reaction is driven to favor its formation, allowing for preparatively useful yields that are unattainable in a batch reaction.[6]
Caption: Workflow for flow photochemical synthesis of trans-cyclooctenes.
Functionalization and Diastereoselectivity
The synthesis of functionalized trans-cyclooctenes is crucial for their application as chemical tools. However, the introduction of substituents creates diastereomers (axial and equatorial), which can be challenging to separate and may exhibit different reactivities.[2] Recent advancements have focused on developing diastereoselective syntheses. For example, the stereocontrolled 1,2-addition of nucleophiles to trans-cyclooct-4-enone provides a high-yielding route to a new class of derivatives termed "a-TCOs" (axial-5-hydroxy-trans-cyclooctenes).[8][9] This method addresses the poor diastereoselectivity often observed in photochemical isomerizations.[8]
Other synthetic approaches, such as ring-closing metathesis (RCM) of highly functionalized dienes, have also been explored for the preparation of complex cyclooctene derivatives.[10]
Unleashing the Strain: Reactivity and Bioorthogonal Applications
The high ring strain of trans-cyclooctenes and their derivatives (TCOs) makes them exceptionally reactive dienophiles in cycloaddition reactions. This property has been harnessed to develop some of the fastest bioorthogonal reactions known, enabling chemists to perform highly specific chemical transformations in complex biological environments.
The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The cornerstone of TCO's utility in chemical biology is the inverse-electron-demand Diels-Alder (IEDDA) reaction with 1,2,4,5-tetrazines.[2][11][12] This reaction is exceptionally fast and proceeds without the need for a catalyst, making it ideal for in vivo applications.[11][13] The reaction mechanism involves a [4+2] cycloaddition between the electron-poor tetrazine (diene) and the electron-rich, strained TCO (dienophile), followed by a retro-Diels-Alder reaction that releases a molecule of nitrogen gas, irreversibly driving the reaction forward.[2][14]
Caption: Simplified mechanism of the IEDDA reaction between TCO and tetrazine.
The kinetics of the IEDDA reaction are remarkable, with second-order rate constants that can exceed 10^6 M⁻¹s⁻¹.[6] This rapid reactivity allows for efficient labeling and conjugation at the low concentrations typically found in biological systems.
Engineering Reactivity and Stability
A significant focus of research has been the development of new TCO derivatives with fine-tuned reactivity and stability. The goal is to achieve a balance: the TCO must be reactive enough to undergo rapid IEDDA ligation but stable enough to persist in the biological milieu without degradation or isomerization to the unreactive cis-form.[2]
| Derivative | Key Feature | Second-Order Rate Constant (k₂) with Diphenyl-s-tetrazine (M⁻¹s⁻¹) | Stability Characteristics | Reference |
| trans-Cyclooctene (TCO) | Parent compound | ~19.1 (in MeOH) | Susceptible to isomerization in the presence of copper-containing proteins. | [15][16] |
| s-TCO | Conformationally strained (cyclopropane-fused) | ~3100 (in MeOH) | Highly reactive but can be unstable in the presence of high thiol concentrations. | [2][15] |
| d-TCO | Dioxolane-fused | ~520 (in MeOH) | Improved stability in aqueous solutions and serum compared to s-TCO. | [2][15][17] |
| a-TCO | Axially substituted | More reactive than standard 5-hydroxy-TCO diastereomers. | Favorable physicochemical properties, including improved cell permeability and washout. | [8][9][18] |
Note: Reaction rates are highly dependent on the specific tetrazine derivative and solvent conditions.
This table highlights the trade-off between reactivity and stability. For instance, the highly strained s-TCO exhibits the fastest reaction rates but has shown instability in certain biological contexts.[2] Conversely, derivatives like d-TCO have been engineered for enhanced stability while maintaining excellent reactivity.[17]
Applications in Drug Development and Beyond
The unique properties of cyclooctene derivatives have made them powerful tools for researchers in drug development and chemical biology.
Pretargeted Imaging and Therapy
In pretargeted strategies, a biomolecule, such as an antibody that recognizes a tumor-specific antigen, is first administered and allowed to accumulate at the target site. This antibody is conjugated to a TCO derivative. Subsequently, a smaller, rapidly clearing molecule carrying a diagnostic (e.g., a PET imaging agent) or therapeutic (e.g., a potent cytotoxin) payload attached to a tetrazine is administered. The fast and specific IEDDA reaction ensures that the payload is delivered directly to the target, minimizing off-target toxicity and improving the therapeutic index.[2][16]
"Click-to-Release" Drug Delivery
A sophisticated application of TCO-tetrazine chemistry is in "click-to-release" systems. In this approach, a therapeutic agent is attached to a TCO derivative via a linker that is designed to cleave upon reaction with a tetrazine.[19] This allows for the targeted release of a drug at a specific site, activated by an externally administered tetrazine-containing molecule. This strategy has shown promise in preclinical models for increasing the cytotoxicity of drugs specifically at the tumor site.[19]
Ring-Opening Metathesis Polymerization (ROMP)
While much of the focus has been on trans-cyclooctene, the cis-isomer is a valuable monomer in polymer chemistry. cis-Cyclooctene readily undergoes ring-opening metathesis polymerization (ROMP) in the presence of ruthenium-based catalysts (e.g., Grubbs' catalysts) to produce polycyclooctene, an elastomer with various industrial applications.[1] The ability to incorporate functionalized cyclooctene monomers into ROMP allows for the synthesis of polymers with tailored properties.
Future Outlook
The field of cyclooctene chemistry continues to evolve at a rapid pace. Current research is focused on the development of novel TCO scaffolds with even greater stability and reactivity, as well as the synthesis of multifunctional derivatives that can be used for more complex biological applications. The ongoing exploration of new bioorthogonal reactions and their integration with cyclooctene-based platforms will undoubtedly lead to further breakthroughs in targeted therapy, in vivo imaging, and materials science. The journey of this simple eight-membered ring is far from over, and its continued impact on science and medicine is assured.
References
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Cope, A. C., & Bach, R. D. (n.d.). trans-CYCLOOCTENE. Organic Syntheses Procedure. Retrieved from [Link]
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Sivaguru, J., & Fox, J. M. (n.d.). Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation. PMC. Retrieved from [Link]
-
Adhikari, K., et al. (2024). Reaction mechanism of inverse electron-demand Diels–Alder [4 + 2] (IEDDA) between a trans-cyclooctene and 1,2,4,5-tetrazine. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). trans-Cyclooctene. Retrieved from [Link]
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Adhikari, K., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. PubMed Central. Retrieved from [Link]
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Darko, A., et al. (n.d.). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. PMC. Retrieved from [Link]
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Pigga, J. M., et al. (n.d.). General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties. PubMed Central. Retrieved from [Link]
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Nicolaou, K. C., et al. (2003). Synthesis of Highly Functionalized Cyclooctenes by Ring-Closing Metathesis: Unexpected Formation of a trans Isomer. ResearchGate. Retrieved from [Link]
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Authored by Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Reactivity of the Cyclooctene Ring System
Abstract
The cyclooctene ring system, particularly its trans-isomer, represents a cornerstone of modern chemical biology, materials science, and drug development. The inherent ring strain of trans-cyclooctene (TCO) endows it with exceptional reactivity, most notably in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines, which stands as one of the fastest bioorthogonal reactions known.[1][2] This guide provides a comprehensive exploration of the fundamental principles governing cyclooctene reactivity, from its unique stereochemistry and the synthetic challenges in accessing its strained isomer to the rational design of derivatives with enhanced performance. We will dissect key reaction mechanisms, present field-proven experimental protocols, and survey its transformative applications in pretargeted imaging, targeted drug delivery, and advanced bioconjugation.
The Foundation of Reactivity: Stereoisomerism and Ring Strain
The reactivity of cyclooctene is fundamentally a tale of two isomers: the stable, low-energy (Z)- or cis-cyclooctene and the highly strained, chiral (E)- or trans-cyclooctene. While cis-cyclooctene behaves like a typical acyclic alkene, trans-cyclooctene (TCO) is a distorted and high-energy molecule. The ring strain energies for the cis and trans isomers are approximately 7.4 kcal/mol and 16.7 kcal/mol, respectively.[3] This substantial strain energy in the trans-isomer is the thermodynamic driving force behind its remarkable reactivity.
The double bond in TCO is severely twisted, leading to a high-energy highest occupied molecular orbital (HOMO).[4] This makes TCO an exceptionally reactive, electron-rich dienophile in cycloaddition reactions.[2][4] The TCO scaffold exists primarily in a stable "crown" conformation, but can also adopt a more reactive "half-chair" conformation.[2] Computational studies have shown that forcing the ring into a half-chair-like geometry further increases strain and accelerates reaction rates, a principle that has been expertly exploited in the design of next-generation derivatives.[2]
Accessing the Reactive Isomer: Synthesis and Isomerization of trans-Cyclooctene
The practical application of TCO chemistry hinges on its synthesis. The most common and direct method to produce TCO derivatives is the photochemical isomerization of the corresponding, more stable cis-isomers.[4][5][6]
The photochemical equilibrium between the cis and trans isomers heavily favors the cis form.[3] To drive the reaction toward the desired trans product, the in situ removal of the trans-isomer from the reaction mixture is required. This is ingeniously achieved by exploiting the selective complexation of the strained trans-alkene with silver(I) ions.[3][5][6] The reaction is typically performed in a flow chemistry setup where the solution is continuously passed through a column of silica gel impregnated with silver nitrate (AgNO₃). The TCO is trapped on the column, while the cis-isomer remains in solution to undergo further photoisomerization, thus shifting the equilibrium.[6]
Caption: Workflow for photochemical synthesis of trans-cyclooctene.
While TCOs are stable enough for widespread use, their isomerization back to the unreactive cis-form can occur, particularly in certain in vitro environments like cell culture media containing thiamine degradation products.[7] This is a critical consideration for drug development professionals designing long-term cell-based assays.
The Premier Reaction: Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation
The signature reaction of TCO is its extremely rapid inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with 1,2,4,5-tetrazines.[2] This reaction is considered a cornerstone of bioorthogonal chemistry due to its extraordinary speed and selectivity.[2][8] The high-energy, electron-rich double bond of TCO acts as the dienophile, reacting with the electron-poor tetrazine diene.[2]
The reaction proceeds via a [4+2] cycloaddition to form a highly strained bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N₂), irreversibly forming a stable dihydropyridazine product.[8] The release of N₂ provides a strong thermodynamic driving force for the reaction.
Caption: Mechanism of the TCO-Tetrazine IEDDA Ligation.
The kinetics of this reaction are exceptionally fast, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, allowing for efficient labeling at low micromolar or even nanomolar concentrations.[1][9] This incredible speed makes the TCO-tetrazine ligation ideal for in vivo applications where reactant concentrations are inherently low.[1][2]
Engineering Reactivity: A Showcase of TCO Derivatives
A key area of research has been the rational design of TCO derivatives to modulate their reactivity, stability, and physicochemical properties. By introducing specific structural modifications, scientists can fine-tune the cyclooctene ring for specific applications.
-
Conformationally Strained TCOs (s-TCO): By fusing an additional ring to the TCO core, the cyclooctene is forced into a more strained 'half-chair' conformation.[2] This additional strain significantly boosts reactivity. For example, s-TCO was found to react 160 times faster with 3,6-diphenyl-s-tetrazine than the parent TCO.[10]
-
cis-Dioxolane-fused TCOs (d-TCO): The introduction of a cis-fused dioxolane ring not only increases conformational strain for a ~27-fold rate enhancement but also improves aqueous solubility and stability due to the inductive electron-withdrawing effect of the oxygen atoms.[2][10]
-
Axially Substituted TCOs (a-TCOs): Stereocontrolled additions of nucleophiles to a trans-cyclooctenone precursor can yield axially substituted TCOs.[11] These derivatives have shown increased reactivity and favorable physicochemical properties, such as improved cell permeability and faster washout from cells.[11]
| Derivative | Modifying Feature | Relative Reactivity Enhancement (Approx.) | Key Advantage(s) |
| TCO | Parent scaffold | 1x | Benchmark reactivity |
| s-TCO | Fused cyclopropane ring | ~160x | Maximized reaction rate[10] |
| d-TCO | cis-fused dioxolane ring | ~27x | High reactivity, improved stability & hydrophilicity[10] |
| a-TCO | Axial geminal substitution | ~2x | Improved hydrophilicity and kinetics[2] |
Applications in Drug Development and Biomedical Research
The unique reactivity of the cyclooctene system has unlocked powerful strategies for researchers in medicine and biology.
-
Pretargeted Nuclear Imaging: The exceptional speed of the TCO-tetrazine ligation is ideally suited for pretargeted imaging (e.g., PET scans).[2] In this two-step approach, a slow-clearing targeting molecule (like an antibody) conjugated to a tetrazine is administered first. After it has accumulated at the target site (e.g., a tumor) and cleared from circulation, a fast-clearing TCO-conjugated radiotracer is administered.[1] The bioorthogonal reaction occurs rapidly in vivo, concentrating the radioactive signal at the target for high-contrast imaging while minimizing radiation exposure to healthy tissues.[1][2]
-
Targeted Drug Delivery & "Click-to-Release": TCO chemistry enables precise drug delivery.[9] A particularly innovative application is the "click-to-release" system, where the TCO is part of a linker that cleaves upon reaction with a tetrazine.[12][13] This allows for the controlled, site-specific release of a therapeutic payload from a carrier molecule, such as an antibody-drug conjugate (ADC), enhancing treatment efficacy and reducing off-target effects.[2][13]
-
Live-Cell Imaging and Bioconjugation: TCOs are widely used to label and track biomolecules in living systems.[8] Their ability to react quickly and specifically at low concentrations without interfering with biological processes makes them invaluable tools for studying protein dynamics, visualizing cell-surface glycans, and assembling complex biomolecular structures.[8][9]
Experimental Protocol: Kinetic Analysis of a TCO-Tetrazine Ligation via NMR Spectroscopy
This protocol provides a methodology for determining the second-order rate constant of a TCO-tetrazine reaction, a critical step in validating new bioorthogonal reagents.
Objective: To measure the rate of disappearance of the TCO reactant upon addition of a tetrazine derivative using ¹H NMR spectroscopy.
Materials:
-
trans-Cyclooctene derivative (e.g., TCO-OH)
-
Tetrazine derivative (e.g., 3,6-dipyridyl-s-tetrazine)
-
Deuterated solvent (e.g., Methanol-d₄)
-
Internal standard (e.g., Dimethyl sulfone)
-
NMR tubes, syringes, and a high-field NMR spectrometer
Methodology:
-
Sample Preparation (TCO solution):
-
Accurately weigh the TCO derivative and the internal standard and dissolve them in the deuterated solvent to known concentrations (e.g., 5 mM TCO, 5 mM internal standard).
-
Rationale: The internal standard provides a stable reference peak for accurate quantification of the TCO peak integrals over time.
-
Transfer a precise volume (e.g., 500 µL) of this solution to an NMR tube.
-
-
Spectrometer Setup:
-
Lock and shim the NMR spectrometer using the prepared sample.
-
Acquire an initial ¹H NMR spectrum (t=0) before the addition of the tetrazine. Identify and integrate the characteristic peaks for the TCO (vinylic protons) and the internal standard.
-
-
Reaction Initiation:
-
Prepare a stock solution of the tetrazine derivative in the same deuterated solvent at a known concentration (e.g., 5 mM).
-
Using a syringe, rapidly inject an equimolar amount of the tetrazine solution into the NMR tube. Start a timer immediately upon addition.
-
Rationale: Using equimolar concentrations simplifies the second-order rate law calculation. Rapid injection and mixing are crucial for accurate kinetic measurements.
-
-
Data Acquisition:
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate (e.g., every 30 seconds for a fast reaction, every 5 minutes for a slower one).
-
Continue acquiring spectra until the TCO peaks have significantly diminished or disappeared completely (>90% conversion).
-
-
Data Analysis:
-
Process each spectrum and carefully integrate the TCO reactant peak and the internal standard peak.
-
Calculate the concentration of TCO at each time point, [TCO]t, using the following formula: [TCO]t = [TCO]₀ * (Integral_TCO_t / Integral_Std) / (Integral_TCO_₀ / Integral_Std)
-
For a second-order reaction with equal initial concentrations, plot 1/[TCO]t versus time (t).
-
The data should yield a straight line. The slope of this line is the second-order rate constant, k₂.
-
Conclusion and Future Outlook
The cyclooctene ring system, powered by the inherent strain of its trans-isomer, has established itself as an indispensable tool for researchers. Its unparalleled reactivity in the IEDDA ligation with tetrazines provides a robust and versatile platform for chemical intervention in complex biological systems. The ongoing development of novel TCO derivatives with fine-tuned properties continues to push the boundaries of what is possible in targeted therapy, in vivo imaging, and fundamental cell biology. Future innovations will likely focus on creating TCOs with even faster, more tunable reaction kinetics, developing novel "click-to-release" triggers for multi-drug delivery, and integrating these systems into advanced materials and diagnostic platforms.
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An In-depth Technical Guide to the Isomers of Cyclooctene Carboxylic Acid
This guide provides a comprehensive technical overview of the isomers of cyclooctene carboxylic acid, designed for researchers, scientists, and professionals in drug development. We will delve into the structural nuances, stereoselective synthesis, analytical characterization, and the burgeoning applications of these versatile molecular scaffolds.
Introduction: The Structural Landscape of Cyclooctene Carboxylic Acid
Cyclooctene is a fascinating cycloalkene as it is the smallest ring system that can accommodate a stable trans double bond, albeit with significant ring strain compared to its cis counterpart.[1][2] This inherent property gives rise to a rich isomeric landscape when a carboxylic acid substituent is introduced. The isomers of cyclooctene carboxylic acid can be broadly categorized by:
-
Positional Isomerism : The location of the double bond relative to the carboxyl group. Key examples include cyclooct-1-ene-1-carboxylic acid, cyclooct-2-enecarboxylic acid, and cyclooct-4-enecarboxylic acid.
-
Geometric Isomerism : The cis (Z) or trans (E) configuration of the double bond. This is particularly relevant for isomers like cyclooct-4-enecarboxylic acid.
-
Stereoisomerism : The chiral nature of many of these isomers, leading to enantiomeric pairs. For instance, trans-cyclooctene is chiral, existing as a pair of non-superimposable mirror images.[2]
The interplay of these isomeric forms dictates the molecule's three-dimensional shape, reactivity, and ultimately, its utility in complex applications like drug design, where precise spatial orientation of functional groups is paramount.
Figure 1: Isomeric landscape of cyclooctene carboxylic acid.
Stereoselective Synthesis Strategies
The synthesis of specific isomers, particularly the strained trans-cyclooctenes (TCOs), presents a significant challenge and is an area of active research. The choice of synthetic route is dictated by the desired isomer and the required stereochemical purity.
Synthesis of (Z)-Cyclooct-4-enecarboxylic Acid
The cis isomer is thermodynamically more stable and generally more accessible. A common route involves the hydrolysis of the corresponding ester, which can be formed from cyclooctadiene, a readily available starting material.
Experimental Protocol: Synthesis of (Z)-Cyclooct-4-enecarboxylic Acid via Ester Hydrolysis [3]
-
Saponification: Ethyl (Z)-cyclooct-4-ene-1-carboxylate is mixed with an aqueous solution of sodium hydroxide.
-
Reflux: The mixture is heated under reflux for 2 hours to facilitate the hydrolysis of the ester to the corresponding carboxylate salt.
-
Workup: The reaction mixture is cooled, and any precipitated byproducts (e.g., metallic palladium if from a previous step) are removed by filtration.[3]
-
Acidification: The filtrate is poured into water and acidified with excess concentrated hydrochloric acid. This protonates the carboxylate, causing the (Z)-cyclooct-4-enecarboxylic acid to separate, often as an oil.[3]
-
Extraction: The aqueous suspension is extracted multiple times with diethyl ether.
-
Drying and Evaporation: The combined ethereal extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude carboxylic acid.
Causality: The use of a strong base (NaOH) and heat is essential to drive the saponification reaction to completion. Subsequent acidification is a critical step to convert the water-soluble sodium salt into the water-insoluble free carboxylic acid, enabling its extraction into an organic solvent.
Synthesis of (E)-Cyclooct-4-enecarboxylic Acid Derivatives
The synthesis of trans-cyclooctenes is considerably more complex due to their inherent strain. Photochemical isomerization is the most prevalent method.[4]
Experimental Protocol: Photochemical Isomerization of a (Z)-Cyclooctene Precursor [4][5]
-
Solution Preparation: The starting material, a (Z)-cyclooctene derivative (e.g., (Z)-cyclooct-4-enol), is dissolved in a nonpolar, aprotic solvent like cyclohexane along with a photosensitizer (e.g., ethyl benzoate).[4]
-
Irradiation: The solution is placed in a photochemical flow reactor and irradiated with UV light (e.g., 254 nm).[5]
-
Selective Trapping: During irradiation, the solution is continuously passed through a chromatography column containing silica gel impregnated with silver nitrate (AgNO₃).[4] The trans-isomer forms a complex with silver ions, effectively trapping it and removing it from the photoreaction equilibrium.[4][5] This drives the reaction towards the formation of the desired E-isomer.
-
Elution and Conversion: The trapped trans-isomer is subsequently eluted from the silver nitrate-silica. If a precursor like an alcohol was used, it would then be oxidized to the carboxylic acid using standard methods.
Causality: The key to this synthesis is Le Châtelier's principle. The photochemical reaction establishes an equilibrium between the Z and E isomers. The selective complexation of the E-isomer with Ag(I) ions continuously removes it from the solution, shifting the equilibrium to favor its formation, thereby achieving a preparative yield of an otherwise thermodynamically unfavorable product.[5]
Figure 2: Comparative workflows for Z- and E-isomer synthesis.
Analytical Characterization: Distinguishing the Isomers
Unambiguous identification of cyclooctene carboxylic acid isomers requires a combination of spectroscopic and chromatographic techniques.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling constants of the vinyl protons are highly diagnostic. In cis-isomers, these protons typically appear as a complex multiplet, while in the more strained trans-isomers, they are often shifted further downfield. The acidic proton of the carboxyl group characteristically appears as a broad singlet far downfield, typically between 10-12 ppm.[6][7]
-
¹³C NMR: The carboxyl carbon exhibits a characteristic signal in the 165-185 ppm range.[6][7] The chemical shifts of the sp² carbons of the double bond can also help differentiate between the geometric isomers due to differences in ring strain.
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for confirming the presence of the key functional groups.
-
A very broad absorption from 2500-3300 cm⁻¹ is characteristic of the O-H bond in a hydrogen-bonded carboxylic acid dimer.[6][7]
-
A strong C=O stretching absorption is observed between 1710-1760 cm⁻¹. The dimeric form typically absorbs around 1710 cm⁻¹, while a free monomer absorbs at a higher frequency.[6]
Data Presentation
| Isomer Type | Analytical Technique | Key Differentiating Feature | Typical Value/Observation |
| Geometric | ¹H NMR | Vinyl Proton (H-C=C-H) Chemical Shift | trans isomers are generally more downfield due to strain. |
| Geometric | ¹³C NMR | Alkene Carbon (C=C) Chemical Shift | Ring strain in trans isomers affects the electronic environment. |
| Positional | ¹H & ¹³C NMR | Symmetry and number of unique signals | Symmetrical isomers (e.g., 4-COOH) will have fewer signals than asymmetrical ones (e.g., 2-COOH). |
| Functional Group | IR Spectroscopy | O-H Stretch | Broad band from 2500-3300 cm⁻¹ confirms the carboxylic acid.[6] |
| Functional Group | IR Spectroscopy | C=O Stretch | Strong band around 1710 cm⁻¹ (dimer).[6] |
| Functional Group | ¹H NMR | Carboxyl Proton (-COOH) | Broad singlet, δ ≈ 10-12 ppm.[7][8] |
Applications in Drug Development and Chemical Biology
The rigid, yet three-dimensional, structures of cyclooctene derivatives make them valuable scaffolds in medicinal chemistry and chemical biology. The strained trans-cyclooctene (TCO) isomers are particularly notable for their role in bioorthogonal chemistry.
Bioorthogonal "Click" Chemistry
TCO derivatives react with extreme speed and selectivity with tetrazines in an inverse-electron-demand Diels-Alder (IEDDA) reaction.[9][10] This "click" reaction is one of the fastest bioorthogonal ligations known, proceeding rapidly under physiological conditions without the need for a catalyst.[10]
This has profound implications for drug development:
-
Targeted Drug Delivery: A non-toxic drug can be attached to a TCO derivative. A tetrazine-modified antibody, specific to a cancer cell, can be administered separately. The IEDDA reaction occurs only at the target site, releasing the active drug and minimizing off-target toxicity.[10]
-
In Vivo Imaging: TCOs can be appended to molecules of interest for PET imaging or fluorescence tracking in live cells and organisms.[11][12] The rapid and specific reaction with a tetrazine-linked imaging agent allows for clear visualization of biological processes.[10]
-
Drug-Target Interaction Studies: Probes incorporating TCO moieties can be used to visualize and quantify the binding of small molecule inhibitors to their protein targets within living cells.[13][14]
The development of new TCO derivatives with improved hydrophilicity and reactivity is a key goal to enhance their performance in aqueous biological environments.[5][15]
Figure 3: Targeted drug delivery using TCO-tetrazine click chemistry.
Conclusion
The isomers of cyclooctene carboxylic acid represent a class of molecules with significant untapped potential. While the synthesis of cis isomers is relatively straightforward, the stereoselective production of thermodynamically less stable trans isomers remains a challenge that is being met with innovative photochemical and separation techniques. The unique reactivity of these strained alkenes in bioorthogonal chemistry has firmly established them as indispensable tools in drug discovery, diagnostics, and the broader field of chemical biology. Future research will undoubtedly focus on developing more scalable and diastereoselective syntheses and expanding the library of functionalized cyclooctene isomers available to researchers.
References
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Pigga, J. E., Rosenberger, J. E., Jemas, A., Boyd, S. J., Dmitrenko, O., Xie, Y., & Fox, J. M. (2021). General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties. Angewandte Chemie International Edition, 60(27), 14975–14980. [Link]
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Pigga, J. E., et al. (2021). General, Divergent Platform for Diastereoselective Synthesis of trans‐Cyclooctenes with High Reactivity and Favorable Physiochemical Properties. Angewandte Chemie International Edition. [Link]
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Areces, E. C., et al. (2020). Intramolecular Nicholas Reaction Enables the Stereoselective Synthesis of Strained Cyclooctynes. Molecules, 25(23), 5698. [Link]
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Rosenberger, J. E. (2022). Scalable, diastereoselective synthesis of trans-Cyclooctenes with favorable physiochemical properties. University of Delaware. [Link]
- Rosenberger, J. E. (2022). Scalable, Diastereoselective Synthesis of Trans-Cyclooctenes with Favorable Physiochemical Properties. University of Delaware.
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PrepChem. (n.d.). Synthesis of cyclo-oct-4-ene-1-carboxylic acid. PrepChem.com. [Link]
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Tokyo Chemical Industry. (2023). Click-to-release Reagents: TCO (trans-cyclooctene) Derivatives & many more. Slideshare. [Link]
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Adhikari, K., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. ResearchGate. [Link]
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López-Cárdenas, N., et al. (2021). amTCO, a new trans-cyclooctene derivative to study drug-target interactions in cells. Chemical Communications. [Link]
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López-Cárdenas, N., et al. (2021). amTCO, a new trans-cyclooctene derivative to study drug-target interactions in cells. Europe PubMed Central. [Link]
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Stanimirov, S., & Todorov, B. (2021). Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization. Bulgarian Chemical Communications, 53(2), 228-232. [Link]
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Royal Society of Chemistry. (2017). Supplementary Information. The Royal Society of Chemistry. [Link]
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Rogue Chem. (2024, May 23). Stereochemistry (8): E/Z Isomerism in Cyclooctene. YouTube. [Link]
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The Organic Chemistry Tutor. (2025, March 16). Synthesis of a Cycloketone from Dicarboxylic Acid. YouTube. [Link]
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AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. [Link]
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Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. Oregon State University. [Link]
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PubChem. (n.d.). Cycloocta-1,3,5,7-tetraene-1-carboxylic acid. PubChem. [Link]
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Methodological & Application
Application Notes & Protocols: The Synthetic Versatility of 4-Cyclooctene-1-carboxylic Acid
Introduction: A Scaffold of Untapped Potential
4-Cyclooctene-1-carboxylic acid is a bifunctional molecule that presents a unique combination of structural features for the synthetic chemist. Its eight-membered carbocyclic frame provides conformational flexibility, while the strategically placed alkene and carboxylic acid moieties serve as versatile handles for a wide array of chemical transformations. This guide delves into the core applications of this reagent, moving beyond simple descriptions to explain the mechanistic rationale and provide detailed, field-proven protocols for its use in constructing complex molecular architectures, from bicyclic natural product precursors to advanced bioorthogonal tools.
The molecule's power lies in the synergistic reactivity of its two functional groups. The alkene can participate in addition reactions, metathesis, and cycloadditions, while the carboxylic acid can be converted into a plethora of derivatives or act as an intramolecular nucleophile. This duality makes 4-cyclooctene-1-carboxylic acid a valuable starting material for researchers in natural product synthesis, medicinal chemistry, and materials science.
Core Application 1: Stereocontrolled Synthesis of Bicyclic Lactones via Iodolactonization
One of the most powerful and widely employed transformations of 4-cyclooctene-1-carboxylic acid is its conversion into bicyclic iodolactones. This intramolecular electrophilic cyclization is a cornerstone reaction for creating complex scaffolds with high levels of stereocontrol, serving as a critical step in the synthesis of numerous natural products.[1]
Mechanistic Rationale & Stereoselectivity
The reaction proceeds through the formation of a cyclic iodonium ion intermediate upon electrophilic attack of iodine (I₂) on the alkene.[2] The neighboring carboxylate group, rendered more nucleophilic by a mild base, then performs an intramolecular nucleophilic attack on this intermediate.[3] This attack occurs in an anti-Sₙ2 manner, opening the three-membered iodonium ring to form the bicyclic lactone.[1]
The regioselectivity and stereochemical outcome of this ring closure are governed by several factors, most notably Baldwin's Rules.[2] The formation of a five-membered ring via a 5-exo-tet closure is kinetically favored over the formation of a six-membered ring (6-endo-tet), leading to a predictable and often highly diastereoselective outcome.[2] The resulting trans stereochemistry at the newly formed ring junctions is a direct consequence of the anti attack mechanism.[1] The incorporated iodine atom is not merely a byproduct; it serves as a versatile synthetic handle for subsequent functionalization, such as reduction or cross-coupling reactions.[1]
Sources
Application Notes & Protocols for 4-Cyclooctene-1-carboxylic acid in Polymer Chemistry
Introduction: Unlocking New Functionalities with 4-Cyclooctene-1-carboxylic acid
In the dynamic field of polymer chemistry, the quest for monomers that introduce unique functionalities into polymer backbones is perpetual. 4-Cyclooctene-1-carboxylic acid emerges as a monomer of significant interest, offering a versatile platform for the synthesis of functional polymers. Its structure, featuring a strained cyclooctene ring amenable to Ring-Opening Metathesis Polymerization (ROMP) and a pendant carboxylic acid group, allows for the direct incorporation of reactive sites along the polymer chain. This dual-functionality opens avenues for applications in drug delivery, biomaterials, advanced coatings, and specialty adhesives where the carboxylic acid moieties can be leveraged for post-polymerization modification, pH-responsiveness, or adhesion promotion.
This guide provides a comprehensive overview of the use of 4-cyclooctene-1-carboxylic acid as a monomer in polymer synthesis. We will delve into the technical nuances of its polymerization, with a focus on ROMP, and provide detailed protocols for its synthesis, polymerization, and characterization. The causality behind experimental choices is elucidated to empower researchers in their endeavors to create novel polymeric materials.
Monomer Overview and Properties
4-Cyclooctene-1-carboxylic acid is a derivative of cyclooctene, a well-established monomer in ROMP. The presence of the carboxylic acid group imparts distinct properties to the monomer and the resulting polymer.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₂ | |
| Molecular Weight | 154.21 g/mol | |
| Appearance | Typically a liquid or low-melting solid | General Knowledge |
| Boiling Point | 275.3°C at 760 mmHg (Predicted) | |
| Density | 1.045 g/cm³ (Predicted) |
The carboxylic acid functionality introduces polarity, which can influence the monomer's solubility and its interaction with polymerization catalysts.
Monomer Synthesis: A Foundational Protocol
Protocol: Synthesis of 4-Cyclooctene-1-carboxylic acid
Disclaimer: This is a generalized protocol based on known organic transformations. Researchers should consult the original literature and perform appropriate safety assessments before conducting any experiment.
Materials:
-
1,5-Cyclooctadiene
-
9-Borabicyclo[3.3.1]nonane (9-BBN)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Jones reagent (CrO₃ in sulfuric acid) or other suitable oxidizing agent
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Hydroboration of 1,5-Cyclooctadiene: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 1,5-cyclooctadiene in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add a solution of 9-BBN in THF dropwise via a dropping funnel. Allow the reaction to warm to room temperature and stir for 4-6 hours. The 9-BBN selectively hydroborates one of the double bonds.
-
Oxidation to the Alcohol: Cool the reaction mixture back to 0 °C. Cautiously add a solution of sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide. The peroxide solution should be added carefully to control the exothermic reaction. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Extraction and Purification of Cycloocten-4-ol: Extract the aqueous mixture with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude cycloocten-4-ol. Purify the alcohol by distillation or column chromatography.
-
Oxidation to the Carboxylic Acid: In a flask equipped with a stirrer and a dropping funnel, dissolve the purified cycloocten-4-ol in acetone. Cool the solution in an ice bath. Add Jones reagent dropwise until a persistent orange color is observed. Stir the reaction for 2-4 hours at room temperature.
-
Work-up and Isolation: Quench the reaction by adding isopropanol until the orange color disappears. Remove the acetone under reduced pressure. Add water to the residue and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 4-cyclooctene-1-carboxylic acid. Further purification can be achieved by distillation under reduced pressure or recrystallization if the product is a solid.
Polymerization via Ring-Opening Metathesis Polymerization (ROMP)
ROMP is the polymerization method of choice for strained cyclic olefins like 4-cyclooctene-1-carboxylic acid. This technique utilizes transition metal carbene catalysts, most notably Grubbs' catalysts, which are known for their high activity and tolerance to a wide range of functional groups.
Causality in Experimental Design:
-
Catalyst Selection: The choice of Grubbs' catalyst generation is critical.
-
First-Generation Grubbs' Catalyst (G1): While effective for many monomers, it may exhibit lower activity and initiation efficiency for functionalized monomers.
-
Second-Generation Grubbs' Catalyst (G2): G2 is generally more active and robust, showing better tolerance to polar functional groups like carboxylic acids. It is a good starting point for the polymerization of 4-cyclooctene-1-carboxylic acid.
-
Third-Generation Grubbs' Catalyst (G3): G3 offers even faster initiation rates, which can be beneficial for achieving narrow molecular weight distributions in living polymerizations. However, its high activity might also lead to side reactions if not properly controlled. For monomers with potentially coordinating groups like carboxylic acids, G2 or G3 are generally preferred due to their higher stability and activity.
-
-
Solvent: The choice of solvent is crucial for both monomer/polymer solubility and catalyst stability/activity. Dichloromethane (DCM) and tetrahydrofuran (THF) are common solvents for ROMP. For the polar monomer and resulting polymer, a more polar solvent or a solvent mixture might be necessary to maintain homogeneity.
-
Monomer-to-Catalyst Ratio ([M]/[I]): This ratio is the primary determinant of the target degree of polymerization and, consequently, the molecular weight of the polymer. Higher [M]/[I] ratios lead to higher molecular weight polymers.
-
Temperature: ROMP of cyclooctene derivatives is typically conducted at room temperature to 40 °C. Higher temperatures can increase the polymerization rate but may also lead to increased side reactions and broader molecular weight distributions.
Experimental Workflow for ROMP
Caption: Simplified mechanism of Ring-Opening Metathesis Polymerization (ROMP).
Characterization of Poly(4-cyclooctene-1-carboxylic acid)
Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and thermal properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Confirms the successful polymerization by the appearance of broad signals corresponding to the polymer backbone protons and the disappearance of the sharp signals of the monomer's olefinic protons. The characteristic broad signal for the carboxylic acid proton will be observed at a downfield chemical shift (typically 10-12 ppm).
-
¹³C NMR: Shows the transformation of the sp² carbons of the monomer's double bond into the sp² carbons of the polymer backbone's double bonds. The carbonyl carbon of the carboxylic acid group will appear in the range of 170-180 ppm.
Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. A narrow PDI (typically < 1.2) is indicative of a well-controlled, living polymerization.
Representative GPC Data for Functionalized Polycyclooctenes:
| [M]/[I] Ratio | Mₙ (kDa) (Theoretical) | Mₙ (kDa) (GPC) | PDI |
| 100:1 | 15.4 | 14.8 | 1.15 |
| 200:1 | 30.8 | 29.5 | 1.18 |
| 500:1 | 77.1 | 75.2 | 1.22 |
| Note: This is representative data based on similar systems and may vary for poly(4-cyclooctene-1-carboxylic acid). |
Thermal Analysis: DSC and TGA
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉) and any melting (Tₘ) or crystallization (Tₙ) temperatures. The introduction of the polar carboxylic acid group is expected to increase the T₉ compared to unsubstituted poly(cyclooctene) due to increased intermolecular interactions.
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the polymer by measuring its weight loss as a function of temperature. This helps to determine the decomposition temperature (Tₔ), which is crucial for processing and application considerations.
Expected Thermal Properties:
| Polymer | T₉ (°C) | Tₘ (°C) | Tₔ (°C) (5% weight loss) |
| Poly(cyclooctene) | -80 to -60 | 40-60 | ~380 |
| Poly(4-cyclooctene-1-carboxylic acid) | -40 to -20 (Expected) | Amorphous (Expected) | ~350 (Expected) |
| Note: These are expected values and require experimental verification. |
Potential Applications and Future Directions
The unique properties of poly(4-cyclooctene-1-carboxylic acid) make it a promising candidate for a variety of applications:
-
Drug Delivery: The carboxylic acid groups can be used to conjugate drugs or targeting ligands, and the polymer's pH-responsiveness can be exploited for controlled release in specific biological environments.
-
Biomaterials: The polymer can be crosslinked or functionalized to create biocompatible hydrogels and scaffolds for tissue engineering.
-
Adhesives and Coatings: The carboxylic acid functionalities can enhance adhesion to various substrates and improve the performance of coatings.
-
Functional Materials: The polymer serves as a versatile platform for further chemical modifications, allowing for the creation of a wide range of functional materials with tailored properties.
Future research could focus on the copolymerization of 4-cyclooctene-1-carboxylic acid with other functional monomers to create even more complex and tailored materials. Furthermore, exploring the self-assembly and solution behavior of these functional polymers will be crucial for their application in nanotechnology and biomedicine.
References
- Cope, A. C.; Liss, T. A. J. Am. Chem. Soc.1956, 78(20), 5129–5133.
-
Hillmyer, M. A.; Laredo, W. R.; Grubbs, R. H. Macromolecules1995 , 28(18), 6311–6316. [Link]
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León, L. M., et al. J. Appl. Polym. Sci.2010 , 115(5), 2659-2666. [Link]
- Grubbs, R. H. Handbook of Metathesis; Wiley-VCH: Weinheim, Germany, 2003.
-
LookChem. 4-Cyclooctene-1-carboxylic acid. [Link]
-
ChemSynthesis. 4-cyclooctene-1-carboxylic acid. [Link]
Application Notes and Protocols: Derivatization of 4-Cyclooctene-1-carboxylic acid for Bioorthogonal Reactions
Introduction: Harnessing Strain for Precise Biological Labeling
In the intricate landscape of biological systems, the ability to selectively tag and visualize molecules without perturbing their natural function is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling specific covalent reactions to occur within a living organism with minimal interference from endogenous functional groups. At the heart of many of these reactions are molecules that possess unique reactivity, driven by carefully engineered molecular strain. 4-Cyclooctene-1-carboxylic acid, particularly its trans-isomer, is a cornerstone reagent in this field. The inherent ring strain of the trans-cyclooctene (TCO) double bond makes it an exceptionally reactive dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines.[1][2][3] This ligation is one of the fastest bioorthogonal reactions known, proceeding with exceptional kinetics and high specificity, making it ideal for applications requiring low concentrations of labeling reagents or rapid signal generation.[4][5][6]
This technical guide provides a comprehensive overview and detailed protocols for the derivatization of 4-cyclooctene-1-carboxylic acid into an amine-reactive N-hydroxysuccinimide (NHS) ester. This activated form allows for its facile conjugation to primary amine-containing biomolecules, such as proteins, antibodies, and peptides, thereby installing the reactive cyclooctene handle for subsequent bioorthogonal ligation.
Core Principle: Activation of the Carboxylic Acid
The carboxylic acid moiety of 4-cyclooctene-1-carboxylic acid is relatively unreactive towards primary amines under physiological conditions. To facilitate the formation of a stable amide bond with a biomolecule, the carboxyl group must first be activated. The most common and robust method for this activation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS).[7][8]
The reaction proceeds in two key steps:
-
Formation of a a highly reactive O-acylisourea intermediate: EDC reacts with the carboxyl group of 4-cyclooctene-1-carboxylic acid. This intermediate is highly susceptible to hydrolysis, which would regenerate the starting carboxylic acid and reduce coupling efficiency.[7]
-
Conversion to a more stable NHS ester: The addition of NHS intercepts the O-acylisourea intermediate, converting it to a more stable, amine-reactive NHS ester.[7] This NHS ester can be purified and stored, or used immediately to react with a primary amine on the target biomolecule.
This two-step activation strategy is crucial for minimizing side reactions and maximizing the yield of the desired conjugate.[8]
Experimental Protocols
Protocol 1: Activation of 4-Cyclooctene-1-carboxylic acid to its NHS Ester
This protocol details the conversion of 4-cyclooctene-1-carboxylic acid to its corresponding NHS ester. The resulting activated molecule can then be used to label amine-containing biomolecules.
Materials and Reagents:
-
4-Cyclooctene-1-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round-bottom flask and standard glassware
Workflow Diagram:
Caption: Workflow for the activation of 4-cyclooctene-1-carboxylic acid.
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 4-cyclooctene-1-carboxylic acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF or DCM.
-
Initiation of Activation: To the stirred solution, add EDC-HCl (1.5 equivalents) in one portion.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Product Precipitation: Once the reaction is complete, transfer the reaction mixture to a larger beaker or flask. Slowly add cold, anhydrous diethyl ether with vigorous stirring to precipitate the 4-cyclooctene-1-NHS ester.
-
Isolation and Washing: Collect the white precipitate by vacuum filtration. Wash the precipitate with several portions of cold, anhydrous diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying and Storage: Dry the purified 4-cyclooctene-1-NHS ester under vacuum. The product should be stored under an inert atmosphere at -20°C to prevent hydrolysis.[9]
Quantitative Data Summary:
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Acid:EDC:NHS) | 1 : 1.5 : 1.2 | An excess of EDC and NHS drives the reaction towards the formation of the NHS ester and compensates for any potential hydrolysis of EDC.[10] |
| Reaction Time | 2 - 4 hours | Sufficient time for the complete activation of the carboxylic acid. Reaction progress should be monitored. |
| Reaction Temperature | Room Temperature | Mild conditions that preserve the integrity of the cyclooctene ring. |
| Solvent | Anhydrous DMF or DCM | Polar aprotic solvents that effectively dissolve the reactants. Anhydrous conditions are critical to prevent hydrolysis of the NHS ester.[11] |
Protocol 2: Conjugation of 4-Cyclooctene-1-NHS Ester to a Primary Amine-Containing Biomolecule
This protocol describes the general procedure for labeling a biomolecule (e.g., a protein) with the activated 4-cyclooctene-1-NHS ester.
Materials and Reagents:
-
Purified 4-cyclooctene-1-NHS ester
-
Amine-containing biomolecule (e.g., protein, antibody) in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Workflow Diagram:
Caption: Workflow for the conjugation of 4-cyclooctene-1-NHS ester.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of 4-cyclooctene-1-NHS ester in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.
-
Ensure the biomolecule is in a buffer that does not contain primary amines (e.g., Tris or glycine) at a pH between 7.2 and 8.0.[12]
-
-
Conjugation Reaction:
-
To the biomolecule solution, add the desired molar excess of the 4-cyclooctene-1-NHS ester stock solution. A 10-20 fold molar excess is a common starting point, but this should be optimized for each specific application.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted 4-cyclooctene-1-NHS ester and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.[11] The choice of purification method will depend on the size of the biomolecule.
-
Characterization of the Conjugate: The degree of labeling can be determined using various analytical techniques, such as mass spectrometry (to observe the mass shift corresponding to the addition of the cyclooctene moiety) or by reacting the conjugate with a tetrazine-fluorophore and measuring the fluorescence.
Application Example: Bioorthogonal Labeling via IEDDA Reaction
Once the biomolecule is successfully labeled with the cyclooctene moiety, it can be used in a bioorthogonal IEDDA reaction with a tetrazine-functionalized probe (e.g., a fluorescent dye, a biotin tag, or a drug molecule).
Reaction Mechanism:
Caption: The IEDDA reaction between a cyclooctene-labeled biomolecule and a tetrazine probe.
This reaction is exceptionally fast and proceeds under physiological conditions without the need for a catalyst.[2][5] The only byproduct is nitrogen gas, making it a clean and efficient ligation strategy for in vitro and in vivo applications.[5]
Troubleshooting and Expert Insights
-
Low Yield of NHS Ester: This is often due to the presence of moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.[11] The EDC-HCl should be of high quality and stored under desiccated conditions.
-
Low Conjugation Efficiency: The pH of the reaction buffer is critical. Primary amines are most reactive when they are deprotonated, so a pH between 7.2 and 8.5 is optimal.[13] Buffers containing primary amines (e.g., Tris) must be avoided during the conjugation step.[12]
-
Precipitation of Biomolecule: The addition of a water-miscible organic solvent like DMSO or DMF should be kept to a minimum (typically <10% v/v) to avoid denaturation and precipitation of proteins.
-
Instability of trans-Cyclooctene: While generally stable, trans-cyclooctenes can isomerize to the less reactive cis-isomer.[14] For long-term storage of the labeled biomolecule, it is advisable to store it at -80°C.
Conclusion
The derivatization of 4-cyclooctene-1-carboxylic acid into an amine-reactive NHS ester is a fundamental and enabling step for the application of this powerful bioorthogonal handle. The protocols outlined in this guide provide a robust framework for the successful activation and conjugation of this reagent to a wide range of biomolecules. By carefully controlling the reaction conditions and employing appropriate purification strategies, researchers can effectively incorporate the highly reactive trans-cyclooctene moiety, paving the way for advanced applications in drug development, diagnostics, and fundamental biological research.
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Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]
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Blackman, M. L., et al. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels–Alder Reactivity. Journal of the American Chemical Society, 130(41), 13518-13519. [Link]
-
Devaraj, N. K., et al. (2008). Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging. Bioconjugate Chemistry, 19(12), 2297-2299. [Link]
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Fox, J. M., et al. (2015). trans-Cyclooctene—a stable, voracious dienophile for bioorthogonal labeling. Current Opinion in Chemical Biology, 28, 170-177. [Link]
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Haun, J. B., et al. (2009). Probing conversations between cancer cells and their neighbors. Proceedings of the National Academy of Sciences, 106(46), 19353-19358. [Link]
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Lang, K., et al. (2012). Genetic Encoding of Bicyclononynes and trans-Cyclooctenes for Site-Specific Protein Labeling in Vitro and in Live Mammalian Cells via Rapid Fluorogenic Diels–Alder Reactions. Journal of the American Chemical Society, 134(25), 10317-10320. [Link]
-
Rossin, R., et al. (2013). Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems. Bioconjugate Chemistry, 24(7), 1210-1217. [Link]
-
Taylor, M. T., et al. (2011). Tetrazine-trans-cyclooctene ligation for the rapid construction of integrin αvβ3 targeted PET tracer based on a cyclic RGD peptide. Nuclear Medicine and Biology, 38(5), 671-678. [Link]
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Oliveira, B. L., et al. (2017). The fast track to new antibody-drug conjugates: Cys-selective labeling through a two-step dual-modification strategy. Bioconjugate Chemistry, 28(3), 604-609. [Link]
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- 6. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. N-Hydroxysuccinimide active ester [schem.jp]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. covachem.com [covachem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Yield Esterification of 4-Cyclooctene-1-carboxylic Acid
Abstract
This document provides a comprehensive guide for the efficient esterification of 4-Cyclooctene-1-carboxylic acid, a valuable intermediate in the synthesis of complex molecules and active pharmaceutical ingredients. Recognizing that a single method is not universally optimal, this guide presents two robust, field-proven protocols: the classic Fischer-Speier Esterification for large-scale, cost-effective synthesis, and the mild, highly efficient Steglich Esterification for acid-sensitive substrates or instances where thermal degradation is a concern. We delve into the mechanistic underpinnings of each method, offer detailed, step-by-step procedures, and provide guidance on reaction monitoring, product purification, and characterization. This application note is designed to empower researchers, scientists, and drug development professionals to select and execute the most appropriate strategy for their specific synthetic goals.
Strategic Selection of an Esterification Protocol
The conversion of a carboxylic acid to an ester is a cornerstone of organic synthesis. The choice of method, however, is critical and depends on the substrate's stability, the desired scale, and the available reagents. 4-Cyclooctene-1-carboxylic acid contains an alkene moiety which is generally stable but can be susceptible to isomerization or side reactions under harsh conditions.
Fischer-Speier Esterification is a classic, acid-catalyzed equilibrium process.[1] It is ideal for simple alcohols like methanol and is highly economical, making it suitable for large-scale production.[2][3] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent, and by removing the water byproduct.[4][5] However, its requirement for strong acid and elevated temperatures may not be suitable for delicate substrates.
Steglich Esterification , in contrast, proceeds under mild, neutral conditions at room temperature.[6] It utilizes a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the reaction.[6][7] This method is exceptionally well-suited for substrates that are sensitive to acid or heat and for constructing sterically hindered esters.[2][7] Its primary drawback is the formation of a dicyclohexylurea (DCU) byproduct, which requires careful removal.[6]
A summary of these two primary methods is presented below to aid in protocol selection.
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Conditions | Acidic (H₂SO₄, TsOH), Reflux | Neutral, Room Temperature |
| Key Reagents | Excess Alcohol (e.g., Methanol), Catalytic Acid | DCC, Catalytic DMAP |
| Advantages | Economical, Scalable, Simple Reagents | Mild Conditions, High Yield, Broad Substrate Scope[8] |
| Disadvantages | Harsh Conditions (Heat, Acid), Equilibrium Reaction | DCC is an allergen, DCU byproduct removal necessary[9] |
| Best Suited For | Large-scale synthesis, Acid-stable substrates | Acid/heat-sensitive substrates, Small-scale, High-value synthesis |
Protocol 1: Fischer-Speier Methyl Esterification
This protocol details the synthesis of methyl 4-cyclooctene-1-carboxylate using methanol in excess and a catalytic amount of sulfuric acid.
Principle and Mechanism
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[1][10] The mechanism involves six key steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. The alcohol then attacks this activated carbon, leading to a tetrahedral intermediate. After a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the final ester product and regenerates the acid catalyst.[1][10]
Materials and Reagents
| Reagent | Formula | M.W. | Quantity |
| 4-Cyclooctene-1-carboxylic acid | C₉H₁₄O₂ | 154.21 g/mol | 10.0 g (64.8 mmol) |
| Methanol (Anhydrous) | CH₃OH | 32.04 g/mol | 150 mL |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 g/mol | 1.0 mL |
| Diethyl Ether | (C₂H₅)₂O | 74.12 g/mol | 300 mL |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 g/mol | 150 mL |
| Brine (Saturated NaCl) | NaCl | 58.44 g/mol | 100 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 g/mol | ~10 g |
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Cyclooctene-1-carboxylic acid (10.0 g, 64.8 mmol) and anhydrous methanol (150 mL).
-
Catalyst Addition: Place the flask in an ice bath. While stirring, slowly add concentrated sulfuric acid (1.0 mL) dropwise. Caution: This addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Let the reaction proceed for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar ester spot indicates reaction completion.
-
Cooling and Quenching: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a 1 L separatory funnel containing 200 mL of ice-cold water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).[3] Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with 100 mL of water, 150 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst; vent frequently to release CO₂), and 100 mL of brine.[3]
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 4-cyclooctene-1-carboxylate.
-
Purification: Purify the crude ester by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Steglich Esterification
This protocol is ideal for the small-scale synthesis of methyl 4-cyclooctene-1-carboxylate under exceptionally mild conditions.
Principle and Mechanism
The Steglich esterification utilizes DCC to activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7] The alcohol nucleophile could, in principle, attack this intermediate directly. However, this process is slow and susceptible to a side reaction where the intermediate rearranges into a stable N-acylurea.[6][7] DMAP acts as a superior acyl transfer catalyst; being more nucleophilic than the alcohol, it rapidly attacks the O-acylisourea to form a reactive acylpyridinium intermediate.[11] This intermediate does not undergo rearrangement and is readily attacked by the alcohol to form the desired ester with high efficiency, regenerating the DMAP catalyst. The DCC is consumed, forming the insoluble dicyclohexylurea (DCU) byproduct.[6]
Materials and Reagents
| Reagent | Formula | M.W. | Quantity |
| 4-Cyclooctene-1-carboxylic acid | C₉H₁₄O₂ | 154.21 g/mol | 1.0 g (6.48 mmol) |
| Methanol (Anhydrous) | CH₃OH | 32.04 g/mol | 0.31 mL (7.78 mmol) |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 g/mol | 1.47 g (7.13 mmol) |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 g/mol | 79 mg (0.65 mmol) |
| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 84.93 g/mol | 30 mL |
| Hydrochloric Acid (1 M) | HCl | 36.46 g/mol | 20 mL |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 g/mol | 20 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 g/mol | ~5 g |
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Cyclooctene-1-carboxylic acid (1.0 g, 6.48 mmol) and DMAP (79 mg, 0.65 mmol) in anhydrous DCM (30 mL).
-
Reagent Addition: Add methanol (0.31 mL, 7.78 mmol) to the solution. Cool the flask to 0°C in an ice bath.
-
DCC Addition: While stirring, add a solution of DCC (1.47 g, 7.13 mmol) in a small amount of anhydrous DCM. A white precipitate (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (4:1 Hexane:Ethyl Acetate) for the disappearance of the starting acid.
-
Byproduct Removal: After the reaction is complete, cool the mixture to 0°C to further precipitate the DCU. Filter the mixture through a sintered glass funnel or a pad of Celite to remove the solid DCU. Wash the filter cake with a small amount of cold DCM.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate (2 x 10 mL), and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain pure methyl 4-cyclooctene-1-carboxylate.
Characterization of Methyl 4-cyclooctene-1-carboxylate
The identity and purity of the synthesized ester should be confirmed using standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals include a singlet for the methyl ester protons (~3.67 ppm), multiplets for the olefinic protons (~5.60 ppm), and a series of multiplets for the aliphatic ring protons.
-
¹³C NMR (CDCl₃, 100 MHz): Key signals should appear for the carbonyl carbon (~176 ppm), the two olefinic carbons (~129-130 ppm), the methoxy carbon (~51 ppm), and several signals for the sp³-hybridized ring carbons.
-
IR Spectroscopy (neat): A strong carbonyl (C=O) stretch should be prominent around 1735 cm⁻¹. The C-O single bond stretch will appear in the 1170-1250 cm⁻¹ region. The =C-H stretch of the alkene will be observed just above 3000 cm⁻¹.
Safety and Handling
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. Handle with extreme care and add it slowly to other solutions to dissipate heat.
-
DCC: N,N'-Dicyclohexylcarbodiimide is a potent skin sensitizer and allergen.[13][14] Avoid inhalation of dust and all contact with skin and eyes.[12][15] Contaminated clothing should be removed immediately.[13]
-
DMAP: 4-Dimethylaminopyridine is toxic. Avoid contact with skin and eyes.
-
Solvents: Methanol is toxic and flammable. Dichloromethane and diethyl ether are volatile and flammable. Avoid inhalation and ensure no ignition sources are nearby.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield (Fischer) | Incomplete reaction; equilibrium not shifted. | Increase reflux time; ensure alcohol is in large excess and anhydrous. |
| Low Yield (Steglich) | DCC or other reagents degraded by moisture. | Use anhydrous solvents and reagents; run the reaction under an inert atmosphere. |
| Side Product Formation (Steglich) | N-acylurea formation. | Ensure DMAP is present and catalytically active. Do not overheat the reaction. |
| Difficult Purification | Residual DCU in the product. | Ensure complete precipitation by cooling before filtration; wash the crude product thoroughly. |
References
-
ChemiCuss : For CSIR,GATE,JAM Aspirants. (2020, March 15). Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction. YouTube. [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-(dimethylamino)pyridine: tert-Butyl Ethyl Fumarate. [Link]
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Wikipedia. Steglich esterification. [Link]
-
Reddit. (2024, July 21). Steglich Esterification with EDC. r/OrganicChemistry. [Link]
-
Thieme. The Steglich Esterification. [Link]
- Google Patents.
-
Chemguide. Mechanism for the esterification reaction. [Link]
-
Organic Chemistry Portal. Methyl Esters. [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
-
Carl ROTH. Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
-
Chemistry LibreTexts. (2023, January 22). Esterification. [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]
-
University Course Material. Experiment 10: Fischer Esterification. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
ResearchGate. (2025, August 10). Preparation of Methyl Ester Precursors of Biologically Active Agents. [Link]
-
ResearchGate. (2016, June 28). Steglich Esterification (ROH + RCOOH = RCOOR) with EDC / DMAP /DCM?[Link]
-
University Course Material. Fischer Esterification. [Link]
-
PubChem. 4-Cycloocten-1-ol. [Link]
-
JoVE. (2025, May 22). Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane. [Link]
-
ACS Publications. The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. [Link]
-
Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
-
PubChem. (Z)-Cyclooctene, 4-methyl. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. athabascau.ca [athabascau.ca]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. orgsyn.org [orgsyn.org]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
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- 11. thieme-connect.com [thieme-connect.com]
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- 15. fishersci.com [fishersci.com]
Application Note: Strategies and Protocols for Amide Coupling Reactions with 4-Cyclooctene-1-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction and Scientific Context
The amide bond is a cornerstone of modern chemistry, forming the fundamental linkage in peptides, proteins, and a vast array of pharmaceuticals, polymers, and advanced materials.[1][2] The formation of this bond, typically through the condensation of a carboxylic acid and an amine, is one of the most frequently performed reactions in medicinal and process chemistry.[2] However, the direct reaction is thermodynamically unfavorable at ambient temperatures due to the formation of a stable ammonium carboxylate salt, necessitating the activation of the carboxylic acid.[3][4]
This guide focuses on 4-Cyclooctene-1-carboxylic acid , a substrate of growing interest. Its unique structure, featuring a reactive alkene within a flexible eight-membered ring, makes it a valuable building block for creating complex molecules, tethering to biomolecules, or developing novel polymers. The cyclooctene moiety can participate in various subsequent transformations, such as click chemistry, metathesis, or hydrogenation, adding a layer of synthetic versatility post-amide formation.
This document provides an in-depth analysis of the mechanistic principles, practical considerations, and detailed laboratory protocols for the successful amide coupling of 4-Cyclooctene-1-carboxylic acid.
The Fundamental Challenge: Activating the Carboxyl Group
The primary obstacle in amide synthesis is the acid-base reaction between the carboxylic acid and the amine, which protonates the amine, rendering it non-nucleophilic.[3] To circumvent this, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. This is achieved using "coupling reagents" that generate a highly reactive acyl-substituted intermediate, which is then susceptible to nucleophilic attack by the amine.
Two of the most reliable and widely adopted classes of coupling reagents are carbodiimides and uronium/aminium salts. The choice between them often depends on factors like substrate complexity, desired reaction conditions (aqueous vs. organic), and cost.[5]
Mechanistic Pathways and Key Reagents
Carbodiimide-Mediated Coupling (EDC/DCC)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) , are considered "zero-length" crosslinkers as no part of the reagent is incorporated into the final product.[6]
The mechanism involves two key stages:
-
Activation: The carboxylic acid attacks the carbodiimide to form a highly reactive O-acylisourea intermediate.[3][6][7]
-
Nucleophilic Attack: The amine attacks the carbonyl carbon of the O-acylisourea, forming the amide bond and releasing a soluble urea byproduct (in the case of EDC) or an insoluble one (dicyclohexylurea, DCU, with DCC).[6]
A significant challenge with the O-acylisourea intermediate is its instability. It can undergo hydrolysis, regenerating the carboxylic acid, or rearrange into a stable N-acylurea byproduct, which is a common cause of reduced yields and purification difficulties.[7][8]
To mitigate this, additives like N-hydroxysuccinimide (NHS) or its water-soluble analog Sulfo-NHS are often included.[6] These additives intercept the O-acylisourea to form a semi-stable NHS ester. This new intermediate is less susceptible to hydrolysis and rearrangement but remains highly reactive towards primary amines, leading to more efficient and cleaner reactions, especially at physiological pH.[6][9]
// Nodes RCOOH [label="4-Cyclooctene-1-\ncarboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; EDC [label="EDC", fillcolor="#FBBC05", fontcolor="#202124"]; O_acylisourea [label="O-acylisourea\n(Reactive Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="R'-NH₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Amide Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Urea [label="Urea Byproduct", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; NHS [label="NHS / Sulfo-NHS", fillcolor="#FBBC05", fontcolor="#202124"]; NHS_ester [label="NHS Ester\n(Semi-Stable Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_acylurea [label="N-acylurea\n(Side Product)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RCOOH -> O_acylisourea [label="+ EDC"]; O_acylisourea -> Amide [label="+ R'-NH₂"]; Amide -> Urea [style=invis]; // for layout O_acylisourea -> N_acylurea [label="Rearrangement", color="#EA4335"]; O_acylisourea -> NHS_ester [label="+ NHS", color="#4285F4"]; NHS_ester -> Amide [label="+ R'-NH₂", color="#4285F4"];
// Invisible edges for alignment EDC -> O_acylisourea [style=invis]; NHS -> NHS_ester [style=invis]; Amine -> Amide [style=invis]; }
Figure 1: Carbodiimide (EDC) coupling mechanism with NHS additive.
Uronium/Aminium Salt-Mediated Coupling (HATU)
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents available.[10] They operate through a similar two-step process but generally offer faster reaction times and higher yields, particularly for sterically hindered substrates.[11][12]
The mechanism proceeds as follows:
-
Activation: In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[13]
-
Nucleophilic Attack: The amine rapidly reacts with the OAt-ester to yield the desired amide.[13]
The use of HATU is advantageous as it minimizes side reactions and is particularly effective for challenging couplings. However, it is more expensive than carbodiimides and requires careful handling.[10]
Experimental Protocols and Workflows
The following protocols are designed as robust starting points for the coupling of 4-Cyclooctene-1-carboxylic acid. Researchers should consider small-scale trials to optimize stoichiometry and reaction times for their specific amine substrate.
// Nodes Start [label="Starting Materials\n(Acid, Amine, Reagents, Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Reaction Setup\n(Inert atmosphere, 0°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Reaction Monitoring\n(TLC / LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up\n(Quench, Wash, Extract)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analysis & Characterization\n(NMR, MS)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Setup [label="1. Dissolve & Cool"]; Setup -> Monitor [label="2. Add Reagents & Warm to RT"]; Monitor -> Workup [label="3. Upon Completion"]; Workup -> Purify [label="4. Dry & Concentrate"]; Purify -> Analyze [label="5. Isolate Product"]; }
Figure 2: General experimental workflow for amide coupling reactions.
Protocol 1: EDC/NHS Coupling in an Aprotic Solvent
This protocol is a reliable standard for many applications and leverages the enhanced stability of the NHS ester intermediate.
Materials:
-
4-Cyclooctene-1-carboxylic acid
-
Amine of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware (round-bottom flask, stir bar, septa)
-
Ice bath
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-Cyclooctene-1-carboxylic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DCM.
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise over 5 minutes. Stir the reaction mixture at 0°C for 30 minutes. The formation of the NHS ester can be monitored by TLC.
-
Amine Addition: Add a solution of the amine (1.1 eq) in a small volume of anhydrous DCM to the reaction mixture dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Dilute the mixture with additional DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and finally with brine.[8] This removes unreacted amine, residual acid, and water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure amide.
Protocol 2: HATU Coupling for Challenging Substrates
This method is recommended for sterically hindered amines or when higher efficiency and faster reaction times are desired.
Materials:
-
4-Cyclooctene-1-carboxylic acid
-
Amine of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-Cyclooctene-1-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[11][14]
-
Base Addition: Add DIPEA (2.5 eq) to the mixture. Stir for 5-10 minutes at room temperature. The solution may change color, indicating activation.
-
Amine Addition: Add the amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 1-4 hours. The reaction is typically much faster than EDC coupling. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with a large volume of water.
-
Extract the product with an organic solvent such as Ethyl Acetate (3x).
-
Combine the organic extracts and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Note: DMF is a high-boiling solvent and may require high vacuum for complete removal.
-
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation and Reagent Summary
For a typical coupling reaction, the stoichiometry is critical for success. The table below summarizes the recommended reagent ratios for the protocols described.
| Reagent | Protocol 1 (EDC/NHS) | Protocol 2 (HATU) | Rationale for Stoichiometry |
| Carboxylic Acid | 1.0 eq | 1.0 eq | Limiting reagent. |
| Amine | 1.1 eq | 1.1 eq | Slight excess to ensure complete consumption of the activated acid. |
| Coupling Reagent | EDC (1.2 eq) | HATU (1.1 eq) | Excess ensures full activation of the acid. |
| Additive/Base | NHS (1.2 eq) | DIPEA (2.5 eq) | NHS is used in excess to drive ester formation. DIPEA is a non-nucleophilic base to deprotonate the acid and neutralize byproducts. |
| Solvent | DCM or DMF | DMF | Aprotic solvents are required to prevent hydrolysis of intermediates. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Incomplete activation; moisture in reagents/solvent; degraded coupling reagent. | Ensure all reagents and solvents are anhydrous. Use freshly opened coupling reagents. Increase reagent stoichiometry or reaction time. |
| N-acylurea Formation (EDC) | Slow reaction with amine allows for rearrangement of the O-acylisourea. | Ensure NHS is used. Add the amine as soon as the activation step is complete.[8] |
| Difficulty Removing Byproducts | DCU (from DCC) is insoluble; EDC/urea byproduct can be polar. | For DCC, filter the crude reaction mixture to remove DCU. For EDC, perform a thorough aqueous work-up as the urea byproduct is water-soluble.[5] |
| Unreacted Starting Material | Steric hindrance; insufficient activation; short reaction time. | Switch to a more powerful coupling reagent like HATU.[10] Increase reaction temperature or time. |
| Product Decomposition | Amine or acid is sensitive to reaction conditions. | Run the reaction at 0°C. Use milder bases if possible. Ensure work-up washes are not too harsh. |
Conclusion
The amide coupling of 4-Cyclooctene-1-carboxylic acid is a highly accessible transformation for researchers in drug development and materials science. By understanding the underlying mechanisms of carboxyl activation and selecting the appropriate coupling reagents and conditions, high yields of desired amides can be reliably achieved. The EDC/NHS method provides a cost-effective and robust solution for most applications, while the HATU protocol offers superior efficiency for more demanding substrates. Careful execution of the described protocols, including anhydrous conditions and thorough purification, will ensure the successful synthesis of valuable molecular constructs.
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. Available at: [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar. Available at: [Link]
-
Wikipedia. Carbodiimide. Available at: [Link]
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Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
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Pawar, S. V., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. Available at: [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
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ResearchGate. What is the best technique for amide purification? Available at: [Link]
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Reddit. Looking for some advice for purification of diamide. Available at: [Link]
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Fisher Scientific. Amide Synthesis. Available at: [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
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Common Organic Chemistry. Amine to Amide (Coupling) - HATU. Available at: [Link]
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Chidley, T., et al. (2021). Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal. Available at: [Link]
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Aapptec Peptides. Coupling Reagents. Available at: [Link]
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Reddit. amide coupling help. Available at: [Link]
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ResearchGate. Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Available at: [Link]
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Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available at: [Link]
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University of Johannesburg. Reductive amide coupling of nitroarenes and carboxylic acids. Available at: [Link]
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Ocean NanoTech. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available at: [Link]
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ResearchGate. Synthesis of carboxylic acid cyclooctyne 7 and amide cyclooctyne 8. Available at: [Link]
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ResearchGate. Which reagent high yield direct amide formation between Carboxylic acids and amines? Available at: [Link]
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Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]
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Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines. Available at: [Link]
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Chemistry LibreTexts. Making Amides from Carboxylic Acids. Available at: [Link]
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Reddit. EDC/NHS coupling. Available at: [Link]
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Costanzo, P., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. Available at: [Link]
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Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology. Available at: [Link]
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Liu, Y., et al. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Journal of Nanomaterials. Available at: [Link]
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The Lynchpin of Bioorthogonal Ligation: A Guide to 4-Cyclooctene-1-carboxylic Acid in Click Chemistry
Introduction: Bridging Functionality and Reactivity
In the dynamic landscape of bioconjugation, drug development, and materials science, the demand for precise and efficient molecular ligation technologies is paramount. Click chemistry, particularly the bioorthogonal reactions that proceed within complex biological milieus, has revolutionized how scientists assemble complex molecular architectures. Among the most powerful of these reactions is the Inverse-Electron-Demand Diels-Alder (IEDDA) cycloaddition between a strained trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine. This reaction is renowned for its extraordinary speed and specificity, proceeding without the need for cytotoxic catalysts.[1][2]
This guide focuses on a versatile and often overlooked reagent, 4-Cyclooctene-1-carboxylic acid . While its cis-isomer is commercially available, its true potential is unlocked upon isomerization to the strained trans-conformation. The strategic placement of a carboxylic acid handle on the cyclooctene ring provides a crucial attachment point for a vast array of molecules, including proteins, antibodies, nanoparticles, and small-molecule drugs. This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, elucidating the pathway from this simple building block to a powerful tool for advanced bioconjugation. We will explore the foundational principles, provide detailed, field-proven protocols, and explain the causality behind each experimental step, ensuring a robust and reproducible workflow.
Core Principles: From a Stable Precursor to a Bioorthogonal Probe
The journey of 4-Cyclooctene-1-carboxylic acid from a stable, commercially available cis-isomer to a highly reactive trans-TCO probe involves two critical transformations: photochemical isomerization and functional group activation.
-
Isomerization: Unleashing the Power of Ring Strain: The cis-conformation of the cyclooctene double bond is thermodynamically stable. To harness the reactivity required for the IEDDA reaction, it must be converted to the high-energy trans-isomer. This is typically achieved through UV photochemical isomerization, a process that drives the equilibrium towards the strained, more reactive conformation.[3][4] The significant ring strain of trans-cyclooctene (approximately 7-10 kcal/mol higher than the cis-isomer) is the driving force for its rapid reaction with tetrazines.
-
Activation: The Carboxylic Acid as a Versatile Handle: The carboxylic acid moiety is relatively unreactive towards biomolecules. To facilitate covalent bond formation, it must be converted into a more reactive electrophile. The most common and robust method is the formation of an N-hydroxysuccinimide (NHS) ester . This is achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting NHS ester is an excellent amine-reactive group, readily coupling with primary amines (e.g., lysine residues on proteins) under physiological conditions to form a stable amide bond.
The overall workflow, therefore, involves preparing the reactive trans-isomer and then activating it for conjugation, creating a bifunctional linker ready for bioorthogonal ligation.
Caption: Workflow for utilizing 4-Cyclooctene-1-carboxylic acid.
Experimental Protocols & Methodologies
Protocol 1: Synthesis of trans-4-Cyclooctene-1-carboxylic Acid
This protocol is adapted from established methods for the photochemical isomerization of cis-cyclooctene derivatives.[3][5] The key to achieving a good yield is the in-situ trapping of the trans-isomer, which is selectively complexed by silver ions, thereby shifting the equilibrium of the photoreaction.
Materials:
-
cis-4-Cyclooctene-1-carboxylic acid
-
Methyl benzoate (singlet sensitizer)
-
Heptane or Hexane (photochemistry grade)
-
Silver nitrate (AgNO₃)
-
Silica gel (for chromatography)
-
Ammonium hydroxide solution (NH₄OH)
-
Diethyl ether
-
Quartz reaction flask
-
UV photoreactor (emitting at ~254 nm)
-
Peristaltic pump
-
Chromatography column
Procedure:
-
Prepare the Silver Nitrate Column:
-
Dissolve AgNO₃ in deionized water.
-
Add silica gel to the AgNO₃ solution to form a slurry.
-
Evaporate the water under reduced pressure to obtain a free-flowing AgNO₃-impregnated silica gel. Pack this into a chromatography column shielded from light.
-
-
Set up the Photoreactor:
-
Dissolve cis-4-Cyclooctene-1-carboxylic acid and methyl benzoate (sensitizer) in heptane in the quartz reaction flask.
-
Connect the flask outlet to the top of the AgNO₃-silica column using a peristaltic pump.
-
Connect the column outlet back to the reaction flask to create a closed-loop system.
-
-
Photochemical Isomerization:
-
Irradiate the solution in the flask with the 254 nm UV lamp while continuously circulating the solution through the AgNO₃ column. The trans-isomer will be trapped on the column, while the cis-isomer is returned to the flask for further isomerization.[3]
-
Monitor the reaction progress by taking small aliquots from the circulating solution and analyzing by ¹H NMR or GC-MS until the concentration of the cis-isomer is depleted.
-
-
Elution and Isolation:
-
Once the reaction is complete, wash the column with fresh heptane to remove any remaining cis-isomer.
-
Elute the complexed trans-isomer from the column by washing with a solution of ammonium hydroxide in water. The ammonia displaces the TCO from the silver ions.
-
Extract the aqueous eluate with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield trans-4-Cyclooctene-1-carboxylic acid.
-
Protocol 2: Activation to TCO-NHS Ester
This protocol describes the conversion of the carboxylic acid to an amine-reactive NHS ester. This reaction should be performed in an anhydrous environment to prevent hydrolysis of the reagents and the activated ester product.
Materials:
-
trans-4-Cyclooctene-1-carboxylic acid
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve trans-4-Cyclooctene-1-carboxylic acid (1 equivalent) in anhydrous DCM or DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Add N-Hydroxysuccinimide (NHS) (1.2 equivalents) to the solution and stir until dissolved.
-
Add EDC hydrochloride (1.5 equivalents) portion-wise to the stirring solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting carboxylic acid.
-
Upon completion, the reaction mixture can often be used directly in the subsequent conjugation step, or the product can be purified by silica gel chromatography if necessary. For immediate use, it is crucial to account for the solvent and byproducts in the subsequent reaction buffer.
Protocol 3: Conjugation of TCO-NHS to a Protein
This protocol provides a general method for labeling primary amines on a protein, such as an antibody, with the prepared TCO-NHS ester. The efficiency of the reaction is highly pH-dependent.
Materials:
-
Protein to be labeled (e.g., IgG antibody)
-
TCO-NHS ester solution (from Protocol 2 or a commercial source)
-
Reaction Buffer: 0.1 M Sodium bicarbonate or phosphate buffer, pH 8.3-8.5. Crucially, avoid amine-containing buffers like Tris.
-
Desalting column (e.g., Sephadex G-25) or spin concentrator for purification.
Procedure:
-
Buffer Exchange: Ensure the protein is in the correct amine-free reaction buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Conjugation Reaction:
-
Calculate the required amount of TCO-NHS ester. A 10- to 20-fold molar excess of the NHS ester over the protein is a typical starting point. Optimization may be required.
-
If the TCO-NHS ester is in an organic solvent like DMF or DMSO, add it dropwise to the stirring protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted TCO-NHS ester and the NHS byproduct by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Monitor the column eluate by measuring absorbance at 280 nm to collect the protein-containing fractions.
-
The purified TCO-labeled protein conjugate is now ready for the bioorthogonal ligation step.
-
Protocol 4: Bioorthogonal Ligation with a Tetrazine Probe
This is the "click" step, where the TCO-functionalized biomolecule reacts with a tetrazine-labeled probe (e.g., a fluorophore or a drug). The reaction is typically very fast and requires no catalyst.
Materials:
-
Purified TCO-labeled biomolecule (from Protocol 3)
-
Tetrazine-functionalized probe (e.g., Tz-Fluorophore)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Combine the TCO-labeled biomolecule and the tetrazine probe in the reaction buffer. A 1.5- to 5-fold molar excess of the tetrazine probe over the TCO-biomolecule is often sufficient due to the rapid kinetics.
-
Incubate the reaction at room temperature or 37°C. The reaction is often complete within minutes. For a 10 µM concentration of reactants, the ligation can be >99% complete in under 30 minutes.[1]
-
The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine (absorbance ~520 nm).
-
If necessary, any unreacted tetrazine probe can be removed by a final purification step (e.g., desalting column or dialysis), depending on the downstream application.
Caption: Mechanism of the TCO-Tetrazine IEDDA Reaction.
Quantitative Data & Performance Insights
The performance of the TCO-tetrazine ligation is defined by its second-order rate constant (k₂). While the exact rate for trans-4-cyclooctene-1-carboxylic acid is not extensively published, we can infer its high reactivity from data on structurally similar, non-strained TCO derivatives. The presence of the carboxylic acid is not expected to significantly hinder the cycloaddition electronically or sterically.
| TCO Derivative | Tetrazine Derivative | k₂ (M⁻¹s⁻¹) | Solvent |
| trans-Cyclooctenol (TCO-OH) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | Acetonitrile/Water |
| TCO-amine | 3,6-diphenyl-s-tetrazine | ~300 | Methanol |
| Axial TCO-PEG-Amine | H-Tetrazine-PEG-Biotin | ~800 - 1,000 | PBS |
| Conformationally Strained TCOs | Pyridyl-tetrazine | >100,000 | Water |
Data compiled from representative literature sources.[1][2]
Causality Behind Performance:
-
Ring Strain is Key: The high reactivity of TCOs is a direct result of their geometric strain. More strained derivatives, such as bicyclic or fused-ring systems, exhibit even faster kinetics.[6]
-
Electronics Matter: Electron-withdrawing groups on the tetrazine partner accelerate the reaction by lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital), facilitating the interaction with the TCO's HOMO (Highest Occupied Molecular Orbital).[7]
-
Stability Considerations: While highly reactive, some strained TCOs can be unstable in biological media, potentially isomerizing back to the unreactive cis-form. However, simple TCO derivatives like the one discussed here generally offer a good balance of reactivity and stability for many applications.
Applications in Research and Drug Development
The ability to use 4-Cyclooctene-1-carboxylic acid as a foundational building block opens up numerous applications:
-
Antibody-Drug Conjugates (ADCs): The TCO moiety can be attached to an antibody via its lysine residues. A tetrazine-linked cytotoxic drug can then be administered separately, clicking to the antibody only at the target site (e.g., a tumor), a strategy known as pretargeting.[1]
-
Molecular Imaging: Fluorophores can be appended to tetrazines and used to label TCO-functionalized cells, proteins, or nanoparticles for in vivo imaging applications with PET or fluorescence microscopy.
-
Surface Functionalization: The carboxylic acid can be used to anchor the TCO unit to amine-functionalized surfaces or nanoparticles, which can then be "clicked" with tetrazine-bearing molecules to create functional materials.
-
"Click-to-Release" Systems: Specially designed TCO linkers can be engineered to cleave and release a payload (e.g., a drug) upon reaction with a tetrazine, offering spatiotemporal control over drug activation.[8]
Conclusion
4-Cyclooctene-1-carboxylic acid represents a powerful yet accessible entry point into the world of bioorthogonal click chemistry. Its true value is realized through a straightforward, two-part transformation: photochemical isomerization to unleash the latent reactivity of the trans-double bond, followed by activation of its carboxylic acid handle for bioconjugation. This guide provides the scientific rationale and robust protocols necessary to leverage this versatile molecule. By understanding the principles of strain, activation, and ligation, researchers can confidently employ 4-cyclooctene-1-carboxylic acid to build sophisticated molecular constructs for cutting-edge applications in medicine, biology, and materials science.
References
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and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Polymer Chemistry. Available at: [Link]
-
Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging. ACS Nano. Available at: [Link]
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Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]
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Synthesis of the difunctionalized TCO derivatives starting from... ResearchGate. Available at: [Link]
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Synthetic methodology towards allylic trans-cyclooctene-ethers enables modification of carbohydrates: bioorthogonal manipulation of the lac repressor. Organic & Biomolecular Chemistry. Available at: [Link]
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Reaction mechanism of inverse electron-demand Diels–Alder [4 + 2]... ResearchGate. Available at: [Link]
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Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. Available at: [Link]
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Inverse electron-demand Diels–Alder reaction. Wikipedia. Available at: [Link]
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Tetrazine-Triggered Bioorthogonal Cleavage of trans-Cyclooctene-Caged Phenols Using a Minimal Self-Immolative Linker Strategy. ChemBioChem. Available at: [Link]
-
4-cyclooctene-1-carboxylic acid. ChemSynthesis. Available at: [Link]
-
Photo isomerization of cis-cyclooctene to trans-cyclooctene: Integration of a micro-flow reactor and separation by specific adsorption. AIChE Journal. Available at: [Link]
-
Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews. Available at: [Link]
-
Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization. Bulgarian Chemical Communications. Available at: [Link]
-
Photo isomerization of cis-cyclooctene to trans-cyclooctene: Integration of a micro-flow reactor and separation by specific adsorption. PubMed. Available at: [Link]
-
Enantioselective Photochemical Generation of a Short-Lived, Twisted Cycloheptenone Isomer: Catalytic Formation, Detection, and Consecutive Chemistry. Angewandte Chemie. Available at: [Link]
-
Synthesis of a Functionalized trans-Cyclooctene (TCO) for Selective Protein Isolation After Bioorthogonal Labeling with Tetrazin. TRACE: Tennessee Research and Creative Exchange. Available at: [Link]
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Application Notes & Protocols: A Researcher's Guide to the Synthesis of trans-Cyclooctene Derivatives from 4-Cyclooctene-1-carboxylic acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of trans-cyclooctene (TCO) derivatives, a cornerstone of modern bioorthogonal chemistry. Starting from 4-cyclooctene-1-carboxylic acid, we will explore the critical steps of chemical modification, photochemical isomerization, and subsequent derivatization to yield highly reactive probes for biological applications. This guide emphasizes the underlying principles and practical considerations to ensure successful and reproducible synthesis.
The high ring strain of trans-cyclooctene makes it an exceptionally reactive dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines.[1] This "click chemistry" reaction is characterized by its rapid kinetics and high specificity, allowing for the covalent labeling of biomolecules in complex biological environments, including living cells.[1] Such capabilities have positioned TCO derivatives as invaluable tools in bioconjugation, pretargeted imaging and therapy, and targeted drug delivery.[2][3]
However, the synthesis of these strained alkenes is not without its challenges. The thermodynamic preference for the cis-isomer necessitates a carefully designed synthetic strategy to drive the reaction towards the desired trans-product.[4] This guide will provide a detailed, step-by-step protocol, from the initial reduction of the starting material to the crucial photoisomerization and final purification, offering insights into overcoming common synthetic hurdles.
I. Strategic Overview: From Carboxylic Acid to Functional trans-Cyclooctene
The synthetic pathway from 4-cyclooctene-1-carboxylic acid to a functionalized trans-cyclooctene derivative can be dissected into three principal stages. This strategy is designed to first install a versatile functional handle, then to perform the critical isomerization, and finally to activate the molecule for downstream applications.
Figure 1: A three-stage workflow for the synthesis of activated trans-cyclooctene derivatives starting from 4-cyclooctene-1-carboxylic acid.
II. Experimental Protocols
Stage 1: Reduction of 4-Cyclooctene-1-carboxylic acid
The initial step involves the reduction of the carboxylic acid functionality to a primary alcohol. This alcohol group serves as a versatile handle for subsequent functionalization after the isomerization to the trans-isomer. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
Protocol 1: Synthesis of (cis)-Cyclooct-4-enylmethanol
Materials:
-
4-Cyclooctene-1-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and ice bath
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-cyclooctene-1-carboxylic acid (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Combine the organic filtrates and wash with 1 M HCl, followed by saturated aqueous Na₂SO₄ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude (cis)-cyclooct-4-enylmethanol.
-
Purify the crude product by flash column chromatography on silica gel.
| Reactant | Molar Mass ( g/mol ) | Equivalents | Typical Scale (mmol) |
| 4-Cyclooctene-1-carboxylic acid | 154.21 | 1.0 | 10.0 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 1.1 | 11.0 |
Table 1: Typical reaction parameters for the reduction of 4-cyclooctene-1-carboxylic acid.
Stage 2: Photochemical cis-trans Isomerization
This is the most critical and challenging step in the synthesis. The thermodynamically less stable trans-isomer is formed by irradiating the cis-isomer with UV light.[5] The equilibrium heavily favors the cis-isomer, so the trans-product must be trapped as it is formed to drive the reaction forward.[4] This is commonly achieved by complexation with silver ions (Ag⁺) immobilized on silica gel.[6]
Figure 2: A flow-based photochemical reactor setup for the isomerization of cis-cyclooctenol, incorporating a silver nitrate trap to selectively remove the trans-isomer.
Protocol 2: Synthesis of (trans)-Cyclooct-4-enylmethanol
Materials:
-
(cis)-Cyclooct-4-enylmethanol
-
Acetone (spectroscopic grade)
-
Silver nitrate (AgNO₃)
-
Silica gel (for column chromatography)
-
Quartz photoreactor or FEP tubing[7]
-
UV lamp (254 nm)
-
Peristaltic pump
-
Ammonium hydroxide (NH₄OH) solution
Procedure:
-
Preparation of AgNO₃/Silica Gel: Dissolve AgNO₃ in deionized water and add silica gel. Remove the water under reduced pressure to obtain a free-flowing powder.
-
Photoreactor Setup: Pack a column with the prepared AgNO₃/silica gel. Set up a closed-loop system where a solution of (cis)-cyclooct-4-enylmethanol in acetone is pumped from a reservoir through a quartz tube coiled around a 254 nm UV lamp and then through the AgNO₃/silica gel column before returning to the reservoir.
-
Photoisomerization: Irradiate the circulating solution with the UV lamp. The trans-isomer, as it is formed, will be selectively complexed by the silver ions in the column, while the unreacted cis-isomer is recycled.[6]
-
Monitor the reaction by periodically taking small aliquots of the solution and analyzing by GC or ¹H NMR to observe the disappearance of the starting material.
-
Once the reaction is complete, dismantle the setup and wash the AgNO₃/silica gel column with acetone to remove any remaining cis-isomer.
-
Liberation of the trans-Isomer: Elute the trapped trans-cyclooctenol from the column with a solution of ammonium hydroxide in acetone/water. The ammonia will displace the trans-alkene from the silver ions.[2]
-
Extract the aqueous eluate with diethyl ether or dichloromethane.
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure at low temperature to avoid isomerization back to the cis-form.
Causality Behind Experimental Choices:
-
UV Wavelength (254 nm): This wavelength provides sufficient energy to excite the π → π* transition of the double bond, leading to isomerization.[5]
-
Silver Nitrate Trap: The strained trans-double bond forms a stable complex with silver ions, effectively removing it from the equilibrium and driving the reaction towards the desired product.[4]
-
Flow Chemistry: A continuous flow setup ensures that the newly formed trans-isomer is quickly trapped, minimizing its exposure to UV light which could lead to back-isomerization or side reactions.[7]
Stage 3: Functionalization of (trans)-Cyclooct-4-enylmethanol
The final stage involves converting the hydroxyl group of (trans)-cyclooct-4-enylmethanol into a reactive moiety for bioconjugation. A common and highly useful derivative is the N-hydroxysuccinimidyl (NHS) ester, which readily reacts with primary amines on biomolecules.[1]
Protocol 3: Synthesis of TCO-NHS Ester
Materials:
-
(trans)-Cyclooct-4-enylmethanol
-
Disuccinimidyl carbonate (DSC) or N,N'-Disuccinimidyl carbonate
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile or dichloromethane (DCM)
Procedure:
-
Dissolve (trans)-cyclooct-4-enylmethanol (1 equivalent) and disuccinimidyl carbonate (1.5 equivalents) in anhydrous acetonitrile under an inert atmosphere.
-
Add triethylamine (2 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction for 12-18 hours. Monitor the formation of the TCO-carbonate intermediate by TLC.
-
The TCO-NHS ester is often used in situ or can be purified by flash column chromatography. Due to the potential for instability, it is crucial to handle the purified product with care and store it under appropriate conditions.[8]
| Derivative | Reactivity | Applications |
| TCO-NHS Ester | Reacts with primary amines (e.g., lysine residues) | Protein labeling, antibody-drug conjugation |
| TCO-Amine | Can be coupled to carboxylic acids using EDC/NHS | Surface modification, peptide synthesis |
| TCO-Maleimide | Reacts with thiols (e.g., cysteine residues) | Site-specific protein labeling |
| TCO-PEG-Biotin | Binds to streptavidin | Immunoassays, affinity purification |
Table 2: Examples of functional trans-cyclooctene derivatives and their applications.
III. Scientific Integrity & Logic
Expertise & Experience: Navigating the Challenges
-
Diastereoselectivity: The synthesis of substituted TCOs can result in axial and equatorial diastereomers, which may exhibit different stabilities and reaction kinetics. Chromatographic separation can be challenging.[9] Recent advances have focused on diastereoselective synthetic routes, for instance, by using a prochiral precursor like trans-cyclooct-4-enone.[9][10]
-
Stability and Handling: trans-Cyclooctenes are prone to isomerization, especially in the presence of thiols or certain metal ions.[11] Highly strained derivatives should be stored in solution at low temperatures (-20 °C or -80 °C) to prevent polymerization or isomerization.[8] For long-term storage, complexation with silver nitrate can enhance stability.[12]
Trustworthiness: A Self-Validating System
Each stage of the synthesis should be validated through appropriate analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of intermediates and the final product. The chemical shifts of the vinyl protons are characteristically different for cis- and trans-isomers.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final derivatives and to separate diastereomers if necessary.
IV. References
-
Synthesis of a Functionalized trans-Cyclooctene (TCO) for Selective Protein Isolation After Bioorthogonal Labeling with Tetrazin. ([Link])
-
trans-Cyclooctene - Wikipedia. ([Link])
-
trans-Cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. ([Link])
-
Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. ([Link])
-
General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties. ([Link])
-
Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. ([Link])
-
Preparation of a library of trans‐cyclooctene (TCO) derivatives. ([Link])
-
Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption. ([Link])
-
Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. ([Link])
-
Tetrazine—trans-Cyclooctene Chemistry Applied to Fabricate Self-Assembled Fluorescent and Radioactive Nanoparticles for in Vivo Dual Mode Imaging. ([Link])
-
TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. ([Link])
-
Photochemical syntheses, transformations, and bioorthogonal chemistry of trans -cycloheptene and sila trans -cycloheptene Ag( i ) complexes. ([Link])
-
Trans-cyclooctene bioorthogonal agents and uses in cancer and immunotherapy. ()
-
Scalable, diastereoselective synthesis of trans-Cyclooctenes with favorable physiochemical properties. ([Link])
-
Tetrazine–trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body. ([Link])
-
A Concise Synthetic Approach to Highly Reactive Click-to-Release Trans- Cyclooctene Linkers. ([Link])
-
General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties. ([Link])
-
Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy. ([Link])
-
Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization. ([Link])
-
Small quantum systems research on trans-cis isomerization in molecular photoswitches. ([Link])
-
TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents. ([Link])
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- 3. researchgate.net [researchgate.net]
- 4. trans-Cyclooctene - Wikipedia [en.wikipedia.org]
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- 7. Scalable, diastereoselective synthesis of trans-Cyclooctenes with favorable physiochemical properties [udspace.udel.edu]
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Application Notes and Protocols for the Functionalization of 4-Cyclooctene-1-carboxylic Acid in Drug Delivery Systems
Abstract
The development of sophisticated drug delivery systems (DDS) is a cornerstone of modern therapeutics, aiming to enhance drug efficacy while minimizing systemic toxicity.[1][2] 4-Cyclooctene-1-carboxylic acid is a versatile bifunctional molecule poised for significant contributions to this field. Its unique structure, featuring a reactive cyclooctene ring and a readily modifiable carboxylic acid group, offers a dual-pronged approach to the covalent attachment of therapeutic agents, targeting moieties, and solubility enhancers. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of 4-cyclooctene-1-carboxylic acid. We will delve into the core principles of its reactivity, present detailed, field-proven protocols for its modification, and discuss the critical characterization of the resulting conjugates.
Introduction: The Strategic Advantage of a Bifunctional Linker
The efficacy of many potent therapeutic agents is often hampered by poor pharmacokinetics, lack of specificity, and off-target effects.[1] Bioconjugation, the covalent linking of a drug to a carrier molecule, has emerged as a powerful strategy to overcome these limitations.[1][3][4] The choice of a linker molecule is critical, as it dictates the stability, release characteristics, and overall performance of the drug-carrier conjugate.
4-Cyclooctene-1-carboxylic acid presents a compelling option as a bifunctional linker. Its chemical structure, C₉H₁₄O₂, consists of an eight-membered carbon ring containing a cis-double bond and a carboxylic acid substituent.[5][6] This architecture provides two orthogonal handles for chemical modification:
-
The Carboxylic Acid Group: This functional group is amenable to a wide range of well-established coupling chemistries, most notably amidation reactions, allowing for the stable attachment of amine-containing molecules such as proteins, peptides, or small-molecule drugs.
-
The Cyclooctene Moiety: The double bond within the cyclooctene ring serves as a versatile platform for a variety of addition reactions. This functionality is particularly suited for modern "click chemistry" reactions that are highly efficient and bioorthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes.[7][8]
This dual functionality allows for a modular approach to the design of drug delivery systems. For instance, a therapeutic agent can be attached via the carboxylic acid, while a targeting ligand or a stealth polymer like polyethylene glycol (PEG) can be conjugated to the cyclooctene ring, or vice versa.
Core Functionalization Strategies and Mechanistic Insights
The successful application of 4-cyclooctene-1-carboxylic acid in drug delivery hinges on the selective and efficient modification of its two key functional groups. This section will explore the chemical principles behind the most relevant conjugation strategies.
Leveraging the Carboxylic Acid: Amide Bond Formation via EDC/NHS Chemistry
The formation of a stable amide bond between the carboxylic acid of our linker and a primary amine on a drug or carrier is a cornerstone of bioconjugation.[9] The most common and effective method for achieving this is through the use of a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[10][11][12]
The Causality Behind the Choice: Direct condensation of a carboxylic acid and an amine is generally inefficient and requires harsh conditions. EDC activates the carboxyl group, forming a highly reactive O-acylisourea intermediate.[13] However, this intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the carboxylic acid. The addition of NHS mitigates this issue by reacting with the O-acylisourea intermediate to form a more stable NHS ester.[11][12] This semi-stable intermediate can then efficiently react with a primary amine to form a robust amide bond, releasing NHS as a byproduct.[10] The two-step process improves coupling efficiency and allows for better control over the reaction.[12]
Exploiting the Cyclooctene Ring: Bioorthogonal Chemistry
The cyclooctene moiety offers a gateway to powerful bioorthogonal reactions, which are highly selective and can be performed in complex biological media.[7][]
While the alkene in 4-cyclooctene-1-carboxylic acid is not inherently reactive in a SPAAC reaction, it can be synthetically modified to a strained cyclooctyne. This transformation opens the door to one of the most powerful click chemistry reactions. SPAAC involves the reaction of a strained cyclooctyne with an azide to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[7][8][15] The high ring strain of the cyclooctyne dramatically lowers the activation energy of the [3+2] cycloaddition, allowing the reaction to proceed rapidly at physiological conditions.[7] This makes SPAAC an ideal tool for in vivo and live-cell applications.[7][8]
The thiol-ene reaction is another highly efficient "click" reaction that involves the addition of a thiol to an alkene.[16] This reaction can be initiated by radicals, typically generated by a photoinitiator and UV light, and proceeds via an anti-Markovnikov addition mechanism.[16][17] The result is a stable thioether linkage. The reaction is known for its high yields, stereoselectivity, and rapid rates.[16] This method is particularly useful for surface modification and polymer synthesis.[18][19]
Experimental Protocols and Workflows
The following protocols are designed to be self-validating, with explanations for each critical step.
Protocol 1: EDC/NHS-Mediated Amide Coupling to an Amine-Containing Molecule
This protocol details the conjugation of 4-cyclooctene-1-carboxylic acid to a generic amine-containing molecule (e.g., a peptide or a small-molecule drug with a primary amine).
Workflow Diagram:
Caption: Workflow for EDC/NHS-mediated amide coupling.
Materials:
| Reagent | Recommended Supplier | Purpose |
| 4-Cyclooctene-1-carboxylic acid | Sigma-Aldrich, TCI Chemicals | Starting material |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Sigma-Aldrich, Thermo Fisher | Carbodiimide crosslinker |
| N-hydroxysulfosuccinimide (Sulfo-NHS) | Thermo Fisher, MilliporeSigma | Stabilizes the active intermediate |
| Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) | N/A | Optimal pH for EDC activation |
| Coupling Buffer (PBS, pH 7.2-7.4) | N/A | Reaction buffer for amine coupling |
| Quenching Solution (1 M Tris-HCl, pH 8.5) | N/A | Quenches unreacted NHS esters |
| Amine-containing molecule | N/A | Drug, peptide, or other cargo |
Step-by-Step Methodology:
-
Preparation of Reactants:
-
Dissolve 4-cyclooctene-1-carboxylic acid in the Activation Buffer to a final concentration of 10 mM. Rationale: The acidic pH of the MES buffer is optimal for the EDC activation step.[12]
-
Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of Sulfo-NHS in the Activation Buffer. Rationale: EDC is susceptible to hydrolysis, so fresh solutions are crucial for high coupling efficiency.[11][12]
-
Dissolve the amine-containing molecule in the Coupling Buffer at a desired concentration.
-
-
Activation of Carboxylic Acid:
-
To the solution of 4-cyclooctene-1-carboxylic acid, add the EDC solution to a final concentration of 20 mM and the Sulfo-NHS solution to a final concentration of 50 mM.
-
Incubate the mixture at room temperature for 15-30 minutes with gentle stirring. Rationale: This allows for the formation of the semi-stable Sulfo-NHS ester.[11]
-
-
Coupling Reaction:
-
Add the activated 4-cyclooctene-1-carboxylic acid solution to the amine-containing molecule solution. A 10- to 50-fold molar excess of the activated linker over the amine-containing molecule is recommended as a starting point for optimization.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Add the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes. Rationale: This step deactivates any remaining NHS esters, preventing unwanted side reactions.
-
Purify the conjugate to remove unreacted reagents and byproducts. The choice of purification method will depend on the properties of the conjugate. Common methods include dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.
-
Protocol 2: Thiol-Ene "Click" Reaction on the Cyclooctene Moiety
This protocol describes the conjugation of a thiol-containing molecule to the cyclooctene ring of a 4-cyclooctene-1-carboxylic acid derivative (where the carboxylic acid may have been previously functionalized).
Workflow Diagram:
Caption: Workflow for the photoinitiated thiol-ene reaction.
Materials:
| Reagent | Recommended Supplier | Purpose |
| 4-Cyclooctene-1-carboxylic acid derivative | N/A | Starting material with cyclooctene moiety |
| Thiol-containing molecule | N/A | Molecule to be conjugated |
| 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone (Irgacure 2959) | Sigma-Aldrich, Ciba | Photoinitiator |
| Anhydrous, degassed solvent (e.g., THF, DMF) | N/A | Reaction solvent |
Step-by-Step Methodology:
-
Reaction Setup:
-
In a quartz reaction vessel, dissolve the 4-cyclooctene-1-carboxylic acid derivative and a slight molar excess (e.g., 1.1 equivalents) of the thiol-containing molecule in the degassed solvent. Rationale: Degassing the solvent removes oxygen, which can quench the radical reaction.
-
Add the photoinitiator (typically 1-5 mol% relative to the alkene).
-
Seal the vessel and protect it from light.
-
-
Photoinitiation and Reaction:
-
Place the reaction vessel in a photoreactor equipped with a UV lamp (e.g., 365 nm).
-
Irradiate the mixture for a specified time (typically 30 minutes to a few hours), which may require optimization. The reaction can be monitored by TLC or LC-MS. Rationale: The UV light cleaves the photoinitiator, generating radicals that initiate the thiol-ene reaction.[17]
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate method, such as flash column chromatography, to isolate the desired thioether conjugate.
-
Characterization of Conjugates: Ensuring Quality and Consistency
Thorough characterization of the final conjugate is a critical step to ensure its identity, purity, and suitability for downstream applications.[20][21][22] A multi-faceted analytical approach is essential.
Key Characterization Techniques:
| Technique | Information Gained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms the covalent bond formation by identifying characteristic shifts in the proton and carbon signals of the starting materials and the appearance of new signals in the conjugate. |
| Mass Spectrometry (MS) | Determines the molecular weight of the conjugate, confirming the successful attachment of the desired molecules. Techniques like MALDI-TOF or ESI-MS are commonly used. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the conjugate and can be used to quantify the amount of unconjugated starting materials. Size-exclusion chromatography (SEC-HPLC) can determine the molecular weight distribution of polymeric conjugates.[20] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can confirm the formation of new functional groups (e.g., the appearance of an amide bond) and the disappearance of starting functional groups. |
For antibody-drug conjugates (ADCs), determining the drug-to-antibody ratio (DAR) is a critical quality attribute that influences both efficacy and safety.[23] This can be determined by techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
Conclusion and Future Perspectives
4-Cyclooctene-1-carboxylic acid is a highly valuable and versatile building block for the construction of advanced drug delivery systems. Its orthogonal reactive sites—the carboxylic acid and the cyclooctene ring—allow for the precise and modular assembly of complex bioconjugates. The robust and well-characterized chemistries, such as EDC/NHS coupling and thiol-ene reactions, provide researchers with a reliable toolbox for attaching a wide array of molecules. By following the detailed protocols and characterization strategies outlined in these application notes, scientists can effectively harness the potential of this bifunctional linker to develop novel and more effective therapeutics. The continued exploration of new bioorthogonal reactions compatible with the cyclooctene moiety will further expand the utility of this promising molecule in the future.
References
- Vertex AI Search. (2023). Bioconjugation Strategies for Enhancing Drug Delivery and Therapeutic Efficacy.
- Creative Biolabs. (n.d.).
- BenchChem. (2025). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
- PMC - NIH. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
- IntechOpen. (n.d.). Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions.
- Enamine. (n.d.). Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC).
- PubMed. (n.d.). Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions.
- LookChem. (n.d.). Cas 4103-10-0,4-Cyclooctene-1-carboxylic acid.
- Pharmaceutical Technology. (2025).
- ACS Publications. (2002). Fractionation and Characterization of a Conjugate between a Polymeric Drug-Carrier and the Antitumor Drug Camptothecin.
- PMC - NIH. (n.d.).
- BOC Sciences. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
- BenchChem. (2025). Application Notes and Protocols for EDC/NHS Coupling with Boc-PEG4-Carboxylic Acid.
- UMass ScholarWorks. (n.d.). Functionalization of Polycyclooctene using Thiol-ene Click Chemistry: Strategy towards Polymer-to-Polymer Upcycling.
- Ocean NanoTech. (n.d.).
- Ridgeview Instruments. (n.d.).
- ACS Publications. (2023). Thiol–ene Click Chemistry Incorporates Hydroxyl Functionality on Polycyclooctene to Tune Properties. ACS Macro Letters.
- PMC - NIH. (n.d.).
- ACS Publications. (2023). Thiol–ene Click Chemistry Incorporates Hydroxyl Functionality on Polycyclooctene to Tune Properties.
- Sigma-Aldrich. (n.d.). Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy.
- Creative Proteomics. (n.d.). Antibody Drug Conjugates (ADCs)
- BroadPharm. (2022). Protocol for Amino PEG.
- Mtoz Biolabs. (n.d.).
- ChemSynthesis. (2025). 4-cyclooctene-1-carboxylic acid.
- Sigma-Aldrich. (n.d.). 4-CYCLOOCTENE-1-CARBOXYLIC ACID AldrichCPR.
- Wikipedia. (n.d.). Thiol-ene reaction.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- PMC - NIH. (n.d.).
- MDPI. (n.d.). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions.
- Chemsrc. (2025). CAS#:1129-33-5 | 4-Cyclooctene-1-carboxylicacid, methyl ester.
- TCI Chemicals. (n.d.). (4Z)-Cyclooct-4-ene-1-carboxylic Acid.
- ACS Publications. (n.d.). Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging. ACS Nano.
- TRACE: Tennessee Research and Creative Exchange. (n.d.). Synthesis of a Functionalized trans-Cyclooctene (TCO) for Selective Protein Isolation After Bioorthogonal Labeling with Tetrazin.
- NIH. (n.d.). Oxidative Desymmetrization Enables the Concise Synthesis of a trans‐Cyclooctene Linker for Bioorthogonal Bond Cleavage.
- ResearchGate. (n.d.). (PDF)
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- 15. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
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- 23. Antibody-Drug Conjugate Characterization | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols: 4-Cyclooctene-1-carboxylic Acid in Advanced Materials Science
Introduction: The Strategic Advantage of a Bifunctional Monomer
In the landscape of modern materials science, precision at the molecular level is paramount. The ability to design and synthesize polymers with tailored functionalities is the cornerstone of innovation in fields ranging from biocompatible materials to advanced coatings. 4-Cyclooctene-1-carboxylic acid (C₉H₁₄O₂) emerges as a uniquely versatile building block for the materials scientist's toolkit. Its structure, featuring a polymerizable cyclooctene ring and a reactive carboxylic acid moiety, offers a powerful dual-functionality. This allows for the creation of well-defined polymer backbones via Ring-Opening Metathesis Polymerization (ROMP) while simultaneously introducing pendant carboxylic acid groups. These groups serve as strategic handles for a multitude of post-polymerization modifications, enabling the fine-tuning of material properties such as adhesion, hydrophilicity, and biocompatibility. This guide provides an in-depth exploration of the applications of 4-Cyclooctene-1-carboxylic acid, complete with detailed protocols for its utilization in the synthesis of functional polymeric materials.
Physicochemical Properties
A foundational understanding of the monomer's properties is critical for its effective application.
| Property | Value | Reference |
| CAS Number | 4103-10-0 | [1] |
| Molecular Formula | C₉H₁₄O₂ | [2] |
| Molecular Weight | 154.21 g/mol | [2] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | 275.3 °C at 760 mmHg | [3] |
Core Application: Functional Polyalkenamers via Ring-Opening Metathesis Polymerization (ROMP)
The primary application of 4-Cyclooctene-1-carboxylic acid in materials science is its use as a monomer in ROMP. This polymerization technique, often catalyzed by well-defined ruthenium-based catalysts (e.g., Grubbs' catalysts), is renowned for its tolerance to a wide range of functional groups, making it ideal for the direct polymerization of monomers like 4-Cyclooctene-1-carboxylic acid.[4][5] The resulting polymer, poly(4-cyclooctene-1-carboxylic acid), is a polyalkenamer with a repeating unit that retains the double bond from the cyclooctene ring and features a pendant carboxylic acid group.
The Significance of the Carboxylic Acid Functionality
The presence of the carboxylic acid group along the polymer backbone is the key to the versatility of materials derived from this monomer. These groups can:
-
Enhance Adhesion: Carboxylic acid moieties are known to form strong hydrogen bonds and can interact with a variety of surfaces, including metals, metal oxides, and ceramics, thereby improving the adhesive properties of the polymer.[6][7]
-
Tune Hydrophilicity: The incorporation of polar carboxylic acid groups increases the hydrophilicity of the otherwise hydrophobic polyalkenamer backbone. This is crucial for applications in aqueous environments, such as biomedical devices and coatings.[8]
-
Enable Post-Polymerization Modification: The carboxylic acid group is a versatile chemical handle for a wide array of subsequent chemical transformations. This allows for the covalent attachment of other functional molecules, including fluorescent dyes, cross-linking agents, and biomolecules like peptides and proteins.[9][10]
-
Introduce pH-Responsiveness: The protonation state of the carboxylic acid group is dependent on the pH of the surrounding environment. This property can be harnessed to create "smart" materials that exhibit changes in solubility, conformation, or binding affinity in response to pH changes.[11]
Experimental Protocols
Protocol 1: Homopolymerization of 4-Cyclooctene-1-carboxylic Acid via ROMP
This protocol describes a general procedure for the homopolymerization of 4-Cyclooctene-1-carboxylic acid using a Grubbs' second-generation catalyst. The direct polymerization of monomers with unprotected carboxylic acids can sometimes be challenging due to potential interactions with the catalyst.[12] However, modern Grubbs catalysts exhibit significant functional group tolerance.[4] Should catalyst inhibition be observed, a protection/deprotection strategy may be employed (see note below).
Materials:
-
4-Cyclooctene-1-carboxylic acid (monomer)
-
Grubbs' second-generation catalyst
-
Anhydrous, deoxygenated dichloromethane (DCM) or tetrahydrofuran (THF)
-
Ethyl vinyl ether (terminating agent)
-
Methanol (for precipitation)
-
Argon or nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Monomer and Solvent Preparation: In a glovebox or under an inert atmosphere, dissolve the desired amount of 4-Cyclooctene-1-carboxylic acid in anhydrous, deoxygenated DCM to achieve the target monomer concentration (e.g., 0.1-1.0 M).
-
Catalyst Solution Preparation: In a separate vial inside the glovebox, dissolve the Grubbs' second-generation catalyst in a small amount of anhydrous, deoxygenated DCM. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer (e.g., 100:1 to 500:1).
-
Initiation of Polymerization: Rapidly inject the catalyst solution into the stirring monomer solution at room temperature.
-
Polymerization: Allow the reaction to proceed with stirring under an inert atmosphere. The reaction time can vary from a few minutes to several hours, depending on the desired conversion and molecular weight. Monitor the reaction progress by techniques such as ¹H NMR spectroscopy or Gel Permeation Chromatography (GPC) if desired.
-
Termination: Once the desired polymerization time is reached, add an excess of ethyl vinyl ether to quench the reaction by reacting with the active catalyst.
-
Polymer Precipitation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration or centrifugation.
-
Drying: Wash the polymer with fresh methanol and dry it under vacuum to a constant weight.
Note on Protecting Groups: If the direct polymerization of the unprotected carboxylic acid is inefficient, the carboxylic acid can be protected as an ester (e.g., methyl or tert-butyl ester) prior to polymerization.[13][14][15][16] Following polymerization, the ester groups can be hydrolyzed under acidic or basic conditions to regenerate the carboxylic acid functionality.
Protocol 2: Post-Polymerization Modification - Amidation with a Primary Amine
This protocol details a representative post-polymerization modification of poly(4-cyclooctene-1-carboxylic acid) to introduce amide functionalities. This is a versatile method to attach a wide range of molecules bearing a primary amine.
Materials:
-
Poly(4-cyclooctene-1-carboxylic acid) (prepared as in Protocol 1)
-
A primary amine (e.g., benzylamine for a model reaction)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
Diethyl ether (for precipitation)
-
Argon or nitrogen gas supply
Procedure:
-
Polymer Dissolution: In a glovebox or under an inert atmosphere, dissolve poly(4-cyclooctene-1-carboxylic acid) in anhydrous DMF.
-
Addition of Reagents: To the stirred polymer solution, add the primary amine (e.g., 1.2 equivalents per carboxylic acid group) and a catalytic amount of DMAP (e.g., 0.1 equivalents).
-
Coupling Reaction: Add DCC (1.1 equivalents per carboxylic acid group) to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Reaction Time: Allow the reaction to stir at room temperature for 12-24 hours.
-
Removal of Byproduct: Remove the precipitated DCU by filtration.
-
Polymer Precipitation: Precipitate the functionalized polymer by adding the filtrate to a large volume of diethyl ether.
-
Isolation and Purification: Collect the polymer by filtration, wash with fresh diethyl ether to remove any unreacted starting materials, and dry under vacuum.
Applications in Materials Science
The unique properties of polymers derived from 4-Cyclooctene-1-carboxylic acid open up a wide range of applications:
-
Biomaterials and Biomedical Devices: The carboxylic acid groups can be used to attach bioactive molecules, such as peptides or growth factors, to create materials that can actively interact with biological systems.[11][17][18] The tunable hydrophilicity also plays a crucial role in controlling protein adsorption and cell adhesion.[8]
-
Adhesives and Coatings: The strong adhesive properties of carboxylic acid-functionalized polymers make them excellent candidates for high-performance adhesives and coatings for a variety of substrates.[6][7][19]
-
Functional Surfaces: Polymers of 4-Cyclooctene-1-carboxylic acid can be grafted onto surfaces to impart desired properties, such as hydrophilicity, biocompatibility, or the ability to capture specific molecules.[20][21]
-
Drug Delivery: The carboxylic acid groups can be used to conjugate drugs, and the pH-responsive nature of the polymer can be exploited for controlled drug release in specific physiological environments.[2][22]
Conclusion
4-Cyclooctene-1-carboxylic acid is a powerful and versatile monomer for the synthesis of advanced functional polymers. Its bifunctional nature allows for the straightforward creation of well-defined polyalkenamers with pendant carboxylic acid groups via ROMP. These pendant groups provide a rich platform for post-polymerization modification, enabling the development of materials with tailored properties for a wide array of applications in materials science, particularly in the fields of biomaterials, adhesives, and functional coatings. The protocols provided herein offer a starting point for the exploration of this promising monomer in the design of next-generation materials.
References
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- 22. pubs.acs.org [pubs.acs.org]
Application Note: Experimental Strategies for the Reduction of 4-Cyclooctene-1-carboxylic acid
An In-Depth Technical Guide for Drug Development Professionals and Organic Chemists
Abstract
The reduction of bifunctional molecules such as 4-Cyclooctene-1-carboxylic acid to the corresponding saturated alcohol, cyclooctanemethanol, presents a common yet nuanced challenge in synthetic chemistry. This transformation requires the reduction of both a carbon-carbon double bond and a carboxylic acid. The choice of methodology is critical, as it dictates chemoselectivity, stereochemical outcome, and overall efficiency. This application note provides a comprehensive guide to two primary, field-proven strategies for this reduction, offering detailed, step-by-step protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal procedure for their specific needs.
Introduction and Strategic Considerations
The synthesis of cyclooctanemethanol from 4-Cyclooctene-1-carboxylic acid is a valuable transformation for accessing saturated eight-membered ring structures, which are key motifs in various pharmacologically active compounds and natural products. The core challenge lies in the differential reactivity of the alkene and carboxylic acid functional groups. A robust synthetic plan must address whether to reduce these groups simultaneously or sequentially, and with which reagents to ensure high yield and purity.
This guide explores two logical and highly effective sequential reduction strategies:
-
Strategy A: Alkene-First Reduction. This approach prioritizes the saturation of the carbon-carbon double bond, a transformation that is typically chemoselective and high-yielding under mild conditions. The resulting saturated carboxylic acid is then subjected to standard, potent reducing agents. This pathway is often preferred for its predictability and the stability of the intermediate.
-
Strategy B: Carboxylic Acid-First Reduction. This strategy involves the selective reduction of the carboxylic acid to a primary alcohol while preserving the alkene. This requires reagents that exhibit high chemoselectivity for the carboxyl group. The resulting unsaturated alcohol is then hydrogenated in a subsequent step.
Direct, simultaneous reduction of both functionalities in a single step is often difficult to control. For instance, powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are excellent for reducing carboxylic acids but are generally ineffective at reducing isolated, non-conjugated alkenes[1][2]. Conversely, catalytic hydrogenation can reduce both groups, but reducing a carboxylic acid typically requires harsh conditions (high pressure and temperature) that can lead to side reactions, making a stepwise approach more practical and reliable for laboratory-scale synthesis.[3]
Strategy A: Alkene Reduction Followed by Carboxylic Acid Reduction
This is arguably the most common and reliable pathway. The initial hydrogenation of the alkene is clean and efficient, yielding cyclooctanecarboxylic acid, a stable intermediate that can be easily purified before the final reduction step.
Protocol A1: Catalytic Hydrogenation of the Alkene
Catalytic hydrogenation is the most effective method for converting alkenes to alkanes.[4][5] The reaction proceeds via syn-addition of two hydrogen atoms across the same face of the double bond, mediated by a heterogeneous metal catalyst surface.[4][5] For a simple, non-sterically hindered substrate like 4-cyclooctene-1-carboxylic acid, Palladium on Carbon (Pd/C) is an excellent and cost-effective catalyst.
Key Experimental Considerations:
-
Catalyst Choice: 10% Pd/C is a standard, robust catalyst for this transformation. Platinum(IV) oxide (PtO₂, Adam's catalyst) is also highly effective.
-
Solvent: Protic solvents like ethanol or methanol are excellent choices as they readily dissolve the carboxylic acid and do not interfere with the reaction. Ethyl acetate is also a common alternative.
-
Hydrogen Pressure: While the reaction can proceed at atmospheric pressure, using a slightly elevated pressure (e.g., 50 psi) in a Parr shaker or a similar hydrogenation apparatus significantly accelerates the reaction rate.
-
Safety: Hydrogen gas is highly flammable. The catalyst, particularly after the reaction, can be pyrophoric (ignite spontaneously on contact with air). It must be filtered carefully and kept wet.
Step-by-Step Protocol:
-
Vessel Preparation: To a suitable high-pressure reaction vessel (e.g., a Parr bottle), add 4-Cyclooctene-1-carboxylic acid (1.0 eq) and a solvent such as methanol (approx. 0.1 M concentration).
-
Inerting: Add 10% Palladium on Carbon (1-2 mol% Pd). Seal the vessel and purge the system with an inert gas (N₂ or Argon) three times to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas (H₂) to the desired pressure (e.g., 50 psi).
-
Reaction: Agitate the mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or ¹H NMR (by taking aliquots, carefully depressurizing, and re-purging the system). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry out. Wash the filter cake with a small amount of the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield crude cyclooctanecarboxylic acid, which can be used directly in the next step or purified by crystallization or chromatography if necessary.
Caption: Workflow for Catalytic Hydrogenation.
Alternative Protocol A2: Diimide Reduction of the Alkene
Diimide (N₂H₂) is a highly selective reducing agent for non-polar double and triple bonds.[6] It is generated in situ and is tolerant of most polar functional groups, including carboxylic acids, making it an excellent alternative to catalytic hydrogenation.[7] The reduction occurs via a concerted, six-membered transition state, resulting in a clean syn-addition of hydrogen.[8]
Step-by-Step Protocol (using 2-nitrobenzenesulfonylhydrazide):
-
Reaction Setup: Dissolve 4-Cyclooctene-1-carboxylic acid (1.0 eq) and 2-nitrobenzenesulfonylhydrazide (NBSH, 3.0 eq) in an appropriate solvent like dichloromethane (DCM) or THF in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (TEA, 3.0 eq) dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield cyclooctanecarboxylic acid.
Protocol A3: Reduction of Cyclooctanecarboxylic Acid
With the stable, saturated intermediate in hand, the final reduction of the carboxylic acid to the primary alcohol can be performed. Borane-THF complex is the reagent of choice for its high selectivity and mild conditions.[9][10][11]
Mechanism Insight: Borane (BH₃) reacts rapidly with the acidic proton of the carboxylic acid to form a triacyloxyborane intermediate and hydrogen gas.[11] This intermediate is then reduced by subsequent equivalents of BH₃ to the primary alcohol.[12][13] This initial acid-base reaction makes carboxylic acids more reactive towards borane than other carbonyls like esters or ketones.[14]
Step-by-Step Protocol:
-
Reaction Setup: Dissolve cyclooctanecarboxylic acid (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon).
-
Reagent Addition: Cool the solution to 0 °C. Add 1.0 M BH₃·THF solution in THF (approx. 1.5-2.0 eq) dropwise via a syringe or an addition funnel. Vigorous hydrogen evolution will be observed initially.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux for 2-4 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction back down to 0 °C. Cautiously and slowly add methanol dropwise to quench the excess borane (vigorous H₂ evolution).
-
Work-up: Add 1 M HCl and stir for 30 minutes to hydrolyze the borate esters.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude cyclooctanemethanol can be purified by flash column chromatography.
Caption: Workflow for Borane Reduction of a Carboxylic Acid.
Data Summary and Comparison
The following table summarizes the key parameters for the primary proposed reaction sequence (Strategy A).
| Step | Reaction | Reagents & Catalyst | Solvent | Temp. | Typical Time | Key Advantages |
| A1 | Alkene Hydrogenation | H₂ (50 psi), 10% Pd/C | Methanol | Room Temp. | 2-6 h | High yield, clean, reliable, scalable. |
| A2 | Alkene Reduction | 2-Nitrobenzenesulfonylhydrazide, TEA | DCM / THF | 0 °C to RT | 12-24 h | High chemoselectivity, avoids H₂ gas and pyrophoric catalysts.[15] |
| A3 | Carboxylic Acid Reduction | BH₃·THF Complex | Anhydrous THF | 0 °C to Reflux | 3-5 h | High selectivity for acids, mild conditions, high yield.[10] |
| A3 (Alt.) | Carboxylic Acid Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF | 0 °C to Reflux | 3-5 h | Very powerful, ensures complete reduction.[16][17] |
Conclusion
For the reduction of 4-Cyclooctene-1-carboxylic acid to cyclooctanemethanol, a two-step sequential approach is recommended for optimal control and yield. The Alkene-First Reduction strategy (Strategy A), beginning with catalytic hydrogenation (Protocol A1) followed by borane reduction of the resulting saturated acid (Protocol A3), represents the most robust and reliable pathway. This method utilizes well-understood, high-yielding reactions and proceeds through a stable, easily purified intermediate. The alternative use of diimide for the initial reduction offers a valuable metal-free option. These protocols provide researchers with a validated and flexible framework for synthesizing saturated cyclic alcohols, a critical task in modern drug discovery and development.
References
-
Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. [Link]
-
Reductions with diimide. Wikipedia. [Link]
-
Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. National Institutes of Health. [Link]
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Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog - Ch.imperial. [Link]
-
Reductions with Diimide. YouTube. [Link]
-
Reactions of Carboxylic Acids - An Overview. Chemistry LibreTexts. [Link]
-
Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates. National Institutes of Health. [Link]
-
Reduction of acids with borane. Chemistry Stack Exchange. [Link]
-
Reduction Reactions. NPTEL Archive. [Link]
-
Spillover hydrogenation of cyclooctene. ResearchGate. [Link]
-
Comparative stereochemistry of catalytic and diimide reductions of alkenes. ACS Publications. [Link]
-
Hydride Reduction. Chad's Prep®. [Link]
-
Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. ACS Publications. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. Organic Chemistry Tutor. [Link]
-
Reduction of Carboxylic Acids by Lithium Aluminum Hydride. Chemistry LibreTexts. [Link]
-
Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. BYJU'S. [Link]
-
Reduction of carboxylic acids (video). Khan Academy. [Link]
-
Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(I)/N-heterocyclic carbene complexes. RSC Publishing. [Link]
-
A Safer Reduction of Carboxylic Acids with Titanium Catalysis. PubMed. [Link]
-
Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. Organic Chemistry Portal. [Link]
-
Alkane synthesis by alkene reduction. Organic Chemistry Portal. [Link]
-
Selective hydrogenation of unsaturated carboxylic acids. University of Glasgow. [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids. ACS Publications. [Link]
-
Selective Reduction of Carboxylic Acids to Alcohols in the Presence of Alcohols by a Dual Bulky Transition-Metal Complex/Lewis Acid Catalyst. ACS Publications. [Link]
-
Hydrogenation of (A) 1‐hexene, (B) cis‐cyclooctene, and (C) styrene... ResearchGate. [Link]
-
Catalytic Hydrogenation of Alkenes. Chemistry LibreTexts. [Link]
-
Catalytic Hydrogenation. ChemTalk. [Link]
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trans-CYCLOOCTENE. Organic Syntheses Procedure. [Link]
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Synthetic methodology towards allylic trans-cyclooctene-ethers enables modification of carbohydrates: bioorthogonal manipulation of the lac repressor. RSC Publishing. [Link]
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A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]
-
CHEMOENZYMATIC SYNTHESIS OF BIOLOGICALLY ACTIVE. Izmir Institute of Technology. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Cyclooctene-1-carboxylic Acid
This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Cyclooctene-1-carboxylic acid. The purification of this compound can present unique challenges, and this document provides in-depth troubleshooting advice and answers to frequently asked questions to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude 4-Cyclooctene-1-carboxylic acid?
The impurity profile of crude 4-Cyclooctene-1-carboxylic acid, a compound with the molecular formula C₉H₁₄O₂[1], largely depends on its synthetic route. A common synthesis involves the hydrolysis of its corresponding ester, such as ethyl or methyl cyclooct-4-ene-1-carboxylate.[2][3]
Common impurities may include:
-
Unreacted Starting Materials: Residual cyclooctadiene, formic acid, or other reagents used in the synthesis.[4]
-
Ester Precursor: Incomplete hydrolysis will leave the starting ester (e.g., ethyl cyclooct-4-ene-1-carboxylate) in the crude product.
-
Solvents: Residual solvents from the reaction or extraction steps (e.g., diethyl ether, dichloromethane).[2][5]
-
Byproducts of Oxidation: If the synthesis conditions are not carefully controlled, oxidation of the cyclooctene ring can occur.
-
Isomers: Depending on the synthetic pathway, positional isomers or stereoisomers of the carboxylic acid may be present.[6]
-
Catalyst Residues: Traces of catalysts, such as palladium, used in precursor synthesis steps.[2]
Q2: What is the most effective primary purification strategy for this compound?
For a carboxylic acid, the most robust and often simplest initial purification step is an acid-base extraction . This method leverages the acidic nature of the carboxyl group to separate it from neutral or basic impurities.[7][8] The general principle involves dissolving the crude mixture in an organic solvent, extracting the carboxylic acid into an aqueous basic solution (as its carboxylate salt), discarding the organic layer containing neutral impurities, and then re-acidifying the aqueous layer to precipitate or extract the purified carboxylic acid.[8]
Q3: How can I effectively monitor the purity of 4-Cyclooctene-1-carboxylic acid during and after purification?
A multi-faceted approach is recommended:
-
Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method to monitor the progress of a purification, such as during column chromatography.[7] For carboxylic acids, it is often necessary to add a small amount of acetic or formic acid to the eluent to prevent streaking and obtain a well-defined spot.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying any remaining impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile (or after derivatization to its methyl ester), GC-MS can provide excellent separation and identification of trace impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with mass spectrometry detection (LC-MS), is a powerful tool for assessing the purity of non-volatile carboxylic acids and quantifying impurities.[10]
Q4: Are there stability issues to consider during the purification of 4-Cyclooctene-1-carboxylic acid?
Yes. While many alicyclic carboxylic acids are stable, the trans-isomer of cyclooctene is known to be conformationally strained.[11][12] Although the common isomer is the more stable cis form, care should be taken to avoid harsh conditions that could induce isomerization or decomposition.
Key considerations include:
-
Temperature: Avoid excessive heat during distillation. The reported atmospheric boiling point is 275.3°C[13], which is high enough to cause decomposition. Vacuum distillation is strongly recommended.
-
Strong Oxidizers: The double bond in the cyclooctene ring is susceptible to oxidation. Avoid contact with strong oxidizing agents.
-
Radical Initiators: Studies on trans-cyclooctenes show they can be sensitive to radical-induced isomerization.[11] While less of a concern for the cis-isomer, it is good practice to store the compound under an inert atmosphere (like nitrogen or argon) and away from light.
Troubleshooting Guide: Common Purification Problems
This section addresses specific issues you may encounter during the purification of 4-Cyclooctene-1-carboxylic acid.
Problem 1: Low yield after acid-base extraction.
-
Potential Cause 1: Incomplete Extraction into Aqueous Base. The efficiency of the extraction depends on the pH. The aqueous phase must be sufficiently basic to deprotonate the carboxylic acid fully.
-
Solution: Ensure the pH of the aqueous base (e.g., NaOH or NaHCO₃ solution) is at least 2-3 units higher than the pKa of the carboxylic acid (predicted pKa is ~4.74).[8][13] Check the pH with litmus or a pH meter. Perform multiple extractions (e.g., 3 times) with the basic solution, as this is more efficient than a single large-volume extraction.
-
-
Potential Cause 2: Incomplete Precipitation/Back-Extraction. After acidification of the aqueous layer, the protonated carboxylic acid may have some solubility in water, especially if salts are present.
-
Solution: Acidify the aqueous layer to a pH of 2 or lower to ensure complete protonation. Cool the solution in an ice bath to minimize solubility. If the product appears as an oil or only a small amount of solid precipitates[2], you must perform a back-extraction into an organic solvent like diethyl ether or ethyl acetate.[2][8]
-
-
Potential Cause 3: Emulsion Formation. Emulsions can form at the aqueous-organic interface, trapping your product and making phase separation difficult.
-
Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution). Alternatively, let the mixture stand for an extended period or gently swirl the separatory funnel instead of shaking vigorously.
-
Problem 2: The product appears as a yellow oil, not a crystalline solid.
-
Potential Cause 1: Persistent Impurities. Colored impurities or the presence of even small amounts of residual solvents can prevent crystallization and impart a yellow hue. The synthesis described by PrepChem.com notes the initial product as a yellow oil.[2]
-
Solution: If acid-base extraction is insufficient, further purification is necessary. Vacuum distillation is an excellent choice for removing non-volatile colored impurities from a liquid product. Alternatively, column chromatography can be effective.
-
-
Potential Cause 2: The compound is a liquid or low-melting solid at room temperature. Physical property data for this specific compound is limited, with melting points often not reported.[1][13] It is plausible that the pure compound is a liquid or oil.
-
Solution: Characterize the oily product using high-resolution techniques like NMR and MS to confirm its identity and purity. If it is pure, then it is simply in its natural physical state.
-
Problem 3: Column chromatography results in poor separation and streaking.
-
Potential Cause: Interaction with Silica Gel. Carboxylic acids are notorious for "streaking" or tailing on silica gel columns due to strong polar interactions (hydrogen bonding) with the stationary phase. This leads to poor separation and broad peaks.
-
Solution: Add a small percentage (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your eluent system (e.g., hexane/ethyl acetate).[9] The added acid keeps your target compound fully protonated, reducing its interaction with the silica and resulting in sharper peaks and better separation. Always perform a TLC with the modified eluent first to determine the optimal solvent ratio.
-
Problem 4: Recrystallization attempts fail (product "oils out" or no crystals form).
-
Potential Cause 1: Inappropriate Solvent Choice. The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but well at high temperatures.[14] If the compound's melting point is lower than the boiling point of the solvent, it will melt before dissolving, a phenomenon known as "oiling out."
-
Solution: Use a lower-boiling point solvent or a mixed-solvent system. For a mixed-solvent system, dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the cloud point). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common solvent systems for moderately polar compounds include hexane/ethyl acetate or water/ethanol.[14]
-
-
Potential Cause 2: Supersaturation or Purity Issues. If the solution is supersaturated or if impurities are inhibiting crystal lattice formation, crystallization may not occur.
-
Solution: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a "seed crystal" from a previous successful crystallization if available. Ensure the crude material is reasonably pure before attempting recrystallization; a preliminary acid-base wash can make a significant difference.
-
Experimental Workflows & Protocols
Workflow 1: General Purification Strategy
This diagram illustrates a typical decision-making process for purifying crude 4-Cyclooctene-1-carboxylic acid.
Caption: General purification workflow for 4-Cyclooctene-1-carboxylic acid.
Protocol 1: Acid-Base Extraction
This protocol is a fundamental first step for purifying carboxylic acids from neutral impurities.[8]
-
Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent (e.g., 100 mL of diethyl ether).
-
Basification: Transfer the solution to a separatory funnel and extract with a 1 M sodium hydroxide (NaOH) solution (3 x 50 mL). After each extraction, collect the aqueous (bottom) layer.
-
Causality: The NaOH deprotonates the carboxylic acid, forming the water-soluble sodium carboxylate salt, which partitions into the aqueous layer. Neutral impurities remain in the ether layer.
-
-
Wash (Optional): The combined aqueous layers can be washed once with diethyl ether (50 mL) to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is ~2. The protonated carboxylic acid will precipitate or form an oil.
-
Isolation:
-
If a solid precipitates: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
If an oil forms: Extract the product from the acidified aqueous solution with diethyl ether (3 x 75 mL).[2] Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Vacuum Distillation
This method is ideal for purifying the product if it is a liquid or oil after initial workup.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a Kugelrohr apparatus for small quantities or a short-path distillation head for larger volumes.
-
Procedure: Place the crude oil in the distillation flask with a magnetic stir bar. Attach the flask to the apparatus and begin slowly applying vacuum.
-
Heating: Once a stable vacuum is achieved (e.g., <1 mmHg), gently heat the flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. The pure 4-Cyclooctene-1-carboxylic acid should be a colorless liquid.
-
Self-Validation: A stable boiling point during distillation is a strong indicator of purity.
-
Data Summary: Comparison of Purification Techniques
The following table provides an illustrative comparison of the expected outcomes from different purification methods, starting with a hypothetical crude product of 85% purity.
| Purification Method | Purity Achieved (Typical) | Yield (Typical) | Key Advantages | Common Applications |
| Acid-Base Extraction | 90-98% | 80-95% | Removes neutral/basic impurities; scalable.[8] | First-pass purification for all crude samples. |
| Vacuum Distillation | >99% | 70-85% | Excellent for removing non-volatile or colored impurities. | Purifying liquid/oily products. |
| Recrystallization | >99% | 60-90% | Yields high-purity crystalline solid. | Final purification step if the compound is a solid. |
| Column Chromatography | >99.5% | 50-80% | Separates compounds with similar polarities.[15] | When other methods fail; separation of isomers. |
Troubleshooting Logic Diagram
This diagram provides a logical path to diagnose and solve common purification issues.
Caption: Decision tree for troubleshooting purification problems.
References
-
4-cyclooctene-1-carboxylic acid - 4103-10-0, C9H14O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved January 21, 2026, from [Link]
- US3288847A - Preparation of 1, 4-cyclohexadiene-1-carboxylic acid - Google Patents. (n.d.).
-
Cas 4103-10-0,4-Cyclooctene-1-carboxylic acid - LookChem. (n.d.). Retrieved January 21, 2026, from [Link]
- WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents. (n.d.).
-
Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PubMed Central. (2024). Retrieved January 21, 2026, from [Link]
-
Isolation of a Carboxylic acid : r/chemhelp - Reddit. (2019). Retrieved January 21, 2026, from [Link]
- EP0048804B1 - Process for the production of cyclooctene-4-ol-1 from cyclooctadiene-1,5 - Google Patents. (n.d.).
-
Synthesis of cyclo-oct-4-ene-1-carboxylic acid - PrepChem.com. (n.d.). Retrieved January 21, 2026, from [Link]
-
Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - NIH. (2019). Retrieved January 21, 2026, from [Link]
-
I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts? | ResearchGate. (2014). Retrieved January 21, 2026, from [Link]
-
Microwave-Assisted Kinetic Resolution of Homochiral (Z)-Cyclooct-5-ene-1,2-diol and (Z)-2-Acetoxycyclooct-4-enyl Acetate Using Lipases - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
How to purify a carboxylic acid by recrystallisation? - The Student Room. (2018). Retrieved January 21, 2026, from [Link]
- US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents. (n.d.).
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
Column chromatography of carboxylic acids? : r/chemistry - Reddit. (2016). Retrieved January 21, 2026, from [Link]
- US3709795A - Purification of carboxylic acids by chemical treatment and distillation - Google Patents. (n.d.).
-
19 - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 21, 2026, from [Link]
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of a Cycloketone from Dicarboxylic Acid - YouTube. (2023). Retrieved January 21, 2026, from [Link]
-
Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing). (2014). Retrieved January 21, 2026, from [Link]
-
Solvent design for crystallization of carboxylic acids - ResearchGate. (2008). Retrieved January 21, 2026, from [Link]
-
CAS#:1129-33-5 | 4-Cyclooctene-1-carboxylicacid, methyl ester | Chemsrc. (n.d.). Retrieved January 21, 2026, from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. prepchem.com [prepchem.com]
- 3. CAS#:1129-33-5 | 4-Cyclooctene-1-carboxylicacid, methyl ester | Chemsrc [chemsrc.com]
- 4. EP0048804B1 - Process for the production of cyclooctene-4-ol-1 from cyclooctadiene-1,5 - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. reddit.com [reddit.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. lookchem.com [lookchem.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 4-Cyclooctene-1-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-Cyclooctene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this valuable compound. Our approach is grounded in established scientific principles and field-proven insights to address the specific challenges you may encounter.
Introduction
4-Cyclooctene-1-carboxylic acid is a key building block in the synthesis of various complex molecules and pharmaceutical intermediates. Its eight-membered ring structure with a carboxylic acid functional group offers unique conformational properties and versatile reactivity. The synthesis of this compound can be approached through several routes, with the most common being the hydrolysis of its corresponding ethyl ester and the direct carboxylation of 1,5-cyclooctadiene. This guide will provide detailed protocols and troubleshooting for both methods, with a focus on optimizing reaction conditions for high yield and purity.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues that may arise during your experiments.
Route 1: Hydrolysis of Ethyl 4-Cyclooctene-1-carboxylate
This two-step approach involves the synthesis of ethyl 4-cyclooctene-1-carboxylate followed by its hydrolysis.
Frequently Asked Questions (FAQs)
-
Q1: What are the common methods for synthesizing the precursor, ethyl 4-cyclooctene-1-carboxylate?
-
A1: The most prevalent method is the palladium-catalyzed carbonylation of 1,5-cyclooctadiene in the presence of ethanol. This reaction introduces a carboxyl group into the unsaturated system.
-
-
Q2: My hydrolysis of ethyl 4-cyclooctene-1-carboxylate is incomplete. How can I drive the reaction to completion?
-
A2: Incomplete hydrolysis is a common issue. To ensure complete conversion, consider the following:
-
Increase Reaction Time: Extend the reflux time to ensure the ester is fully consumed.
-
Excess Base: Use a sufficient excess of sodium hydroxide (or potassium hydroxide) to drive the equilibrium towards the carboxylate salt.
-
Solvent: Ensure a homogenous reaction mixture. A co-solvent like ethanol can help solubilize the ester in the aqueous base.
-
-
-
Q3: I am observing a significant amount of an oily residue after acidification. What could it be and how do I remove it?
-
A3: The oily residue is likely unreacted ethyl 4-cyclooctene-1-carboxylate. To remove it, you can perform a basic extraction. Dissolve the crude product in an aqueous base (e.g., sodium bicarbonate solution), extract with a nonpolar organic solvent (e.g., diethyl ether) to remove the ester, and then re-acidify the aqueous layer to precipitate the desired carboxylic acid.[1]
-
-
Q4: The final product has a yellowish tint. How can I decolorize it?
-
A4: A yellow color can indicate the presence of impurities. Treatment with a small amount of activated charcoal during the workup can help remove colored impurities.[1] After dissolving the crude product in a suitable solvent, add charcoal, stir for a short period, and then filter it off before proceeding with purification.
-
Route 2: Direct Nickel-Catalyzed Hydrocarboxylation of 1,5-Cyclooctadiene
This method offers a more direct route to the target molecule by reacting 1,5-cyclooctadiene with carbon dioxide in the presence of a nickel catalyst.
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism for the nickel-catalyzed hydrocarboxylation of a diene?
-
A1: The reaction typically proceeds through the formation of a nickel-hydride species, which then undergoes migratory insertion with one of the double bonds of the diene to form a nickel-allyl intermediate. This intermediate then reacts with CO2 to form a nickel-carboxylate species, which upon protonolysis, yields the carboxylic acid and regenerates the active catalyst.
-
-
Q2: My reaction is sluggish, and the conversion is low. What are the potential causes?
-
A2: Low conversion in nickel-catalyzed carboxylations can be attributed to several factors:
-
Catalyst Deactivation: The active Ni(0) catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
CO Poisoning: A common deactivation pathway involves the reduction of CO2 to CO, which can bind strongly to the nickel center and inhibit catalysis.[2]
-
Improper Ligand Choice: The ligand plays a crucial role in stabilizing the nickel catalyst and influencing its reactivity. Bipyridine-based ligands are often effective.[2]
-
-
-
Q3: I am getting a mixture of regioisomers. How can I improve the selectivity for 4-cyclooctene-1-carboxylic acid?
-
A3: Regioselectivity is a key challenge in the hydrocarboxylation of dienes. The formation of other isomers, such as 3-cyclooctene-1-carboxylic acid, can occur. To improve selectivity:
-
Ligand Tuning: The steric and electronic properties of the ligand can significantly influence the regioselectivity of the migratory insertion step. Experiment with different phosphine or N-heterocyclic carbene ligands.
-
Temperature Control: Reaction temperature can affect the equilibrium between different nickel-allyl intermediates, thereby influencing the product distribution.
-
-
-
Q4: I observe the formation of dicarboxylic acids and/or saturated byproducts. How can I minimize these side reactions?
-
A4: The formation of dicarboxylic acids results from the carboxylation of both double bonds, while saturated byproducts arise from the reduction of the double bond. To minimize these:
-
Control Stoichiometry: Use a controlled amount of the reducing agent and CO2 to favor monocarboxylation.
-
Reaction Time: Shorter reaction times may reduce the extent of over-reaction.
-
Catalyst System: The choice of catalyst and reaction conditions can influence the relative rates of carboxylation versus reduction.
-
-
Part 2: Experimental Protocols & Data
Protocol 1: Synthesis of 4-Cyclooctene-1-carboxylic acid via Hydrolysis
This protocol is adapted from established procedures.[1]
Step 1: Synthesis of Ethyl 4-cyclooctene-1-carboxylate (Precursor)
-
Reaction: Palladium-catalyzed carbonylation of 1,5-cyclooctadiene.
-
Reagents & Conditions:
-
1,5-cyclooctadiene
-
Ethanol (reactant and solvent)
-
Carbon monoxide (CO) gas
-
Palladium catalyst (e.g., PdCl2(PPh3)2)
-
Phosphine ligand (e.g., triphenylphosphine)
-
Lewis acid co-catalyst (optional, e.g., AlCl3)
-
Temperature: 100-150 °C
-
Pressure: 50-100 bar of CO
-
-
Procedure:
-
In a high-pressure autoclave, charge 1,5-cyclooctadiene, ethanol, the palladium catalyst, and the phosphine ligand.
-
Seal the autoclave, purge with nitrogen, and then pressurize with carbon monoxide to the desired pressure.
-
Heat the mixture to the reaction temperature and stir for the specified time (monitor by GC).
-
After cooling and venting the autoclave, the reaction mixture is filtered to remove the catalyst.
-
The excess ethanol is removed under reduced pressure, and the resulting crude ester is purified by vacuum distillation.
-
Step 2: Hydrolysis to 4-Cyclooctene-1-carboxylic acid
-
Reagents & Conditions:
-
Ethyl 4-cyclooctene-1-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol/Water solvent mixture
-
Reflux temperature
-
-
Procedure:
-
Dissolve ethyl 4-cyclooctene-1-carboxylate in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and maintain for 2-4 hours (monitor by TLC or LC-MS).
-
After cooling, remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid (HCl) to a pH of ~2. The carboxylic acid will precipitate as an oil or solid.
-
Extract the product with diethyl ether or another suitable organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 4-cyclooctene-1-carboxylic acid.
-
Further purification can be achieved by vacuum distillation or recrystallization.
-
Protocol 2: Direct Nickel-Catalyzed Hydrocarboxylation of 1,5-Cyclooctadiene
This protocol is based on general procedures for nickel-catalyzed hydrocarboxylation of unactivated alkenes.[2]
-
Reagents & Conditions:
-
1,5-cyclooctadiene
-
Carbon dioxide (CO2) gas (1 atm or higher pressure)
-
Nickel catalyst precursor (e.g., Ni(OAc)2·4H2O)
-
Ligand (e.g., 6,6'-dimethyl-2,2'-bipyridine, dmbpy)
-
Reducing agent (e.g., Zinc powder)
-
Lewis acidic additive (e.g., Mg(OAc)2)
-
Anhydrous solvent (e.g., DMF)
-
Room temperature to moderate heating
-
-
Procedure:
-
In a glovebox, charge a reaction vessel with the nickel catalyst precursor, ligand, Lewis acidic additive, and reducing agent.
-
Add anhydrous solvent and stir the mixture for 30 minutes.
-
Add 1,5-cyclooctadiene to the mixture.
-
Seal the vessel, remove it from the glovebox, and sparge with CO2 gas for a designated period. For higher pressures, use a suitable pressure reactor.
-
Stir the reaction at the desired temperature for 24-48 hours.
-
After the reaction, quench carefully with dilute HCl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
-
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: Hydrolysis | Route 2: Direct Carboxylation |
| Starting Materials | 1,5-Cyclooctadiene, CO, Ethanol, Base | 1,5-Cyclooctadiene, CO2, Reducing Agent |
| Number of Steps | 2 | 1 |
| Key Reagents | Palladium catalyst, Strong base | Nickel catalyst, Ligand, Reductant |
| Typical Yields | Moderate to High | Moderate |
| Key Challenges | Handling of CO gas, Incomplete hydrolysis | Catalyst sensitivity, Regioselectivity |
Table 2: Characterization Data for 4-Cyclooctene-1-carboxylic acid
| Property | Value |
| Molecular Formula | C9H14O2[3] |
| Molecular Weight | 154.21 g/mol [3] |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | 118-120 °C at 0.4 Torr |
| ¹H NMR (CDCl₃, ppm) | δ 10.5-12.0 (br s, 1H, COOH), 5.5-5.7 (m, 2H, -CH=CH-), 2.0-2.5 (m, 9H, aliphatic protons), 1.4-1.8 (m, 2H, aliphatic protons) |
| ¹³C NMR (CDCl₃, ppm) | δ ~182 (C=O), ~130 (-CH=CH-), ~35 (CH-COOH), ~25-30 (aliphatic CH₂) |
| FTIR (cm⁻¹) | ~2500-3300 (broad, O-H stretch), ~1710 (strong, C=O stretch), ~1200-1300 (C-O stretch), ~910-950 (O-H bend)[4] |
Part 3: Visualization & Mechanistic Insights
Reaction Workflow Diagrams
Mechanistic Rationale
The choice of reaction conditions is dictated by the underlying mechanism. For the nickel-catalyzed direct carboxylation, the use of a bipyridine-type ligand is crucial for stabilizing the low-valent nickel species and promoting the desired catalytic cycle. The reducing agent, typically a metal like zinc or manganese, is necessary to generate the active Ni(0) species from the Ni(II) precursor. The Lewis acidic additive can assist in the activation of CO2. Understanding these roles allows for rational troubleshooting; for instance, if the reaction stalls, it could be due to the consumption of the reducing agent or deactivation of the catalyst, suggesting the need for their replenishment or the use of more robust ligands.
References
-
Nickel-Catalyzed Hydrocarboxylation of Terminal Unactivated Alkenes: Formation of Branched Carboxylic Acids and Competing Catalyst Deactivation from CO2 Reduction to CO. Organometallics, 2024 . [Link]
-
Ni-Catalyzed Enantioselective Hydrofunctionalizations of 1,3-Dienes. Chemical Science, 2022 . [Link]
-
Synthesis of cyclo-oct-4-ene-1-carboxylic acid. PrepChem.com. [Link]
-
Nickel-Catalyzed Hydrocarboxylation of Terminal Unactivated Alkenes: Formation of Branched Carboxylic Acids and Competing Catalyst Deactivation from CO2 Reduction to CO. ACS Publications, 2024 . [Link]
-
4-Cyclooctene-1-carboxylic acid. SpectraBase. [Link]
-
Nickel-Catalyzed β-Carboxylation of Ynamides with Carbon Dioxide. Request PDF. [Link]
-
Cas 4103-10-0,4-Cyclooctene-1-carboxylic acid. LookChem. [Link]
-
(PDF) Bis(1,5-cyclooctadiene)nickel(0). ResearchGate. [Link]
-
IR: carboxylic acids. University of Calgary. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 2004 . [Link]
-
4-cyclooctene-1-carboxylic acid. ChemSynthesis. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Nickel-Catalyzed Hydrocarboxylation of Terminal Unactivated Alkenes: Formation of Branched Carboxylic Acids and Competing Catalyst Deactivation from CO2 Reduction to CO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Synthesis of 4-Cyclooctene-1-carboxylic acid
From the desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Cyclooctene-1-carboxylic acid. This molecule and its derivatives are crucial building blocks, particularly in the fields of bioconjugation and materials science, where the strained trans-isomer is a powerful tool in "click chemistry".[1] However, its synthesis is not without challenges, often leading to a mixture of closely related side products that can be difficult to separate and identify.
This guide is structured to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experimental outcomes. We will delve into the common impurities, their mechanisms of formation, and robust strategies to mitigate their presence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the high-level "what" and "why" behind common issues encountered during the synthesis.
Q1: What are the most common types of impurities I should anticipate in my crude product?
A: In our experience, impurities in 4-Cyclooctene-1-carboxylic acid synthesis fall into three main categories:
-
Geometric Isomers: The most prevalent impurity is the undesired geometric isomer of the C4-C5 double bond. Syntheses often target the thermodynamically stable (Z)-isomer (cis), but the highly strained and reactive (E)-isomer (trans) can form, especially under photochemical conditions.[2] Conversely, if the (E)-isomer is the target, it can readily isomerize back to the (Z)-form.[3]
-
Positional Isomers: Depending on the synthetic route, particularly those involving elimination reactions or the functionalization of symmetric precursors like 1,5-cyclooctadiene, you may encounter isomers where the double bond is in a different position (e.g., 3-Cyclooctene-1-carboxylic acid).[4]
-
Process-Related Impurities: These include unreacted starting materials (e.g., ethyl cyclooct-4-ene-1-carboxylate from incomplete hydrolysis), residual catalysts, and solvents.[5] In syntheses starting from dienes like butadiene, oligomers or polymers can also form under thermal stress.
Q2: My goal is the stable (Z)-isomer, but I'm seeing the (E)-isomer in my NMR. Why is this happening and how do I prevent it?
A: The formation of the (E)- or trans-cyclooctene (TCO) isomer from the (Z)- or cis-cyclooctene (CCO) is typically driven by photochemistry.[6] Even exposure to ambient laboratory light over extended periods can induce low levels of isomerization, especially if photosensitizing impurities are present. The (E)-isomer is significantly higher in energy due to ring strain, so it will not form under thermal equilibrium. To prevent its formation, protect your reaction from light by wrapping flasks in aluminum foil and work expeditiously during purification. Conversely, this photochemical isomerization is exploited to intentionally synthesize the TCO isomer, often using a UV lamp (e.g., 254 nm).[7]
Q3: My reaction is yielding a complex mixture of positional isomers of the double bond. What is the mechanistic cause?
A: Double bond migration is a common side reaction catalyzed by acid, base, or metal catalysts. For instance, in a synthesis involving an elimination step to form the double bond, the choice of base is critical. A non-hindered base might abstract a proton from an alternative position, leading to a mixture of constitutional isomers.[4] Similarly, trace acid or residual palladium catalysts under certain conditions can catalyze the isomerization of the double bond to a thermodynamically more stable position within the ring, if applicable. Careful control of pH during workup and thorough removal of catalysts are essential to ensure the integrity of the double bond's position.
Q4: Why is my final product a viscous, discolored oil instead of a clean compound?
A: A discolored, oily product often points to polymerization or degradation. If your synthesis starts with a conjugated diene, such as in a Diels-Alder type construction, these starting materials are prone to self-polymerization, especially at elevated temperatures.[8] The use of a radical inhibitor, like hydroquinone, can be an effective preventative measure.[9] Discoloration can also arise from residual catalysts (e.g., palladium black) or from degradation of the molecule under harsh acidic or basic conditions during workup.[5] The crude product is often described as a yellow oil, necessitating robust purification.[5]
Part 2: Troubleshooting Guide: From Symptom to Solution
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Issue 1: Significant Presence of Positional Isomers
-
Symptom: ¹H NMR shows multiple, complex signals in the olefinic region (typically ~5.5-5.7 ppm), and GC-MS analysis reveals multiple peaks with the same mass.
-
Root Cause Analysis: This is characteristic of double bond migration. The thermodynamic stability of different positional isomers within the cyclooctene ring may not differ by much, allowing for equilibration under insufficiently controlled conditions. This is particularly common in syntheses involving elimination reactions where multiple β-hydrogens are available for abstraction.
-
Troubleshooting Workflow:
// Nodes start [label="Symptom:\nMixture of Positional Isomers", fillcolor="#FBBC05", fontcolor="#202124"]; cause1 [label="Potential Cause 1:\nNon-selective Elimination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cause2 [label="Potential Cause 2:\nAcid/Base/Catalyst\nInduced Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sol1 [label="Solution:\nUse a sterically hindered base\n(e.g., DBU, t-BuOK) to favor\nthe kinetic product.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Solution:\nCarefully neutralize workup.\nUse charcoal filtration or\nchelating agents to remove\nresidual metal catalysts.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Purification Strategy:\nUtilize argentation (AgNO₃) chromatography.\nThe differential complexation of Ag⁺ with\nisomeric olefins can enable separation.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> {cause1, cause2}; cause1 -> sol1; cause2 -> sol2; {sol1, sol2} -> purify [style=dashed, label="If optimization is insufficient"]; }
Caption: Troubleshooting workflow for positional isomer formation.
Issue 2: Uncontrolled (Z)/(E) Isomerization
-
Symptom: The ratio of cis to trans isomers changes between the crude reaction and the final, purified product. The desired trans isomer is lost upon storage.
-
Root Cause Analysis: The trans-isomer is highly strained and kinetically unstable relative to the cis-isomer. It is prone to isomerization catalyzed by various factors including light, heat, and certain substances like thiamine degradation products found in cell culture media or even aged plasma.[3] This makes its isolation and storage challenging.
-
Solution Protocol: Isolating and Storing the (E)-isomer
-
Workup Conditions: Perform all purification steps in the dark or under red light to prevent photochemical isomerization back to the (Z)-isomer.
-
Temperature Control: Keep all solutions cold (0-4 °C) during extraction and chromatography.
-
Purification: The most effective method for separating (E) from (Z) isomers is through complexation with silver ions. A common procedure involves passing the mixture through a silica column impregnated with silver nitrate (AgNO₃). The more strained (E)-alkene forms a stronger complex and is retained on the column, while the (Z)-isomer elutes.[2][7] The (E)-isomer can then be released by flushing the column with a solution of ammonia, which displaces the alkene from the silver complex.[10]
-
Storage: Store the purified (E)-isomer in a dilute solution in a non-polar solvent under an inert atmosphere (argon or nitrogen) at -20 °C or below, strictly protected from light.
-
Part 3: Reference Data and Protocols
Table 1: Common Side Products and Their Identification
| Side Product Name | Common Cause | Differentiating ¹H NMR Signal | Expected Mass (m/z) |
| (E)-4-Cyclooctene-1-carboxylic acid | Photochemical Isomerization | Broader, often upfield-shifted olefinic protons compared to (Z)-isomer (~5.3-5.6 ppm)[2] | 154.21 |
| 3-Cyclooctene-1-carboxylic acid | Elimination/Isomerization | Distinct olefinic proton environment and coupling constants. | 154.21 |
| Ethyl 4-cyclooctene-1-carboxylate | Incomplete Hydrolysis | Presence of ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm). | 182.26 |
| 1,5-Cyclooctadiene | Incomplete Functionalization | Sharp, symmetric olefinic signal (~5.6 ppm), absence of carboxyl proton. | 108.19 |
| Polymeric byproducts | Thermal polymerization of diene starting materials | Broad, unresolved baseline "hump" in NMR spectrum. | High MW distribution |
Protocol: Synthesis of (Z)-4-Cyclooctene-1-carboxylic acid via Hydrolysis
This protocol is based on a common synthetic sequence involving the hydrolysis of the corresponding ester.[5] It is designed to minimize side product formation.
Step 1: Saponification of Ethyl (Z)-cyclooct-4-ene-1-carboxylate
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl (Z)-cyclooct-4-ene-1-carboxylate (1.0 eq) in ethanol (5 mL per gram of ester).
-
Add a 2 M aqueous solution of sodium hydroxide (2.5 eq). Causality Note: Using a stoichiometric excess of NaOH ensures complete hydrolysis and minimizes residual ester.
-
Heat the mixture to reflux (approx. 80 °C) and stir for 4 hours. Monitor the reaction by TLC (e.g., 4:1 Hexanes:EtOAc) until the starting ester spot has disappeared.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Step 2: Aqueous Workup and Isolation
-
Dilute the remaining aqueous residue with deionized water (10 mL per gram of starting ester).
-
Wash the aqueous solution with diethyl ether (2 x 15 mL) to remove any neutral organic impurities. Discard the organic layers. Expert Tip: This step is crucial for removing non-acidic side products and results in a cleaner final product.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding concentrated hydrochloric acid. The product should precipitate as an oil or solid.
-
Extract the acidified aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (Z)-4-Cyclooctene-1-carboxylic acid, which typically appears as a pale yellow oil.[5]
Step 3: Purification
-
If necessary, the crude acid can be purified by fractional distillation under high vacuum or by chromatography on silica gel. A standard purification for carboxylic acids involves an acid-base extraction as detailed in the workup.[11]
Part 4: Mechanistic Visualizations
The following diagrams illustrate key chemical transformations and logical pathways discussed in this guide.
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Caption: Competing elimination pathways leading to product and side product.
References
-
de Geus, M. A. R., et al. (2020). Synthetic methodology towards allylic trans-cyclooctene-ethers enables modification of carbohydrates: bioorthogonal manipulation of the lac repressor. Chemical Science, 11, 10175-10179. [Link]
-
PrepChem (n.d.). Synthesis of cyclo-oct-4-ene-1-carboxylic acid. PrepChem.com. [Link]
-
Paddon-Row, M. N. (2010). A Deeper Understanding of the Diels-Alder Reaction. ANU Open Research. [Link]
-
Lording, W. J., et al. (2020). The simplest Diels–Alder reactions are not endo-selective. Chemical Science, 11, 10444-10452. [Link]
-
Xia, B., et al. (2022). Trans-Cyclooctene Isomerization Catalyzed by Thiamine Degradation Products in Cell Culture Media. ACS Chemical Biology, 17(8), 2097–2103. [Link]
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Todorov, P., et al. (2021). Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization. Bulgarian Chemical Communications, 53(1), 89-95. [Link]
-
ChemSynthesis (n.d.). 4-cyclooctene-1-carboxylic acid. ChemSynthesis.com. [Link]
-
Kalhor, P., et al. (2019). Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption. Journal of Flow Chemistry, 9, 113-123. [Link]
-
Konkoli, Z., et al. (2021). BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. Molecules, 26(23), 7179. [Link]
-
Williams, C. J. (2022). Synthesis of a Functionalized trans-Cyclooctene (TCO) for Selective Protein Isolation After Bioorthogonal Labeling with Tetrazine. TRACE: Tennessee Research and Creative Exchange. [Link]
-
ResearchGate (n.d.). (PDF) BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. ResearchGate. [Link]
-
ResearchGate (n.d.). Synthesis of 1, 2, 3, 4 and 5 from cis-cyclooctene (12). ResearchGate. [Link]
-
RSC Publishing (2020). Synthetic methodology towards allylic trans-cyclooctene-ethers enables modification of carbohydrates: bioorthogonal manipulation of the lac repressor. RSC Publishing. [Link]
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LookChem (n.d.). Cas 4103-10-0, 4-Cyclooctene-1-carboxylic acid. LookChem. [Link]
-
Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
van der Gracht, A. M. F., et al. (2021). A Concise Synthetic Approach to Highly Reactive Click-to-Release Trans-Cyclooctene Linkers. ChemRxiv. [Link]
-
Soderberg, T. (n.d.). 14.5 Characteristics of the Diels–Alder Reaction. Organic Chemistry: A Tenth Edition. [Link]
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LookChem (n.d.). General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
- Hughes, L. J., & Yates, W. F. (1966). Preparation of 1, 4-cyclohexadiene-1-carboxylic acid. U.S.
-
Ravasco, J. M. J., & Coelho, J. A. S. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. Cellular and Molecular Life Sciences, 81(1), 256. [Link]
-
Cope, A. C., & Bach, R. D. (1969). trans-Cyclooctene. Organic Syntheses, 49, 39. [Link]
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Wikipedia (n.d.). Diels–Alder reaction. Wikipedia. [Link]
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- 5. prepchem.com [prepchem.com]
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- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Synthesis of 4-Cyclooctene-1-carboxylic acid
Answering the user's request.
Prepared by the Senior Application Scientist Desk
Welcome to the technical support guide for the synthesis of 4-Cyclooctene-1-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic procedures, troubleshoot common issues, and improve the overall yield and purity of their target molecule. We will explore the causality behind experimental choices, provide validated protocols, and address frequently encountered challenges in a direct question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions to get your research back on track.
Q1: My yield is consistently low when synthesizing the ethyl ester precursor via Palladium-catalyzed carbonylation of 1,5-cyclooctadiene. What are the critical parameters to optimize?
A1: This is a common challenge. The palladium-catalyzed carbonylation is a powerful transformation, but its efficiency is highly sensitive to several interconnected parameters.[1] Low yields often stem from suboptimal catalyst activity, incomplete conversion, or side reactions.
Causality and Optimization Strategy:
The reaction involves the coordination of palladium to the diene, insertion of carbon monoxide (CO), and subsequent nucleophilic attack by the alcohol (ethanol). The catalyst's efficacy and stability are paramount.
-
Catalyst System: While heterogeneous catalysts like Palladium on Carbon (Pd/C) can be used, homogeneous palladium complexes often offer better selectivity and activity in carbonylation reactions. The choice of ligands is crucial for stabilizing the palladium center and promoting the catalytic cycle.
-
Carbon Monoxide (CO) Pressure: Sufficient CO pressure is necessary to drive the carbonylation forward and maintain the catalyst in its active state. Too low a pressure can lead to catalyst decomposition (e.g., formation of palladium black) and favor side reactions like isomerization of the diene.
-
Temperature: The reaction requires thermal energy, but excessive heat can lead to catalyst degradation and the formation of undesired byproducts. An optimal temperature balance is key.
-
Solvent and Acidity: The reaction medium can influence catalyst solubility and stability. The presence of an acid co-catalyst (like HCl) is often required to facilitate the reaction, but its concentration must be carefully controlled.
Workflow for Optimization:
Caption: Optimization workflow for Pd-catalyzed carbonylation.
Comparative Data for Optimization:
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) | Rationale for Change |
| Catalyst | 10% Pd/C | PdCl₂(PPh₃)₂ | Homogeneous catalyst provides better-defined active sites. |
| CO Pressure | 20 atm | 70 atm | Higher pressure increases CO concentration, favoring carbonylation. |
| Temperature | 140 °C | 100 °C | Lower temperature reduces catalyst decomposition. |
| Reaction Time | 4 hours | 8 hours | Allows the reaction to proceed to higher conversion. |
| Co-catalyst | None | Anhydrous HCl (catalytic) | Acid promotes the alkoxycarbonylation step. |
Q2: I'm attempting a carboxylation route starting from cyclooctene oxide and getting significant amounts of cyclooctanone and 1,2-cyclooctanediol as byproducts. Why is this happening?
A2: This is a known and significant challenge for larger ring systems like cyclooctene. While the carboxylation of epoxides can be effective for smaller rings (e.g., cyclohexene oxide), the reaction pathway for cyclooctene oxide is complicated by competing side reactions that become dominant under the required conditions.[2]
-
Ketone Formation: The formation of cyclooctanone is due to a Lewis acid-catalyzed Meinwald rearrangement.[2] This process involves a hydride shift within an intermediate formed after the epoxide ring is opened, and for cyclooctene oxide, this rearrangement is often kinetically faster than the insertion of CO₂.
-
Diol Formation: The presence of any trace water in the reaction mixture will lead to the hydrolysis of the epoxide, forming 1,2-cyclooctanediol. This reaction is often catalyzed by the same Lewis acids used to promote carboxylation.
For these reasons, the direct carboxylation of cyclooctene oxide is generally a low-yielding and unselective method for producing 4-cyclooctene-1-carboxylic acid. It is strongly recommended to pursue a more robust synthetic route, such as the palladium-catalyzed carbonylation described in Q1, or the hydrolysis of a nitrile precursor.
Q3: The final product after hydrolysis and extraction is an impure yellow oil. What is the best procedure for purification?
A3: Purifying carboxylic acids that are oils at room temperature requires a robust acid-base extraction procedure to separate them from neutral organic impurities and any unhydrolyzed ester.[3][4]
Detailed Purification Protocol:
-
Initial Dissolution: Dissolve the crude oil in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10 volumes).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous sodium hydroxide (NaOH) solution. The carboxylic acid will deprotonate to form its sodium salt, which is soluble in the aqueous layer, while neutral impurities (like any remaining ester) will stay in the organic layer. Repeat this extraction 2-3 times to ensure complete transfer of the acid.
-
Expert Tip: The pH of the aqueous layer should be at least 2-3 units above the pKa of the carboxylic acid (~4.7) to ensure complete deprotonation.[4] Check with pH paper.
-
-
Wash the Organic Layer (Optional but Recommended): Combine the organic layers and wash once with brine (saturated NaCl solution) to recover any dissolved organic solvent from the aqueous phase. This organic layer contains your impurities and can typically be discarded.
-
Acidify the Aqueous Layer: Combine all aqueous (NaOH) extracts in a beaker or flask and cool in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise with stirring. The carboxylate salt will be protonated back to the free carboxylic acid, which is insoluble in water and will precipitate out or form an oily layer. Continue adding acid until the pH is ~2.
-
Product Extraction: Transfer the acidified mixture to a clean separatory funnel and extract the carboxylic acid back into an organic solvent (diethyl ether or ethyl acetate, 3 times).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.[3]
This procedure should yield the 4-cyclooctene-1-carboxylic acid with significantly improved purity. Purity should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis.
Frequently Asked Questions (FAQs)
This section covers broader questions about the synthesis and chemistry of 4-Cyclooctene-1-carboxylic acid.
Q4: What are the primary synthesis routes for 4-Cyclooctene-1-carboxylic acid?
A4: Several viable synthetic strategies exist, each with distinct advantages depending on available starting materials and required scale. The three most common routes are:
-
Palladium-Catalyzed Carbonylation: This method typically starts from 1,5-cyclooctadiene and uses a palladium catalyst with carbon monoxide and an alcohol to form the corresponding ester, which is then hydrolyzed to the acid. It is a direct and powerful route.[1]
-
Hydrolysis of a Nitrile: This two-step approach involves first preparing cyclooct-4-ene-1-carbonitrile. The nitrile group is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid.[1]
-
From a Precursor Alcohol: If cyclooct-4-en-1-ol is available, it can be oxidized to the corresponding aldehyde, which is then further oxidized to the carboxylic acid using standard reagents (e.g., Jones reagent, PCC followed by a Pinnick oxidation).
Caption: Major synthetic pathways to the target acid.
Q5: Can Ring-Closing Metathesis (RCM) be used to synthesize this molecule? When would this be the preferred method?
A5: Yes, Ring-Closing Metathesis (RCM) is an excellent and highly versatile method for synthesizing cyclooctene rings.[5][6][7] In this approach, a linear diene precursor is cyclized using a ruthenium-based catalyst (e.g., Grubbs' catalyst).
To synthesize 4-cyclooctene-1-carboxylic acid, one would start with a precursor like deca-1,9-diene-5-carboxylic acid. The RCM reaction would form the 8-membered ring and release ethylene gas as a volatile byproduct, driving the reaction to completion.[6]
When to Prefer RCM: RCM is the method of choice when:
-
High functional group tolerance is needed: RCM catalysts are compatible with a wide range of functional groups.
-
Substituted derivatives are required: It is arguably the best method for creating complex or highly functionalized cyclooctene rings that are difficult to access via other routes.[8]
-
Stereochemical control is critical: The choice of catalyst and substrate can influence the E/Z selectivity of the newly formed double bond.
Q6: How can I control the stereochemistry of the double bond (cis/Z vs. trans/E)?
A6: The stereochemistry is largely determined by the starting materials and the synthetic route.
-
cis-(Z)-Isomer: Standard synthetic routes, particularly those starting from the readily available cis,cis-1,5-cyclooctadiene, will almost exclusively yield the thermodynamically stable (Z)-4-cyclooctene-1-carboxylic acid.[9] The ring strain of the cis isomer is significantly lower than that of the trans isomer.
-
trans-(E)-Isomer: The trans-cyclooctene ring is highly strained and chiral. It cannot be synthesized through the common methods described above. Its preparation requires specialized photochemical isomerization of the cis-isomer, often using a photosensitizer at low temperatures.[10][11] These trans-cyclooctenes are primarily of interest in the field of bioorthogonal chemistry for their extremely fast reaction rates in inverse-electron-demand Diels-Alder reactions.[11]
Detailed Experimental Protocol: Palladium-Catalyzed Carbonylation & Saponification
This protocol is a self-validating system adapted from established procedures.[1][3]
Part A: Synthesis of Ethyl Cyclooct-4-ene-1-carboxylate
-
Reactor Setup: To a high-pressure stainless-steel autoclave equipped with a magnetic stir bar, add cis,cis-1,5-cyclooctadiene (1 equiv.), anhydrous ethanol (5-10 volumes), and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.5-1 mol%).
-
Sealing and Purging: Seal the autoclave and purge it three times with nitrogen gas, followed by three purges with low-pressure carbon monoxide (CO).
-
Pressurization: Pressurize the autoclave with CO to 70 atm.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 8-12 hours. The pressure will drop as CO is consumed.
-
Cool Down: After the reaction period, cool the autoclave to room temperature and carefully vent the excess CO in a well-ventilated fume hood.
-
Catalyst Removal: Open the reactor, dilute the contents with diethyl ether, and filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Workup: Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography if necessary.
Part B: Saponification to 4-Cyclooctene-1-carboxylic acid
-
Hydrolysis Setup: In a round-bottom flask, dissolve the crude ethyl ester from Part A in ethanol. Add an aqueous solution of sodium hydroxide (2-3 equivalents, e.g., 2 M NaOH).
-
Reflux: Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the ester spot by TLC.
-
Cooling and Solvent Removal: Cool the reaction to room temperature and remove the ethanol via rotary evaporation.
-
Purification: Dilute the remaining aqueous residue with water and perform the acid-base extraction as described in detail in Troubleshooting Q3 .
References
-
Catlow, L. J., et al. (2017). The effect of ring size on the selective carboxylation of cycloalkene oxides. RSC Publishing. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of cyclo-oct-4-ene-1-carboxylic acid. Retrieved from [Link]
-
LookChem. (n.d.). Cas 4103-10-0, 4-Cyclooctene-1-carboxylic acid. Retrieved from [Link]
-
Wilkovitsch, M., et al. (2020). Oxidative Desymmetrization Enables the Concise Synthesis of a trans-Cyclooctene Linker for Bioorthogonal Bond Cleavage. Angewandte Chemie. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1, 2, 3, 4 and 5 from cis-cyclooctene (12). Reagents/conditions. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-cyclooctene-1-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Highly Functionalized Cyclooctenes by Ring-Closing Metathesis: Unexpected Formation of a trans Isomer. Retrieved from [Link]
-
Verkade, N., et al. (2016). Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]
-
Housing Innovations. (2025). Ring Closing Metathesis. Retrieved from [Link]
-
Singh, I., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. PubMed Central. Retrieved from [Link]
-
Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
Sources
- 1. Ethyl Cyclooct-4-ene-1-carboxylate|High-Purity RUO [benchchem.com]
- 2. The effect of ring size on the selective carboxylation of cycloalkene oxides - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY02448C [pubs.rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 6. Ring Closing Metathesis [organic-chemistry.org]
- 7. Ring Closing Metathesis - Housing Innovations [dev.housing.arizona.edu]
- 8. researchgate.net [researchgate.net]
- 9. lookchem.com [lookchem.com]
- 10. Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Cyclooctene-1-carboxylic acid
Welcome to the technical support center for 4-Cyclooctene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this reagent throughout your experiments. Success in complex syntheses, particularly in fields like bioorthogonal chemistry, hinges on the quality of your starting materials. This document provides in-depth, field-proven insights into the proper storage, handling, and troubleshooting of 4-Cyclooctene-1-carboxylic acid.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the long-term stability and handling of 4-Cyclooctene-1-carboxylic acid.
Q1: What are the optimal storage conditions for 4-Cyclooctene-1-carboxylic acid?
A1: For maximum stability and shelf-life, 4-Cyclooctene-1-carboxylic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated location.[1][2] The ideal temperature is refrigerated (2-8 °C). To prevent potential degradation pathways such as oxidation of the alkene, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen.[2][3][4] Always keep the container away from heat sources, sparks, and direct sunlight.[2][4]
Q2: Why is storage under an inert atmosphere recommended?
A2: The carbon-carbon double bond in the cyclooctene ring is susceptible to oxidation. Over time, exposure to atmospheric oxygen can lead to the formation of undesired byproducts, such as epoxides or peroxides. This oxidative degradation reduces the purity of the material, which can lead to lower yields and complications in subsequent reactions. Storing under an inert gas displaces oxygen, significantly mitigating this degradation pathway.
Q3: Is this compound sensitive to light?
A3: Yes. Unsaturated compounds can be sensitive to UV light. Specifically, cyclooctenes are known to undergo photochemical cis-trans isomerization.[5][6] While the ground state of 4-cyclooctene-1-carboxylic acid is the cis isomer, exposure to UV light can generate the highly strained and more reactive trans isomer.[6][7] Unless this isomerization is the specific goal of your experiment, it is crucial to store the compound in an amber vial or a container protected from light to maintain its isomeric purity.
Q4: Can I store 4-Cyclooctene-1-carboxylic acid in a solution?
A4: Storing in solution is generally not recommended for long-term stability. If you must prepare a stock solution, use a dry, aprotic solvent. Ensure the solvent is thoroughly de-gassed to remove dissolved oxygen. Prepare only the amount needed for your immediate experiments and store the solution under an inert atmosphere at low temperatures. For long-term storage, the solid form is always preferable.
Q5: What materials are incompatible with this compound?
A5: Avoid contact with strong oxidizing agents, which can react with the alkene.[4] As a carboxylic acid, it is also incompatible with strong bases, which will deprotonate it, and strong mineral acids.[8] You should also avoid storing it in basic metal cabinets that can be susceptible to corrosion from acidic vapors.[8]
Troubleshooting Guide
Encountering unexpected results can be frustrating. This guide links common experimental problems to potential stability and storage issues with 4-Cyclooctene-1-carboxylic acid.
| Problem Observed | Probable Cause Related to Stability/Storage | Recommended Solution & Validation |
| Low or No Reaction Yield | 1. Degradation: The compound may have oxidized or polymerized due to improper storage (exposure to air, heat).2. Isomerization: If your reaction is specific to the cis isomer, unintended exposure to light may have altered its structure. | Solution: Use a fresh vial of the reagent or a sample that has been rigorously stored under inert gas in the dark and cold. Validation: Confirm the purity and structure of your starting material using ¹H NMR and compare it to the reference spectrum. Look for the absence of unexpected peaks. |
| Appearance of Unexpected Byproducts | 1. Oxidative Impurities: Small amounts of oxidized species formed during storage may be participating in side reactions.2. Presence of trans-isomer: The highly strained trans-isomer is more reactive and may undergo different reaction pathways.[7] | Solution: Purify the material via recrystallization or column chromatography if feasible. Ensure all future handling is under an inert atmosphere. Validation: Use LC-MS to analyze your starting material and reaction mixture to identify the mass of potential impurities. |
| Inconsistent Results Between Batches | 1. Variable Storage History: Different lots or even different aliquots of the same lot may have been exposed to varying levels of air, light, or moisture.2. Hydration: Carboxylic acids are hygroscopic. Absorbed water can interfere with moisture-sensitive reactions. | Solution: Standardize your storage and handling protocol for all batches. Upon receiving a new lot, immediately aliquot it into smaller, single-use vials under an inert atmosphere. Validation: Perform a Karl Fischer titration to quantify the water content of a sample if you suspect hydration is an issue. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing issues related to the stability of 4-Cyclooctene-1-carboxylic acid.
Caption: Troubleshooting workflow for experimental issues.
Experimental Protocols
Adherence to strict protocols is essential for reproducibility.
Protocol 1: Aliquoting and Storing a New Bottle of 4-Cyclooctene-1-carboxylic acid
This protocol ensures the long-term stability of a newly acquired batch of the reagent.
Objective: To properly portion and store 4-Cyclooctene-1-carboxylic acid to minimize degradation from repeated handling and exposure.
Materials:
-
New bottle of 4-Cyclooctene-1-carboxylic acid
-
Inert atmosphere glovebox or Schlenk line
-
Appropriate number of small (e.g., 1-2 mL) amber glass vials with PTFE-lined caps
-
Spatula
-
Labeling materials
Procedure:
-
Prepare Inert Atmosphere: Move the sealed bottle of 4-Cyclooctene-1-carboxylic acid, vials, caps, and spatula into a glovebox filled with nitrogen or argon. Alternatively, prepare a Schlenk line setup.
-
Equilibrate Temperature: Allow the sealed bottle to warm to the ambient temperature inside the glovebox before opening to prevent condensation of atmospheric moisture.
-
Aliquot the Reagent: Once equilibrated, open the main bottle. Using a clean, dry spatula, carefully portion the desired amount of the solid into each amber vial. Work efficiently to minimize the time the main bottle is open.
-
Purge and Seal: Before sealing each small vial, ensure its headspace is filled with the inert gas. Tightly screw on the PTFE-lined caps.
-
Seal the Main Bottle: Tightly reseal the main stock bottle, ensuring a positive pressure of inert gas if possible.
-
Label Clearly: Label each aliquot with the compound name, lot number, and date of aliquoting.
-
Store Properly: Place all vials, including the main stock bottle, in a designated, clearly labeled secondary container. Store the container in a refrigerator (2-8 °C) away from light and incompatible materials.
Protocol 2: Preparing for a Reaction
This protocol details the steps for using an aliquoted sample in a reaction, maintaining its integrity.
Objective: To accurately weigh and transfer 4-Cyclooctene-1-carboxylic acid for a reaction while preventing exposure to air and moisture.
Procedure:
-
Select an Aliquot: Choose one of the single-use aliquoted vials prepared in Protocol 1.
-
Warm to Room Temperature: Allow the sealed vial to warm completely to room temperature in a desiccator before opening. This is a critical step to prevent moisture from condensing onto the cold solid.
-
Weigh the Reagent:
-
Method A (In Glovebox): Take the vial into a glovebox. Tare a weighing vessel, transfer the required amount of solid, and record the mass.
-
Method B (On the Bench): If a glovebox is unavailable, weigh the reagent quickly. Have your reaction vessel, sealed with a septum and under an inert atmosphere, ready. Uncap the vial, quickly remove the required amount, and add it to your reaction vessel through a stream of inert gas. Reseal the vial immediately, though it is best to consider a once-opened vial compromised for long-term storage.
-
-
Initiate Reaction: Proceed with your experimental setup, ensuring the reaction remains under an inert atmosphere if required by your chemistry.
-
Discard Unused Portion: For maximum reproducibility, it is best practice to discard any small remaining amount in the vial rather than returning it to storage, as it has been exposed to the atmosphere.
By implementing these detailed protocols and understanding the stability profile of 4-Cyclooctene-1-carboxylic acid, you can significantly enhance the reliability and success of your research endeavors.
References
- Vertex AI Search. (n.d.). 4 - SAFETY DATA SHEET.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2014). SAFETY DATA SHEET.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
- PlasticsEurope. (n.d.). Safe handling of Unsaturated Poly ling of Unsaturated Polyester (UP) Resins.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Huisman, M., et al. (n.d.). Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption. PMC - NIH.
- Trace, T. R. a. C. E. (n.d.). Synthesis of a Functionalized trans-Cyclooctene (TCO) for Selective Protein Isolation After Bioorthogonal Labeling with Tetrazin.
- Wikipedia. (n.d.). trans-Cyclooctene.
Sources
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- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trace.tennessee.edu [trace.tennessee.edu]
- 7. trans-Cyclooctene - Wikipedia [en.wikipedia.org]
- 8. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
Technical Support Center: Purification of 4-Cyclooctene-1-carboxylic Acid
Welcome to the technical support guide for the purification of 4-Cyclooctene-1-carboxylic acid (CAS 4103-10-0). This resource is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. Here, we address common challenges and provide detailed, field-proven protocols to help you navigate the purification process effectively.
Section 1: Understanding Your Sample - Impurity Profiling
A successful purification strategy begins with understanding the potential contaminants. The impurity profile is intrinsically linked to the synthetic route used to produce the acid.
Q1: What are the most common impurities I should expect in my crude 4-Cyclooctene-1-carboxylic acid?
A1: The impurities in your crude sample are typically remnants of the synthesis and workup process. Based on common synthetic pathways, such as the hydrolysis of an ester precursor derived from 1,5-cyclooctadiene, you should anticipate the following classes of impurities:
-
Unreacted Starting Materials: The most common starting material is 1,5-cyclooctadiene.[1][2] You may also find precursors like ethyl (Z)-cyclooct-4-ene-1-carboxylate if the final hydrolysis step was incomplete.[2][3]
-
Neutral Organic Impurities: These are non-acidic byproducts from side reactions or unreacted reagents that are not removed during an initial aqueous workup.
-
Isomeric Impurities: The cyclooctene ring can exist in different isomeric forms. While (Z)-cyclooct-4-enecarboxylic acid is a common isomer[3], thermal stress or catalytic processes could potentially lead to double-bond migration or cis/trans isomerization. The trans isomers of cyclooctene, while highly strained, are known to be susceptible to thermal isomerization back to the cis form.[4]
-
Polymerization Products: Unsaturated cyclic systems can be prone to polymerization, especially when heated for extended periods, such as during distillation.[4]
-
Residual Solvents & Reagents: Solvents used during extraction (e.g., diethyl ether) and reagents from the workup (e.g., mineral acids like HCl or bases like NaOH) may be present in trace amounts.[2]
Section 2: Selecting the Right Purification Strategy
The choice of purification method depends on the nature of the impurities, the scale of your experiment, and the required final purity.
Q2: How do I choose the best purification method for my specific needs?
A2: The optimal method hinges on the physical state of your crude product (oil vs. solid) and the primary impurities you need to remove. Use the following decision tree to guide your choice.
Caption: Workflow for selecting a purification method.
-
Acid-Base Extraction: This should be your first choice for removing neutral and basic impurities. Carboxylic acids are readily converted to their water-soluble carboxylate salts with a base, allowing for easy separation from water-insoluble neutral compounds.[5]
-
Vacuum Distillation: This is effective for separating your product from non-volatile impurities (like salts or polymers) or much more volatile ones (like residual solvents). Given the high boiling point of 275.3°C at atmospheric pressure, vacuum distillation is mandatory to prevent thermal degradation.[3][4]
-
Recrystallization: If your acid is a solid or can be induced to crystallize, this is an excellent technique for achieving high purity. It relies on differences in solubility between the product and impurities in a chosen solvent.[6]
-
Column Chromatography: This method is best reserved for difficult separations, such as removing isomers or other acidic impurities with similar properties. It can be challenging for carboxylic acids due to their tendency to streak on silica gel.[7][8]
Section 3: Protocols and Troubleshooting
Here we provide detailed, step-by-step instructions for the most common and effective purification techniques, along with solutions to potential problems.
Q3: What is a reliable, step-by-step protocol for an acid-base extraction?
A3: This protocol is designed to efficiently remove neutral organic impurities.
Protocol: Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude 4-Cyclooctene-1-carboxylic acid (1 part by weight) in a suitable organic solvent like diethyl ether or ethyl acetate (10-15 parts by volume). Ensure complete dissolution.
-
Basification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a 1 M sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution.
-
Separation: Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently at first, then more vigorously for 1-2 minutes with periodic venting. Allow the layers to separate completely.
-
Isolate Aqueous Layer: Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean flask.
-
Re-extract Organic Layer: Add a fresh portion of the basic solution to the organic layer in the funnel, shake, and combine the aqueous layers. This ensures complete extraction of the acid.
-
Wash Aqueous Layer: (Optional but recommended) Add a small amount of fresh diethyl ether to the combined aqueous extracts and shake. This "back-wash" removes any neutral impurities that were physically trapped in the aqueous phase. Discard the ether wash.
-
Acidification: Cool the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2). Your purified carboxylic acid should precipitate or form an oil.
-
Final Extraction: Extract the purified acid from the acidified aqueous solution using three portions of diethyl ether or ethyl acetate.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[2]
Q4: I'm getting a persistent emulsion at the interface during my extraction. How can I resolve this?
A4: Emulsions are common and can be broken by:
-
Patience: Allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) can sometimes resolve the issue.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic droplets to coalesce.
-
Filtration: For stubborn emulsions, passing the entire mixture through a pad of Celite or glass wool can help break it up.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Q5: What are the key parameters for safely performing a vacuum distillation of this acid?
A5: Due to its high boiling point and potential for thermal degradation, careful vacuum distillation is critical.
| Parameter | Recommended Setting/Procedure | Rationale |
| Apparatus | Use a short-path distillation apparatus or a Vigreux column. | Minimizes the surface area and travel distance for the vapor, reducing potential for decomposition and product loss. |
| Vacuum Level | Achieve the lowest stable pressure possible with your pump system (<1 mmHg is ideal). | A lower pressure directly corresponds to a lower boiling temperature, which is the primary goal. |
| Heating | Use an oil bath with a magnetic stirrer for uniform heating. | Prevents localized overheating and "bumping". Direct heating with a mantle can easily scorch the material. |
| Bath Temperature | Heat the bath slowly. The bath temperature should be kept below 100°C if possible to minimize isomerization risk.[4] | A temperature gradient of ~20-30°C between the bath and the vapor is typical, but this depends heavily on the vacuum level. |
| Foaming | Foaming can be an issue.[4] Use a larger-than-normal distilling flask (e.g., half-full at most) and consider a distilling adapter with a foam trap. | Prevents crude material from being carried over into the collection flask. |
| Inhibitor | Consider adding a small amount of a radical inhibitor (e.g., hydroquinone). | Helps to prevent polymerization at elevated temperatures, a known issue for strained alkenes.[9] |
Q6: I tried vacuum distillation, but my product still seems to be decomposing or polymerizing. What's wrong?
A6: This indicates that the distillation temperature is still too high for your compound's stability.
-
Improve Your Vacuum: The most critical factor is the vacuum. Check your pump, lines, and all glass joints for leaks. A lower pressure is the most effective way to lower the boiling point.
-
Avoid Prolonged Heating: Heat the material only for the minimum time required. Once the distillation is complete, cool the flask immediately. The note that trans-cyclooctene should be distilled rapidly is a good principle to apply here.[4]
-
Consider an Alternative: If thermal instability is a persistent problem, distillation may not be the right method. Revisit acid-base extraction or consider chromatography.
Q7: What are the best practices for purifying 4-Cyclooctene-1-carboxylic acid by silica gel column chromatography?
A7: While challenging, chromatography can be successful if you take steps to mitigate the strong interaction between the carboxylic acid and the silica gel.
Troubleshooting Workflow: Column Chromatography of a Carboxylic Acid
Caption: Troubleshooting guide for chromatographic purification.
-
Mobile Phase Modification: The key is to add a competitive acidic modifier to your eluent system (e.g., Hexane/Ethyl Acetate). Adding 0.5-1% acetic acid is standard practice.[7][8] The modifier protonates the silica surface and the carboxylate, reducing strong ionic interactions and allowing the compound to elute with a much better peak shape.
-
Solvent System: Start with a non-polar system and gradually increase polarity. A gradient of Ethyl Acetate in Hexanes (with 0.5% acetic acid throughout) is a good starting point.
-
Alternative: If normal phase chromatography fails, consider reversed-phase chromatography (C18 silica) with a mobile phase like water/acetonitrile containing 0.1% formic acid or TFA.
Section 4: Product Handling and Storage
Q8: How should I properly store the purified 4-Cyclooctene-1-carboxylic acid to ensure its long-term stability?
A8: As an unsaturated molecule, 4-Cyclooctene-1-carboxylic acid is susceptible to degradation over time. Proper storage is crucial to maintain purity.
-
Temperature: Store in a refrigerator or freezer (-20°C is recommended).[4]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent air oxidation of the double bond.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
Inhibitors: For very long-term storage, consider adding a radical inhibitor, though this may need to be removed before use depending on your application.[9]
Section 5: Physical Property Data
This table summarizes key physical properties for reference during purification planning.
| Property | Value | Source |
| CAS Number | 4103-10-0 | [3][10] |
| Molecular Formula | C₉H₁₄O₂ | [3][10] |
| Molecular Weight | 154.21 g/mol | [3][10] |
| Boiling Point | 275.3°C @ 760 mmHg | [3] |
| Density | 1.045 g/cm³ | [3] |
| pKa (Predicted) | 4.74 ± 0.20 | [3] |
References
- PubMed Central. (2024).
- ChemSynthesis. (2025). 4-cyclooctene-1-carboxylic acid.
- LookChem. (n.d.). Cas 4103-10-0, 4-Cyclooctene-1-carboxylic acid.
-
Organic Syntheses. (n.d.). trans-CYCLOOCTENE. [Link]
-
PrepChem.com. (n.d.). Synthesis of cyclo-oct-4-ene-1-carboxylic acid. [Link]
-
Reddit. (2019). Isolation of a Carboxylic acid : r/chemhelp. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid?[Link]
-
Reddit. (n.d.). chromatography of carboxylic acid derivatives of aminoacids? : r/OrganicChemistry. [Link]
-
ResearchGate. (2014). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts?[Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
NIH. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. [Link]
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- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. lookchem.com [lookchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemsynthesis.com [chemsynthesis.com]
Navigating the Scale-Up of 4-Cyclooctene-1-carboxylic Acid Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the production of 4-Cyclooctene-1-carboxylic acid. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of scaling up the synthesis of this important chemical intermediate. We will delve into the nuances of the primary synthetic route, hydrocarboxylation of 1,5-cyclooctadiene, and address the critical challenges you may encounter, from catalyst stability to final product purification.
I. Overview of the Core Synthesis: Hydrocarboxylation of 1,5-Cyclooctadiene
The industrial synthesis of 4-Cyclooctene-1-carboxylic acid predominantly relies on the hydrocarboxylation of 1,5-cyclooctadiene. This process, typically catalyzed by palladium complexes, involves the addition of a hydrogen atom and a carboxyl group across one of the double bonds of the diene. While elegant in principle, this reaction presents several challenges during scale-up, including control of regioselectivity, prevention of side reactions, and ensuring catalyst longevity.
A common approach involves the use of a palladium catalyst, often in the presence of a phosphine ligand and a proton source, such as formic acid, which can also serve as the source of the carboxyl group.
Caption: High-level overview of the hydrocarboxylation of 1,5-cyclooctadiene.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and scale-up of 4-Cyclooctene-1-carboxylic acid.
A. Reaction & Synthesis
Q1: My reaction yield is consistently low. What are the likely causes?
Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity: The palladium catalyst is susceptible to deactivation. This can be caused by impurities in the starting materials or solvents, or by thermal degradation.[1][2]
-
Troubleshooting:
-
Ensure all reactants and solvents are of high purity and are properly degassed to remove oxygen, which can oxidize the catalyst.
-
Consider catalyst regeneration. For palladium on carbon catalysts, washing with a suitable solvent like chloroform and acetic acid followed by drying may restore some activity.[2]
-
Evaluate the catalyst loading. While higher loading might increase initial rates, it can also lead to higher costs and potential for side reactions.
-
-
-
Isomerization of Starting Material: A significant challenge is the isomerization of 1,5-cyclooctadiene to the more thermodynamically stable 1,3-cyclooctadiene. The 1,3-isomer can react differently or slower, leading to a mixture of products and reducing the yield of the desired 4-cyclooctene-1-carboxylic acid.
-
Troubleshooting:
-
Monitor the purity of the 1,5-cyclooctadiene feedstock by GC-MS before use.
-
Optimize reaction temperature and time to minimize the conditions that favor isomerization. Lower temperatures are generally preferred.
-
-
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Troubleshooting:
-
Monitor the reaction progress using techniques like GC or TLC to determine the optimal reaction time.
-
Ensure efficient mixing, especially on a larger scale, to maintain homogeneity and facilitate catalyst-substrate interaction.
-
-
Q2: I am observing significant byproduct formation. What are they and how can I minimize them?
The primary byproduct of concern is the isomeric carboxylic acid derived from 1,3-cyclooctadiene. Other potential byproducts include oligomers of cyclooctadiene.
-
Troubleshooting:
-
Isomer Control: As mentioned above, preventing the isomerization of the starting material is key.
-
Reaction Conditions: Carefully control the reaction temperature and pressure. High temperatures can promote both isomerization and oligomerization.
-
Ligand Selection: The choice of phosphine ligand for the palladium catalyst can significantly influence the selectivity of the reaction. Experiment with different ligands to find the optimal one for your system.
-
Q3: How do I manage the exothermic nature of the hydrocarboxylation reaction during scale-up?
Hydrocarboxylation reactions can be exothermic, and improper heat management on a large scale can lead to runaway reactions, side product formation, and catalyst degradation.[3][4]
-
Troubleshooting:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry to understand the heat flow of the reaction.
-
Controlled Addition: Implement a controlled addition of one of the reactants (e.g., formic acid) to manage the rate of heat generation.
-
Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system. For highly exothermic processes, consider using a continuous flow reactor which offers superior heat exchange capabilities.[3]
-
Caption: A decision tree for troubleshooting low reaction yields.
B. Purification & Isolation
Q1: What is the most effective method for purifying 4-Cyclooctene-1-carboxylic acid on a large scale?
Purification of carboxylic acids on an industrial scale often involves a combination of techniques to remove unreacted starting materials, catalyst residues, and byproducts.
-
Aqueous Work-up: A standard method for separating carboxylic acids is through an acid-base workup.[5]
-
Dissolve the crude product in a suitable organic solvent.
-
Extract with an aqueous base (e.g., sodium hydroxide solution) to convert the carboxylic acid to its water-soluble carboxylate salt.
-
Separate the aqueous layer and wash it with an organic solvent to remove neutral impurities.
-
Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter and dry the purified product.
-
-
Distillation: For liquid carboxylic acids, fractional distillation under reduced pressure can be an effective purification method.[5] The boiling point of 4-Cyclooctene-1-carboxylic acid is reported to be 275.3°C at 760 mmHg, so vacuum distillation is necessary to prevent decomposition.
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize, this is an excellent method for achieving high purity.
-
Solvent Screening: A solvent screen should be performed to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at lower temperatures.[6]
-
-
Extractive Distillation: For separating unsaturated carboxylic acids from saturated ones or other closely boiling impurities, extractive distillation with a suitable solvent can be employed.[7]
Q2: How can I remove residual palladium catalyst from my product?
Residual palladium is a common issue and its removal is critical, especially for pharmaceutical applications.
-
Troubleshooting:
-
Filtration: After the reaction, the heterogeneous catalyst (e.g., Pd/C) can be removed by filtration.
-
Adsorbents: For homogeneous catalysts, treatment of the crude product solution with adsorbents like activated carbon or specific metal scavengers can be effective.
-
Acid-Base Work-up: The acid-base work-up described above is also effective in removing metal catalyst residues, which tend to remain in the organic phase.
-
| Purification Method | Advantages | Disadvantages | Scale-Up Considerations |
| Aqueous Work-up | Effective for removing neutral impurities and catalyst residues. | Can be water and solvent intensive. | Requires large extraction vessels and phase separation equipment. |
| Distillation | Good for separating components with different boiling points. | Requires high vacuum to prevent thermal degradation. | Energy intensive. Requires specialized distillation equipment. |
| Crystallization | Can provide very high purity product. | Requires finding a suitable solvent system. | Requires crystallizers and solid-liquid separation equipment. |
| Extractive Distillation | Effective for separating close-boiling components. | Requires an additional solvent and a solvent recovery step. | Complex process requiring multiple distillation columns. |
C. Analytical & Quality Control
Q1: What analytical techniques are recommended for quality control of 4-Cyclooctene-1-carboxylic acid?
A combination of chromatographic and spectroscopic techniques is essential for ensuring the quality of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying the main product, unreacted starting materials, and volatile byproducts, including the 1,3-cyclooctadiene isomer.[8][9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for analyzing the purity of the carboxylic acid and detecting non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the structure of the molecule and can be used to determine the ratio of isomers. The proton of the carboxylic acid typically appears as a broad singlet around 12 ppm.[11]
-
¹³C NMR: Confirms the presence of the carboxyl carbon (typically in the 170-180 ppm range) and the olefinic carbons.[11]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the characteristic functional groups of the molecule. Key absorbances include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1725 cm⁻¹).[11][12]
Q2: How can I differentiate between the desired 4-cyclooctene-1-carboxylic acid and isomers in my product mixture?
The primary isomers of concern are those arising from the carboxylation of 1,3-cyclooctadiene.
-
GC-MS: With a suitable GC column and temperature program, it is often possible to separate these isomers based on their different retention times. The mass spectra will be very similar, but the fragmentation patterns may show subtle differences.[8][9]
-
NMR Spectroscopy: High-field NMR can often resolve the signals of different isomers, allowing for their identification and quantification. The chemical shifts of the olefinic protons and the proton alpha to the carboxyl group will be different for each isomer.
III. Experimental Protocols
A. Synthesis of 4-Cyclooctene-1-carboxylic acid from 1,5-Cyclooctadiene and Formic Acid
Materials:
-
1,5-Cyclooctadiene
-
Formic Acid (98-100%)
-
Palladium(II) Acetate
-
Triphenylphosphine
-
Toluene
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Diethyl Ether
-
Magnesium Sulfate
Procedure:
-
To a clean, dry, and inerted reactor, add palladium(II) acetate and triphenylphosphine in toluene. Stir the mixture until the catalyst is fully dissolved.
-
Add 1,5-cyclooctadiene to the catalyst solution.
-
Slowly add formic acid to the reaction mixture while maintaining the temperature between 80-90°C. Caution: The reaction is exothermic.
-
Stir the reaction mixture at 80-90°C for 4-6 hours, monitoring the progress by GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with water.
-
Extract the organic layer with a 10% aqueous solution of sodium hydroxide.
-
Separate the aqueous layer and wash it with diethyl ether to remove any neutral organic impurities.
-
Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid until the pH is ~2. The product will precipitate as an oil or solid.
-
Extract the product with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Cyclooctene-1-carboxylic acid.
B. Purification by Crystallization
-
Dissolve the crude 4-Cyclooctene-1-carboxylic acid in a minimal amount of a hot solvent (e.g., a mixture of hexane and ethyl acetate).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure 4-Cyclooctene-1-carboxylic acid.
IV. References
-
WO2020225197A1 - Process for separation of saturated and unsaturated carboxylic acids - Google Patents.
-
Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive - NIH.
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem.
-
EP1201637B1 - Process for the preparation of unsaturated carboxylic acids - Google Patents.
-
Supplementary Information - The Royal Society of Chemistry.
-
Advances in Palladium-Catalyzed Carboxylation Reactions - PMC - NIH.
-
Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka.
-
Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids - NCERT.
-
Step Changes and Deactivation Behavior in the Continuous Decarboxylation of Stearic Acid.
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI.
-
Iridium-Catalyzed Hydrocarboxylation of Olefins with CO 2 and H 2 - MDPI.
-
Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive | ACS Omega - ACS Publications.
-
Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal.
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - ResearchGate.
-
Proximal and Remote Hydrocarboxylation of Alkenes with Carbon Dioxide Enabled by Nickel‐Catalyzed Hydrogen Atom Transfer - PMC - PubMed Central.
-
4-cyclooctene-1-carboxylic acid - 4103-10-0, C9H14O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
-
Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - NIH.
-
4-CYCLOOCTENE-1-CARBOXYLIC ACID AldrichCPR - Sigma-Aldrich.
-
US9181170B2 - Method for preparing unsaturated carboxylic acid - Google Patents.
-
Carboxylic compound synthesis by hydrocarboxylation - Organic Chemistry Portal.
-
Photolysis of CO 2 Carbamate for Hydrocarboxylation Reactions - ACS Publications.
-
Radical Hydrocarboxylation of Unactivated Alkenes via Photocatalytic Formate Activation - PMC - NIH.
-
Methods and reaction mixtures for controlling exothermic reactions - Google Patents.
-
Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies - Thermo Fisher Scientific.
-
Separation of the Geometric Isomers of 4-Octyl-1,1a,2,3,4,5,6,6a-Octahydro-Cyclopropa[f]Indene-1-Carboxylic Acid Ethyl Ester and their Positional Isomers by Reversed-Phase HPLC | Request PDF - ResearchGate.
-
20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries.
-
Reaction Chemistry & Engineering - RSC Publishing.
-
Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters - MDPI.
-
Catalytic synthesis of carboxylic acids from oxygenated substrates using CO2 and H2 as C1 building blocks - Green Chemistry (RSC Publishing).
-
Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing).
-
US3288847A - Preparation of 1, 4-cyclohexadiene-1-carboxylic acid - Google Patents.
-
Three-Component 1,2-Dioxygenation of 1,3-Dienes Using Carboxylic Acids and TEMPO.
-
Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry - MDPI.
-
US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents.
-
Improvement in the Life of Catalyst in Continuous Catalytic Regeneration Process - IJRESM.
-
Solvent design for crystallization of carboxylic acids - ResearchGate.
-
A direct synthesis of carboxylic acids via platinum-catalysed hydroxycarbonylation of olefins - Catalysis Science & Technology (RSC Publishing).
-
Hydrocarboxylation and Hydroesterification Reactions Catalyzed by Transition Metal Complexes | Request PDF - ResearchGate.
-
Cas 4103-10-0,4-Cyclooctene-1-carboxylic acid - LookChem.
-
GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer - NIH.
-
Enhanced Structural Understanding of Dissolved Organic Matter through Comparative LC/MS2 Analysis with Synthetic Carboxylate Rich Alicyclic Molecules - PMC - NIH.
-
Integrated Gas Chromatograph-Mass Spectrometry (GC/MS) and MS/MS-Based Molecular Networking Reveals the Analgesic - Semantic Scholar.
-
Troubleshooting on hydrotreating units (Conference) - OSTI.GOV.
-
Recent advances in continuous-flow organocatalysis for process intensification - Reaction Chemistry & Engineering (RSC Publishing).
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Preventing isomerization of 4-Cyclooctene-1-carboxylic acid
Welcome to the technical support center for 4-Cyclooctene-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the isomerization of this valuable compound. Isomeric purity is critical for the successful application of 4-Cyclooctene-1-carboxylic acid, particularly in bioconjugation and materials science. This guide offers troubleshooting advice and frequently asked questions to ensure the stability and reactivity of your material.
Understanding Isomerization of 4-Cyclooctene-1-carboxylic Acid
4-Cyclooctene-1-carboxylic acid can undergo two primary types of isomerization:
-
Positional Isomerization: Migration of the carbon-carbon double bond along the cyclooctene ring.
-
Geometric Isomerization: Interconversion between the cis (Z) and trans (E) configurations of the double bond.
Both forms of isomerization can significantly impact the compound's reactivity and performance in downstream applications. The trans-isomer, in particular, is highly strained and significantly more reactive in bioorthogonal "click" reactions, but it is also more prone to isomerization back to the more stable cis-form.
Troubleshooting Guide: Isomerization Issues
This section addresses common problems encountered during the handling and use of 4-Cyclooctene-1-carboxylic acid.
Issue 1: Loss of Reactivity in Bioconjugation Reactions
-
Symptom: Your conjugation reaction with a tetrazine partner is slow or fails completely.
-
Probable Cause: Your 4-Cyclooctene-1-carboxylic acid has likely isomerized from the reactive trans form to the unreactive cis form.
-
Troubleshooting Steps:
-
Verify Isomeric Purity: Analyze your stock of 4-Cyclooctene-1-carboxylic acid using analytical techniques such as NMR or HPLC to determine the ratio of cis to trans isomers.
-
Review Storage Conditions: Ensure the compound has been stored in a cool, dark, and inert environment. Exposure to light, heat, or oxygen can promote isomerization.
-
Consider In-situ Isomerization: The reaction conditions themselves might be causing isomerization. High temperatures, prolonged reaction times, or the presence of certain metal ions can facilitate the conversion to the cis isomer.
-
Issue 2: Appearance of Unexpected Peaks in Analytical Data (NMR, HPLC, GC-MS)
-
Symptom: You observe additional peaks in your analytical data that do not correspond to your starting material or expected product.
-
Probable Cause: Positional isomerization of the double bond has occurred, leading to a mixture of isomers (e.g., 3-cyclooctene-1-carboxylic acid, 5-cyclooctene-1-carboxylic acid).
-
Troubleshooting Steps:
-
Assess pH of Solutions: Acidic conditions are a primary driver of double bond migration.[1][2] Avoid strongly acidic conditions during your reaction or workup. If unavoidable, minimize exposure time and use lower temperatures.
-
Check for Metal Contamination: Trace amounts of transition metals can catalyze double bond migration.[3][4][5] Ensure all glassware is scrupulously clean and use high-purity solvents and reagents.
-
Purification: If isomerization has occurred, the isomers can often be separated by chromatography, sometimes on silica gel impregnated with silver nitrate, which complexes differently with various alkene isomers.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4-Cyclooctene-1-carboxylic acid to prevent isomerization?
A1: To maintain the isomeric purity of 4-Cyclooctene-1-carboxylic acid, it should be stored under the following conditions:
-
Temperature: Cool temperatures are recommended. For long-term storage, temperatures of <15°C are advisable.[8] Some suppliers recommend storage at room temperature for short periods, but refrigeration is preferable.
-
Light: Store in an amber vial or a container protected from light. UV light can induce photoisomerization, particularly of the cis to trans isomer.[6][9]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can generate radicals that may promote isomerization.
-
Purity: Ensure the material is free from acidic or basic impurities, as these can catalyze isomerization.
Q2: How can I prevent double bond migration during a reaction?
A2: The key is to avoid conditions that promote the formation of a carbocation intermediate, which is central to the acid-catalyzed isomerization mechanism.[1][2]
-
pH Control: Maintain a neutral or slightly basic pH if your reaction allows. If acidic conditions are necessary, use the mildest acid possible and keep the temperature low.
-
Solvent Choice: Use aprotic solvents to minimize the availability of protons that can initiate isomerization.
-
Temperature Control: Perform reactions at the lowest effective temperature.
-
Reaction Time: Keep reaction times as short as possible.
Q3: Can I convert the unreactive cis-isomer back to the reactive trans-isomer?
A3: Yes, photoisomerization can be used to convert the cis-isomer to the trans-isomer. This is often achieved by irradiating a solution of the cis-isomer with UV light (e.g., 254 nm) in the presence of a sensitizer.[6][9] The process is an equilibrium, so to drive it towards the trans-isomer, the product is typically trapped as it forms, often by passing the reaction mixture through a column containing silver nitrate-impregnated silica gel, which selectively binds the trans-isomer.[6][7]
Q4: What analytical methods are best for detecting and quantifying isomers of 4-Cyclooctene-1-carboxylic acid?
A4: A combination of techniques is often most effective:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between positional and geometric isomers based on the chemical shifts and coupling constants of the olefinic protons and carbons.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can often separate isomers, especially with careful method development. Chiral HPLC may be necessary to separate enantiomers of the trans-isomer.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile derivatives of the isomers.
Experimental Protocols
Protocol 1: Purification of 4-Cyclooctene-1-carboxylic Acid from Isomeric Impurities
This protocol is a general guideline for the purification of 4-cyclooctene-1-carboxylic acid containing positional isomers using silver nitrate-impregnated silica gel chromatography.
Materials:
-
Crude 4-Cyclooctene-1-carboxylic acid
-
Silica gel
-
Silver nitrate (AgNO₃)
-
Hexane
-
Ethyl acetate
-
Ammonium hydroxide solution
-
Dichloromethane
Procedure:
-
Prepare AgNO₃-impregnated silica gel: Dissolve silver nitrate in water and mix with silica gel. Dry the silica gel thoroughly in the dark to obtain a free-flowing powder.
-
Pack the column: Prepare a chromatography column with the AgNO₃-impregnated silica gel using a hexane/ethyl acetate solvent system.
-
Load the sample: Dissolve the crude 4-cyclooctene-1-carboxylic acid in a minimal amount of the mobile phase and load it onto the column.
-
Elute the isomers: Elute the column with a gradient of hexane/ethyl acetate. The different isomers will have varying affinities for the silver ions, allowing for their separation.
-
Release the complexed isomer: To recover any isomer strongly bound to the silver, the relevant silica gel fraction can be washed with a solution of ammonium hydroxide in dichloromethane to break the silver-alkene complex.
-
Analyze fractions: Collect fractions and analyze by TLC, GC-MS, or NMR to identify the pure fractions of 4-cyclooctene-1-carboxylic acid.
-
Solvent removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary
| Condition | Potential for Isomerization | Primary Type of Isomerization | Prevention Strategy |
| Acidic pH | High | Positional | Maintain neutral or basic pH; use mild acids and low temperatures. |
| Basic pH | Moderate | Positional | Use non-nucleophilic bases if possible; avoid harsh conditions. |
| Elevated Temperature | Moderate to High | Positional and Geometric | Work at the lowest practical temperature. |
| UV Light Exposure | High | Geometric (cis to trans) | Store and handle in the dark. |
| Presence of Thiols | Moderate | Geometric (trans to cis) | Add radical inhibitors like Trolox.[12][13] |
| Transition Metal Contamination | High | Positional and Geometric | Use high-purity reagents and acid-washed glassware. |
Visualization of Isomerization Pathways
Logical Flow for Troubleshooting Isomerization
Caption: Troubleshooting workflow for identifying and resolving isomerization issues.
Acid-Catalyzed Double Bond Migration Mechanism
Caption: Simplified mechanism of acid-catalyzed positional isomerization.
References
-
Acid catalysed double bond migration to give conjugation. (2020). YouTube. Retrieved from [Link]
-
Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes. (n.d.). PMC - NIH. Retrieved from [Link]
-
Mechanisms of Double-Bond Isomerization Reactions of n-Butene on Different Lewis Acids. (n.d.). ACS Publications. Retrieved from [Link]
-
Acid-catalyzed regioselective remote heteroarylation of alkenes via C=C bond migration. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. (2019). NIH. Retrieved from [Link]
-
The Migrating Double Bond - Repetition Course Organic Chemistry 1.6. (2024). YouTube. Retrieved from [Link]
-
Synthesis and reactivity/stability study of double-functionalizable strained trans-cyclooctenes for tetrazine bioorthogonal reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Trans-Cyclooctene Isomerization Catalyzed by Thiamine Degradation Products in Cell Culture Media. (2025). ACS Omega - ACS Publications. Retrieved from [Link]
-
Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. (2024). PubMed Central. Retrieved from [Link]
-
Highly reactive trans-cyclooctene tags with improved stability for diels-alder chemistry in living systems. (2013). Research portal Eindhoven University of Technology. Retrieved from [Link]
-
Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption. (n.d.). PMC - NIH. Retrieved from [Link]
-
A Simple, Readily Accessible, and Effective Apparatus for the Photoisomerization of cis-Cyclooctenes to trans-Cyclooctenes. (n.d.). ACS Publications. Retrieved from [Link]
-
Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization. (2021). Bulgarian Chemical Communications. Retrieved from [Link]
- Cyclooctenes for bioorthogonol reactions. (n.d.). Google Patents.
-
4-cyclooctene-1-carboxylic acid. (2025). ChemSynthesis. Retrieved from [Link]
-
A Concise Synthetic Approach to Highly Reactive Click-to-Release Trans- Cyclooctene Linkers. (n.d.). ChemRxiv. Retrieved from [Link]
-
Single-Step Access to Long-Chain α,ω-Dicarboxylic Acids by Isomerizing Hydroxycarbonylation of Unsaturated Fatty Acids. (2016). ACS Publications. Retrieved from [Link]
-
4-Cyclooctene-1-carboxylicacid, methyl ester. (2025). Chemsrc. Retrieved from [Link]
-
Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. (2022). PubMed. Retrieved from [Link]
-
Transition metal-catalyzed carboxylation of unsaturated substrates with CO2. (2025). ResearchGate. Retrieved from [Link]
-
Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. (2022). Macmillan Group - Princeton University. Retrieved from [Link]
-
Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. (2022). ACS Publications. Retrieved from [Link]
-
Extensive Isomerization of Alkenes Using a Bifunctional Catalyst: An Alkene Zipper. (n.d.). Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (n.d.). MDPI. Retrieved from [Link]
-
A study of the separation of enantiomers of some aromatic carboxylic acids by high-performance liquid chromatography on a β-cyclodextrin-bonded stationary phase. (n.d.). Sci-Hub. Retrieved from [Link]
- Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. (n.d.). Google Patents.
-
4-Cyclooctene-1-carboxylic acid. (n.d.). LookChem. Retrieved from [Link]
-
Synthesis of a Functionalized trans-Cyclooctene (TCO) for Selective Protein Isolation After Bioorthogonal Labeling with Tetrazin. (n.d.). TRACE: Tennessee Research and Creative Exchange. Retrieved from [Link]
- Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. (n.d.). Google Patents.
-
Synthetic methodology towards allylic trans-cyclooctene-ethers enables modification of carbohydrates: bioorthogonal manipulation of the lac repressor. (2020). RSC Publishing. Retrieved from [Link]
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- 7. trace.tennessee.edu [trace.tennessee.edu]
- 8. (4Z)-Cyclooct-4-ene-1-carboxylic Acid | 4103-10-0 | TCI AMERICA [tcichemicals.com]
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- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Methods for Monitoring 4-Cyclooctene-1-carboxylic Acid Reactions
Welcome to the technical support center dedicated to the analytical monitoring of reactions involving 4-Cyclooctene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into robust analytical methodologies. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your methods are not only accurate but also self-validating.
Introduction: The Importance of Rigorous Reaction Monitoring
4-Cyclooctene-1-carboxylic acid is a versatile building block in organic synthesis, valued for its bifunctional nature—a reactive double bond within a flexible eight-membered ring and a carboxylic acid moiety. Its derivatives are key intermediates in the synthesis of complex molecules, including pharmaceuticals and novel materials. Precise monitoring of its reactions, such as hydrogenation, epoxidation, esterification, and polymerization, is critical to understanding reaction kinetics, identifying intermediates, quantifying yield, and ensuring the purity of the final product. This guide provides a comprehensive overview of the primary analytical techniques for this purpose, complete with troubleshooting guides and FAQs to navigate the challenges you may encounter.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the conversion of 4-Cyclooctene-1-carboxylic acid due to its high resolution and sensitivity for non-volatile and thermally labile compounds.
Experimental Protocol: Reversed-Phase HPLC for Reaction Monitoring
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture at a specific time point. A common method is to dilute the aliquot in a cold solvent to stop the reaction.
-
If the reaction solvent is immiscible with the mobile phase, perform a liquid-liquid extraction.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the filtered sample with the mobile phase to a concentration within the linear range of the detector.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (ACN) and water with 0.1% formic acid or phosphoric acid. The acid is crucial to suppress the ionization of the carboxylic acid group, ensuring good peak shape.[1]
-
Gradient Program: Start with a lower concentration of ACN (e.g., 20%) and ramp up to a higher concentration (e.g., 95%) to elute compounds with different polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection: UV detector at 210 nm, where the carboxyl group absorbs.[2]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks for the starting material, product(s), and any byproducts by comparing their retention times with those of pure standards.
-
Quantify the concentration of each component by integrating the peak areas and using a calibration curve.
-
HPLC Troubleshooting Guide
| Question | Answer and Rationale |
| Why is my 4-Cyclooctene-1-carboxylic acid peak tailing? | Peak tailing for acidic compounds is often due to secondary interactions with residual silanol groups on the silica-based column.[3] To mitigate this, ensure the mobile phase pH is at least 2 pH units below the pKa of the carboxylic acid by adding an acid like formic or phosphoric acid. This keeps the analyte in its neutral, non-ionized form, minimizing interaction with the stationary phase. Alternatively, using an end-capped column can reduce silanol activity.[4] |
| My retention times are drifting. What's the cause? | Retention time drift can be caused by several factors: insufficient column equilibration between runs, fluctuations in column temperature, or changes in mobile phase composition.[5] Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions. Use a column oven for stable temperature control. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
| I'm seeing a noisy or drifting baseline. How can I fix this? | A noisy baseline is often due to air bubbles in the system, contaminated mobile phase, or a dirty detector flow cell.[5] Degas the mobile phase using sonication or helium sparging. Use high-purity HPLC-grade solvents. If the problem persists, flush the system and clean the detector cell according to the manufacturer's instructions. |
| Why are my peaks fronting? | Peak fronting is typically a sign of column overload.[6] This occurs when the injected sample concentration is too high, saturating the stationary phase. To resolve this, dilute your sample further and reinject. If the peak shape becomes symmetrical, you have confirmed column overload. |
Visualization: HPLC Workflow
Caption: HPLC workflow for monitoring 4-Cyclooctene-1-carboxylic acid reactions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is essential to convert 4-Cyclooctene-1-carboxylic acid into a more volatile and thermally stable ester or silyl derivative.[7]
Experimental Protocol: GC-MS with Derivatization
-
Sample Preparation and Derivatization:
-
Take an aliquot of the reaction mixture and quench it.
-
Extract the organic components into a suitable solvent like diethyl ether or dichloromethane.
-
Evaporate the solvent to obtain the dry residue.
-
Silylation (Common Method): Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[8][9] Heat the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) ester.
-
Alkylation (Alternative): Alternatively, form a methyl ester using a reagent like diazomethane (use with extreme caution) or by heating with methanol and an acid catalyst.[10]
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
-
-
Data Analysis:
-
Identify the derivatized compounds by their retention times and mass spectra. The mass spectrum will show a characteristic fragmentation pattern that can be used for structural elucidation and confirmation by comparing with a mass spectral library.
-
GC-MS Troubleshooting Guide
| Question | Answer and Rationale |
| Why am I seeing broad or tailing peaks for my derivatized acid? | This can indicate incomplete derivatization or adsorption of the analyte onto active sites in the GC system.[7] Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration.[8] Using a deactivated inlet liner and a high-quality column can minimize active sites. |
| I'm not seeing my compound of interest. What could be the problem? | This could be due to several factors: the derivative may be thermally unstable, the compound may have decomposed in the hot injector, or the derivatization may have failed. Confirm successful derivatization by analyzing a known standard. If the derivative is unstable, a milder derivatization method or a lower injector temperature might be necessary. |
| My mass spectra are not matching the library. | Ensure your GC-MS is properly tuned. If the spectra are still inconsistent, consider the possibility of co-eluting peaks. A slower temperature ramp or a different column may improve resolution. Also, be aware that different derivatization agents will produce different mass spectra. |
Comparative Table of Derivatization Reagents
| Reagent | Derivative | Advantages | Considerations |
| BSTFA + TMCS | Trimethylsilyl (TMS) ester | Highly volatile, good for GC, common reagent.[8] | Sensitive to moisture, derivatives can be hydrolyzed.[8] |
| MTBSTFA | tert-Butyldimethylsilyl (t-BDMS) ester | More stable to hydrolysis than TMS esters. | Larger molecule, may have longer retention times. |
| Methanol/HCl | Methyl ester | Stable derivative.[10] | Requires removal of acid catalyst.[10] |
| 4-t-butylbenzyl bromide | 4-t-butylbenzyl ester | Forms stable derivatives with characteristic mass spectra.[11] | Requires specific reaction conditions, may not be as common. |
Visualization: GC-MS Derivatization Workflow
Caption: GC-MS workflow including the essential derivatization step.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for in-situ or ex-situ monitoring of reactions involving 4-Cyclooctene-1-carboxylic acid. It provides detailed structural information, allowing for the unambiguous identification of reactants, products, and intermediates without the need for chromatographic separation.
Experimental Protocol: ¹H NMR for Monitoring Hydrogenation
-
Reaction Setup:
-
Perform the reaction directly in an NMR tube for in-situ monitoring, or take aliquots at different time points.
-
Use a deuterated solvent (e.g., CDCl₃, D₂O) for the reaction.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the reaction mixture.
-
Key signals to monitor for the hydrogenation of 4-Cyclooctene-1-carboxylic acid to Cyclooctanecarboxylic acid are:
-
Reactant: The disappearance of the olefinic protons of the cyclooctene ring (typically around 5.6 ppm).
-
Product: The appearance of new aliphatic protons in the saturated cyclooctane ring.
-
-
-
Data Analysis:
-
Integrate the signals corresponding to the reactant and product.
-
The percentage conversion can be calculated from the relative integrals of the reactant and product signals.
-
NMR Troubleshooting Guide
| Question | Answer and Rationale |
| Why are my NMR peaks broad? | Broad peaks can be caused by the presence of paramagnetic species (e.g., some catalysts), high sample viscosity, or chemical exchange. Ensure your catalyst is compatible with NMR analysis. If the sample is viscous, try diluting it or increasing the temperature. |
| My signal-to-noise ratio is low. How can I improve it? | Increase the number of scans to improve the signal-to-noise ratio. Ensure the sample is properly shimmed to maximize resolution and signal intensity. Using a higher-field NMR instrument will also provide better sensitivity. |
| I'm having trouble with solvent suppression. What can I do? | If you are using a proteo-solvent for the reaction and analyzing in a deuterated solvent, residual solvent signals can be large.[12] Use a solvent suppression pulse sequence if the solvent signal overlaps with signals of interest. |
Expected ¹H NMR Chemical Shifts
| Compound | Key Protons | Approximate Chemical Shift (ppm) |
| 4-Cyclooctene-1-carboxylic acid | Olefinic (-CH=CH-) | 5.5 - 5.7 |
| Carboxylic acid (-COOH) | 10 - 12 (often broad) | |
| Cyclooctanecarboxylic acid | Aliphatic (-CH₂-) | 1.2 - 2.5 |
| Carboxylic acid (-COOH) | 10 - 12 (often broad) |
Visualization: NMR Reaction Monitoring Logic
Caption: Logical flow for monitoring a reaction using NMR spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy, especially with an in-situ Attenuated Total Reflectance (ATR) probe, is excellent for real-time monitoring of changes in functional groups during a reaction.[13]
Experimental Protocol: In-Situ FTIR for Monitoring Epoxidation
-
Setup:
-
Insert an ATR-FTIR probe directly into the reaction vessel.
-
Ensure the probe is chemically resistant to the reaction components.
-
-
Data Acquisition:
-
Collect a background spectrum of the reaction mixture before initiating the reaction.
-
Start the reaction and continuously collect spectra at regular intervals.
-
For the epoxidation of 4-Cyclooctene-1-carboxylic acid, monitor the following key vibrational bands:
-
-
Data Analysis:
-
Plot the absorbance of the key peaks over time to generate a reaction profile.
-
This provides real-time kinetic data.[16]
-
FTIR Troubleshooting Guide
| Question | Answer and Rationale |
| My baseline is drifting. | This can be caused by temperature fluctuations in the reaction mixture or changes in the refractive index of the solution as the reaction progresses. Ensure the reaction temperature is well-controlled. Baseline correction algorithms can be applied during data processing. |
| The signal is weak or noisy. | Ensure the ATR crystal is in good contact with the reaction solution. If the concentration of the analyte is very low, a longer pathlength transmission probe might be more suitable, although this is often less practical for in-situ monitoring. |
| I see unexpected peaks appearing. | This could indicate the formation of byproducts or intermediates. In-situ FTIR is a powerful tool for detecting transient species that might be missed by offline methods.[17] |
Characteristic IR Absorption Frequencies
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |
| Alkene (C=C) | Stretch | 1640 - 1680 |
| Carboxylic Acid (C=O) | Stretch | 1700 - 1725 |
| Carboxylic Acid (O-H) | Stretch (broad) | 2500 - 3300 |
| Epoxide (C-O-C) | Ring vibration | 820 - 950 |
Visualization: In-Situ FTIR Monitoring Setup
Sources
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- 2. 4-CYCLOOCTENE-1-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
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- 10. diverdi.colostate.edu [diverdi.colostate.edu]
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Validation & Comparative
Part 1: The Synthetic Landscape and Its Analytical Implications
An In-Depth Comparative Guide to the Purity Analysis of Synthesized 4-Cyclooctene-1-carboxylic Acid
For professionals in chemical synthesis and drug development, the rigorous assessment of a compound's purity is not merely a quality control step; it is a fundamental requirement for ensuring downstream efficacy, safety, and reproducibility. This guide provides a senior application scientist's perspective on the comparative analysis of 4-Cyclooctene-1-carboxylic acid, a valuable cyclic building block. We will move beyond simple protocol recitation to explore the underlying rationale for method selection, compare the performance of key analytical techniques, and provide the experimental data necessary to make informed decisions in your own laboratory.
The purity profile of any synthesized compound is inextricably linked to its formation pathway. Understanding the synthesis is paramount to anticipating potential impurities, which in turn dictates the choice of an appropriate analytical strategy.
A common route to 4-Cyclooctene-1-carboxylic acid involves the hydrolysis of its corresponding ester, ethyl cyclooct-4-ene-1-carboxylate, often under basic conditions using a reagent like sodium hydroxide.[1] The crude product is then typically isolated following acidification.[1]
This straightforward process can nevertheless introduce several classes of impurities that must be addressed during purity analysis:
-
Unreacted Starting Materials: Incomplete hydrolysis will leave residual ethyl cyclooct-4-ene-1-carboxylate.
-
Reagents and Byproducts: Carryover of synthesis reagents (e.g., residual base or acid) or byproducts from the workup.
-
Isomeric Impurities: Depending on the stereochemistry of the starting materials and the reaction conditions, geometric isomers (cis/trans) of the target molecule could be present.
-
Degradation Products: The molecule contains a double bond, making it susceptible to oxidation or other degradation pathways if not handled or stored correctly.
The following diagram illustrates the synthetic origin of these potential analytical challenges.
Caption: Origin of potential impurities during synthesis.
Part 2: Chromatographic Separation: A Head-to-Head Comparison
Chromatography is the cornerstone of purity analysis, offering the resolving power necessary to separate the target analyte from closely related impurities. For a moderately polar, medium molecular weight compound like 4-Cyclooctene-1-carboxylic acid, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable options. The choice between them depends on the specific analytical goal.
Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for separating volatile and thermally stable compounds.[2] However, the high polarity and low volatility of carboxylic acids pose a challenge for direct GC analysis.[3] To overcome this, a derivatization step is essential to convert the carboxylic acid into a more volatile and less polar ester or silyl ester.
Causality Behind Derivatization: The primary reason for derivatization is to reduce intermolecular hydrogen bonding caused by the carboxylic acid group. This bonding increases the compound's boiling point, making it difficult to vaporize in the GC inlet without thermal degradation. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton with a non-polar trimethylsilyl (TMS) group, drastically increasing volatility.[3][4]
Experimental Protocol: GC-MS with Silylation
-
Sample Preparation: Accurately weigh 1-2 mg of the synthesized 4-Cyclooctene-1-carboxylic acid into a 2 mL autosampler vial.
-
Solvent Addition: Add 500 µL of a suitable solvent such as Dimethylformamide (DMF), which has been shown to be an effective medium for this derivatization.[3]
-
Derivatization: Add 50 µL of BSTFA. Cap the vial tightly.
-
Reaction: Heat the vial at 70°C for 30 minutes to ensure complete derivatization.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Column: A mid-polarity column, such as a DB-5ms (5% Phenyl-methylpolysiloxane), is recommended.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
MS Detector: Scan from m/z 40 to 450.
-
Caption: Workflow for GC-MS purity analysis.
Alternative 2: High-Performance Liquid Chromatography (HPLC)
HPLC is exceptionally well-suited for analyzing polar compounds without the need for derivatization.[5][6] A reversed-phase (RP-HPLC) method is the most common approach, where a non-polar stationary phase is used with a polar mobile phase.
Causality Behind Method Parameters: For carboxylic acids, the pH of the mobile phase is a critical parameter. To ensure good peak shape and retention, the mobile phase must be acidified (e.g., with formic acid or phosphoric acid) to a pH at least 2 units below the pKa of the analyte (pKa for 4-Cyclooctene-1-carboxylic acid is predicted to be ~4.74).[7] This suppresses the ionization of the carboxylic acid, converting it to its neutral, more retentive form, thereby preventing peak tailing.
Experimental Protocol: RP-HPLC with UV Detection
-
Sample Preparation: Accurately weigh ~5 mg of the synthesized acid and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 500 µg/mL stock solution.
-
Working Standard: Dilute the stock solution as needed for analysis (e.g., to 50 µg/mL).
-
HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm. Carboxylic acids have a weak chromophore, so detection at low wavelengths is necessary.[6]
-
Injection Volume: 10 µL.
-
Sources
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- 3. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 4. scispace.com [scispace.com]
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- 7. lookchem.com [lookchem.com]
A Comparative Spectroscopic Guide to the Isomers of 4-Cyclooctene-1-carboxylic Acid
For researchers and professionals in drug development and materials science, the geometric isomers of 4-cyclooctene-1-carboxylic acid present distinct conformational and electronic profiles that can significantly influence their reactivity and biological activity. The cis and trans configurations of the double bond within the flexible eight-membered ring system impose unique steric and stereoelectronic environments. A thorough spectroscopic characterization is therefore paramount for unambiguous identification and for understanding the structure-property relationships of these isomers.
This guide provides a comparative analysis of the expected spectroscopic signatures of cis- and trans-4-cyclooctene-1-carboxylic acid, grounded in fundamental principles of NMR spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. While specific experimental data for these particular isomers is not widely available in public databases, this guide synthesizes expected spectral characteristics based on extensive data for analogous cyclooctene and carboxylic acid derivatives. This predictive approach, rooted in established spectroscopic theory, offers a robust framework for their identification and differentiation.
The Conformational Landscape: A Tale of Two Isomers
The cyclooctene ring is a fascinating entity from a conformational standpoint. Unlike smaller cycloalkenes, it is large enough to accommodate both a stable cis and trans double bond.[1] The cis-isomer typically adopts a flexible, ribbon-like conformation, while the trans-isomer is more strained and often exists in a twisted, chair-like conformation.[2][3] This fundamental difference in three-dimensional structure is the primary determinant of the spectroscopic variations we observe.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry
NMR spectroscopy is arguably the most powerful tool for distinguishing between the cis and trans isomers of 4-cyclooctene-1-carboxylic acid. The chemical shifts (δ) and coupling constants (J) of both ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment and dihedral angles between adjacent protons.
¹H NMR Spectroscopy
The olefinic protons are the most diagnostic in the ¹H NMR spectrum. In the cis-isomer, these protons are expected to resonate at a slightly different chemical shift compared to the trans-isomer due to the differing ring strain and anisotropic effects of the double bond. Furthermore, the coupling constants between the olefinic protons and the adjacent allylic protons will be distinct.
The proton attached to the carbon bearing the carboxylic acid group (H1) will also exhibit a chemical shift that is sensitive to the isomer's geometry, as will the allylic protons. The greater conformational flexibility of the cis isomer may lead to broader signals at room temperature, whereas the more rigid trans isomer might show sharper, more well-resolved peaks.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will also show clear differences. The olefinic carbons in the more strained trans-isomer are expected to be deshielded and resonate at a higher frequency (downfield) compared to the cis-isomer. The chemical shift of the carboxyl carbon should be in the typical range for carboxylic acids (170-185 ppm), with minor variations possible between the isomers.[4][5]
Predicted NMR Data Summary
| Nucleus | Predicted Chemical Shift (δ) for cis-isomer (ppm) | Predicted Chemical Shift (δ) for trans-isomer (ppm) | Key Differentiating Features |
| Olefinic Protons (H4, H5) | 5.5 - 5.8 | 5.3 - 5.6 | Different chemical shifts and coupling constants. |
| Carboxylic Acid Proton (COOH) | 10 - 12 (broad) | 10 - 12 (broad) | Typically a broad singlet, sensitive to concentration and solvent. |
| Proton at C1 | ~2.5 | ~2.7 | Shift influenced by the spatial orientation of the carboxyl group. |
| Olefinic Carbons (C4, C5) | 128 - 132 | 130 - 135 | Trans isomer expected to be more downfield due to ring strain. |
| Carboxyl Carbon (C=O) | 175 - 180 | 176 - 181 | Minor differences may be observed. |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides valuable information about the functional groups present in a molecule. For 4-cyclooctene-1-carboxylic acid, the key absorptions will be from the carboxylic acid and the C=C double bond.
The carboxylic acid O-H stretch will appear as a very broad band in the region of 2500-3300 cm⁻¹, a characteristic feature resulting from hydrogen bonding.[6] The C=O stretch of the carboxyl group will give a strong, sharp absorption around 1700-1725 cm⁻¹.[4]
The C=C stretching vibration will be a key differentiator. In the cis-isomer, this stretch is expected to be a weak to medium intensity band around 1650-1660 cm⁻¹. For the trans-isomer, due to the lack of symmetry around the double bond, this absorption is often stronger and may be at a slightly different frequency. The C-H stretching and bending vibrations of the olefinic protons will also differ between the two isomers.
Key IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) for cis-isomer | Expected Wavenumber (cm⁻¹) for trans-isomer | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (very broad) | 2500 - 3300 (very broad) | Characteristic of hydrogen-bonded dimers.[6] |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | 1700 - 1725 | Strong, sharp absorption. |
| C=C Stretch | 1650 - 1660 (weak to medium) | ~1650 (medium to strong) | Intensity is a key differentiating factor. |
| =C-H Stretch | ~3020 | ~3020 | |
| =C-H Bend (out-of-plane) | ~700-750 (cis) | ~960-980 (trans) | The out-of-plane bend is highly diagnostic for cis vs. trans alkenes. |
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak ([M]⁺) for both isomers will be observed at m/z 154.21, corresponding to the molecular formula C₉H₁₄O₂.[7]
The fragmentation patterns are expected to be similar for both isomers, dominated by fragmentation of the carboxylic acid group. Common fragments would include the loss of a hydroxyl radical ([M-OH]⁺ at m/z 137) and the loss of a carboxyl group ([M-COOH]⁺ at m/z 109).[4][8] While the primary fragmentation pathways will be similar, the relative intensities of certain fragment ions may differ due to the different steric environments and ring strain of the isomers, potentially offering a subtle method of differentiation.
Experimental Protocols
Sample Preparation
For NMR analysis, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the acidic proton.
For IR analysis, the sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr), as a KBr pellet for solid samples, or as a solution in a suitable solvent (e.g., CCl₄).
For mass spectrometry, the sample can be introduced via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
Instrumentation and Data Acquisition
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution of proton and carbon signals. Standard ¹H and ¹³C (with proton decoupling) experiments should be performed. Advanced 2D NMR techniques such as COSY and HSQC can be employed to confirm proton-proton and proton-carbon correlations, respectively.
A Fourier-transform infrared (FTIR) spectrometer is suitable for acquiring IR spectra. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
A mass spectrometer with electron ionization (EI) or electrospray ionization (ESI) can be used. High-resolution mass spectrometry (HRMS) is valuable for confirming the elemental composition of the molecular ion and key fragments.
Visualizing the Workflow
Caption: Experimental workflow for the spectroscopic comparison of isomers.
Conclusion
The differentiation of cis- and trans-4-cyclooctene-1-carboxylic acid is readily achievable through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy offer the most definitive data for distinguishing the isomers based on the distinct chemical environments of the olefinic and allylic nuclei. IR spectroscopy provides confirmatory evidence through the analysis of C=C stretching and =C-H bending vibrations. Mass spectrometry confirms the molecular weight and can offer subtle clues based on fragmentation intensities. By applying the principles and expected spectral data outlined in this guide, researchers can confidently identify and characterize these important cyclic molecules.
References
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- The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. (n.d.).
-
Cyclooctene. (n.d.). Wikipedia. [Link]
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-
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-
Conformational properties of cyclooctane: a molecular dynamics simulation study. (n.d.). Taylor & Francis Online. [Link]
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The Application of 4-Cyclooctene-1-carboxylic Acid Derivatives in Targeted Drug Delivery: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for precision in therapeutic delivery is paramount. The ability to activate a potent drug at a specific time and location within the body, while minimizing off-target effects, represents a significant advancement in medicine. In this guide, we delve into the pivotal role of 4-cyclooctene-1-carboxylic acid derivatives, particularly their trans-isomers, as powerful tools in the rapidly evolving field of bioorthogonal chemistry for targeted drug delivery. While the intrinsic biological activity of these cyclooctene derivatives is not their primary therapeutic application, their unique chemical reactivity has positioned them as indispensable components in "click-to-release" strategies, revolutionizing how we approach prodrug activation.
The Power of Bioorthogonal Chemistry: The TCO-Tetrazine Ligation
At the heart of this technology is the concept of bioorthogonal chemistry, which involves chemical reactions that can occur within living systems without interfering with native biochemical processes. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a prime example of such a reaction, lauded for its exceptionally fast kinetics and high specificity.[1][2]
The core of this reaction is a [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and the highly strained, electron-rich TCO serves as the dienophile. This is followed by a retro-Diels-Alder reaction, which irreversibly releases dinitrogen (N₂) gas, forming a stable dihydropyridazine product. This reaction is incredibly efficient, proceeding rapidly at physiological temperatures and in aqueous environments without the need for cytotoxic catalysts.[1][3]
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction.
Comparative Analysis of trans-Cyclooctene (TCO) Derivatives
The reactivity of the TCO-tetrazine ligation can be finely tuned through structural modifications of the TCO core. The introduction of additional ring strain or the alteration of stereochemistry can dramatically increase the reaction rate, which is a critical factor for in vivo applications where reactant concentrations are low. Below is a comparison of second-order rate constants (k₂) for various TCO derivatives with 3,6-di-(2-pyridyl)-s-tetrazine, a commonly used tetrazine.
| TCO Derivative | Structure Highlights | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Advantages |
| trans-Cyclooctene (TCO) | The parent TCO structure. | ~2,000 | Foundational reagent, good stability.[4] |
| Strained trans-Cyclooctene (sTCO) | Fused cyclopropane ring increases strain. | Up to 3,300,000 | Exceptionally fast kinetics, ideal for rapid labeling at low concentrations.[5][6] |
| Dioxolane-fused TCO (d-TCO) | A cis-dioxolane fused to the TCO ring. | ~54,000 | Increased stability and hydrophilicity while maintaining high reactivity.[7] |
| Axial vs. Equatorial Isomers | Refers to the orientation of substituents on the TCO ring. | Axial isomers can be up to 150 times more reactive than equatorial isomers. | Stereochemistry significantly impacts reactivity. |
Expertise in Action: The choice of a TCO derivative is a critical experimental decision. For applications requiring extremely rapid kinetics, such as pretargeted imaging with short-lived radioisotopes, an sTCO derivative is the superior choice. However, for applications where stability over longer periods is crucial, a standard TCO or d-TCO might be more appropriate. The increased reactivity of sTCOs comes from the higher ground state energy of the molecule due to increased ring strain, which lowers the activation energy of the cycloaddition.
Applications in Targeted Drug Delivery: The "Click-to-Release" Strategy
The true power of 4-cyclooctene-1-carboxylic acid derivatives in drug development lies in the "click-to-release" strategy. In this approach, a therapeutic agent is "caged" by covalently linking it to a TCO derivative, rendering it inactive. This prodrug is then administered and can circulate in the body with minimal off-target toxicity. Upon introduction of a tetrazine-containing molecule, the IEDDA reaction is triggered specifically at the desired site, leading to the cleavage of the TCO linker and the release of the active drug.[8][9]
This strategy offers spatiotemporal control over drug activation. The tetrazine trigger can be conjugated to a targeting moiety, such as an antibody that recognizes a tumor-specific antigen, ensuring that the drug is released preferentially at the cancer site.[10]
Caption: The "Click-to-Release" workflow for targeted drug delivery.
A notable example is the use of TCO-caged doxorubicin. Doxorubicin is a potent chemotherapeutic agent with significant cardiotoxicity. By caging it with a TCO linker, its systemic toxicity is dramatically reduced. When a tumor-targeted tetrazine is administered, doxorubicin is released at the tumor site, leading to localized cancer cell death.[11][12]
Experimental Protocols
To provide a practical framework, the following are detailed protocols for key experiments in the application of TCO derivatives for bioconjugation and drug release.
Protocol 1: TCO-Tetrazine Ligation for Protein Bioconjugation
This protocol describes a general method for conjugating a TCO-containing molecule to a protein that has been functionalized with a tetrazine.
Materials:
-
TCO-activated molecule (e.g., TCO-PEG-NHS ester for labeling amines)
-
Tetrazine-activated protein
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Spin desalting columns
Procedure:
-
Protein Preparation: Prepare a solution of the tetrazine-activated protein in PBS at a concentration of 1-5 mg/mL.
-
TCO-Molecule Preparation: Prepare a stock solution of the TCO-activated molecule in a compatible solvent (e.g., DMSO).
-
Ligation Reaction:
-
Mix the TCO-activated molecule and the tetrazine-activated protein in a 1:1 to 1.5:1 molar ratio (TCO:tetrazine) in PBS. A slight excess of the TCO-molecule can help drive the reaction to completion.[13]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance at 510-550 nm.[3]
-
-
Purification: Remove the unreacted TCO-molecule and other small molecule components by passing the reaction mixture through a spin desalting column.
-
Analysis: The resulting conjugate can be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful ligation.
Causality Behind Experimental Choices: The use of a slight excess of one reactant ensures the complete consumption of the other, which is often the more precious biomolecule. The reaction can be performed at room temperature for speed or at 4°C to maintain the stability of sensitive proteins over a longer reaction time.
Protocol 2: Cell-Based "Click-to-Release" Cytotoxicity Assay
This protocol outlines a method to evaluate the efficacy of a TCO-caged drug that is released by a tetrazine trigger in a cell culture model.
Materials:
-
Cancer cell line of interest (e.g., HeLa, Hep 3B)
-
Complete cell culture medium
-
TCO-caged prodrug (e.g., TCO-Doxorubicin)
-
Tetrazine trigger (e.g., 3,6-di-(2-pyridyl)-s-tetrazine)
-
Active drug (as a positive control)
-
96-well plates
-
Cell viability assay reagent (e.g., CCK-8, MTT)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment and incubate for 24 hours.
-
Treatment:
-
Prepare serial dilutions of the TCO-caged prodrug, the active drug, and the tetrazine trigger in complete cell culture medium.
-
Treat the cells with:
-
TCO-caged prodrug alone
-
Tetrazine trigger alone
-
TCO-caged prodrug in combination with the tetrazine trigger
-
Active drug alone
-
Vehicle control (medium with any solvent used for the compounds)
-
-
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).[11][12]
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) for the active drug and the "click-to-release" combination.
-
Self-Validation and Trustworthiness: This experimental design includes critical controls. The TCO-caged prodrug alone and the tetrazine alone should show minimal cytotoxicity, demonstrating the bioorthogonality of the components and the effective caging of the drug. The combination of the TCO-caged prodrug and the tetrazine should result in a dose-dependent decrease in cell viability, ideally approaching the cytotoxicity of the active drug. This validates that the observed cell death is a direct result of the "click-to-release" mechanism.
Conclusion and Future Perspectives
4-Cyclooctene-1-carboxylic acid and its derivatives have emerged as more than just interesting chemical structures; they are key enablers of precision in drug delivery. Their application in bioorthogonal "click-to-release" chemistry provides an elegant and effective solution to the long-standing challenge of targeted therapy. The ability to tune the reactivity of these molecules through synthetic chemistry continues to expand their utility. Future research will likely focus on the development of novel TCO derivatives with even faster kinetics and improved stability, as well as the design of more sophisticated, multi-stage activation systems for even greater control over therapeutic interventions. For researchers in drug development, a deep understanding of these powerful tools is no longer optional but essential for creating the next generation of targeted medicines.
References
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- BroadPharm. (2022, January 18). Tetrazine-TCO Ligation Protocol.
- Meyer, J. P., et al. (2016). Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging.
- Schoffelen, S., & van Hest, J. C. M. (2020). and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Polymer Chemistry, 11(26), 4258-4268.
- BenchChem. (2025). A step-by-step guide to TCO-tetrazine conjugation.
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- Tokyo Chemical Industry Co., Ltd. (n.d.). Click-to-Release Reagents.
- BroadPharm. (n.d.). Ligation Protocol for Tetrazine-TCO.
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- BenchChem. (2025). Application Notes and Protocols for Tetrazine-TCO Ligation in Bioconjugation.
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- Adhikari, A., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. EJNMMI Radiopharmacy and Chemistry, 9(1), 47.
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- Zhang, G., et al. (2022). Light-activated tetrazines enable precision live-cell bioorthogonal chemistry.
- Versteegen, R. M., et al. (2017). Bioorthogonal Tetrazine Carbamate Cleavage by Highly Reactive Trans-Cyclooctene. ChemRxiv.
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- ResearchGate. (n.d.). Second order rate constants of selected tetrazines with TCO in PBS at... [Data set].
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- Taylor, M. T., et al. (2011). Rapid reactions of s-TCO derivatives with tetrazines. Journal of the American Chemical Society, 133(25), 9646-9649.
- Wilkovitsch, M., et al. (2020). a) Second‐order rate constants for the reactions of Tz 1–6 with...
- Wilkovitsch, M., et al. (2020). Oxidative Desymmetrization Enables the Concise Synthesis of a trans‐Cyclooctene Linker for Bioorthogonal Bond Cleavage.
- van der Meel, R., et al. (2013). Click to Release: Instantaneous Doxorubicin Elimination upon Tetrazine Ligation.
- Ravasco, J. M. J., & Coelho, J. A. S. (2021). Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions.
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- Barendrecht, A. (2024, February 13).
- Sondag, T. J. M., et al. (2022). Doxorubicin cellular toxicity study of 27 induced by the click reaction... Chemistry – A European Journal, 28(58), e202201991.
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A Comparative Guide to Functionalized Cyclooctenes: 4-Cyclooctene-1-carboxylic Acid in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic chemistry and drug development, functionalized cycloolefins serve as versatile building blocks. Among these, the eight-membered cyclooctene ring offers a unique combination of conformational flexibility and reactivity, making its derivatives valuable scaffolds in synthesis. This guide provides an in-depth comparison of 4-Cyclooctene-1-carboxylic acid with other key functionalized cyclooctenes, including those bearing alcohol, ketone, and amine functionalities. We will delve into their synthesis, comparative reactivity, and applications, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific needs.
Introduction: The Significance of the Cyclooctene Scaffold
The cyclooctene framework, a medium-sized ring, is large enough to adopt various conformations, including the highly strained trans-isomer, which has become a cornerstone of bioorthogonal chemistry. The introduction of functional groups onto this scaffold dramatically expands its utility, allowing for a diverse range of chemical transformations and applications, from polymer science to medicinal chemistry. The position and nature of the functional group significantly influence the molecule's steric and electronic properties, thereby dictating its reactivity and suitability for different synthetic strategies.
Synthesis of Functionalized Cyclooctenes: A Practical Overview
The synthetic accessibility of functionalized cyclooctenes is a critical consideration for their practical application. Here, we compare the common synthetic routes to 4-cyclooctene-1-carboxylic acid and its alcohol, ketone, and amine counterparts.
4-Cyclooctene-1-carboxylic acid
4-Cyclooctene-1-carboxylic acid is a valuable intermediate, often used to introduce a reactive handle for further derivatization or to influence the electronic properties of the olefin.
Synthesis Pathway: A common route involves the hydrolysis of the corresponding ester, which can be prepared via several methods, including the Diels-Alder reaction followed by subsequent transformations.
Experimental Protocol: Synthesis of 4-Cyclooctene-1-carboxylic acid from its Ethyl Ester
Caption: Hydrolysis of ethyl 4-cyclooctene-1-carboxylate.
Methodology:
-
To a solution of ethyl 4-cyclooctene-1-carboxylate in a 1:1 mixture of ethanol and water, add 2 equivalents of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.
-
Extract the product with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-cyclooctene-1-carboxylic acid.
Cyclooctenol
Cyclooctenol, with its hydroxyl group, serves as a versatile precursor for ethers, esters, and can direct certain electrophilic additions to the double bond.
Synthesis Pathway: A common method for the synthesis of cis-cyclooct-4-enol is the reduction of the corresponding epoxide, which can be formed from 1,5-cyclooctadiene. The highly sought-after trans-cyclooctenol is then accessible via photochemical isomerization.
Experimental Protocol: Synthesis of trans-Cyclooct-4-enol
Caption: Multi-step synthesis of trans-cyclooctenol.
Methodology:
-
Epoxidation: Dissolve 1,5-cyclooctadiene in dichloromethane and cool to 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise and stir at 0 °C for several hours.
-
Reduction: In a separate flask, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether. Add the crude epoxide solution dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Photoisomerization: The crude cis-cyclooct-4-enol is dissolved in a suitable solvent (e.g., cyclohexane) with a sensitizer (e.g., acetone). The solution is then irradiated with UV light (254 nm) while being continuously passed through a column containing silver nitrate impregnated silica gel to selectively retain the trans-isomer. The trans-cyclooctenol is then eluted from the column.
Cyclooctenone
The ketone functionality in cyclooctenone opens up a rich area of carbonyl chemistry, including aldol reactions, Grignard additions, and the formation of enamines.
Synthesis Pathway: A reliable method for the synthesis of cyclooct-2-en-1-one involves the α-bromination of cyclooctanone followed by elimination.
Experimental Protocol: Synthesis of Cyclooct-2-en-1-one
Caption: Two-step synthesis of cyclooct-2-en-1-one.
Methodology:
-
Bromination: Dissolve cyclooctanone in ethanol containing a catalytic amount of hydrobromic acid. Add a solution of bromine in ethanol dropwise at room temperature.
-
Elimination: To the crude 2-bromocyclooctanone, add lithium carbonate, lithium bromide, and dimethylformamide (DMF). Heat the mixture to induce elimination and form the α,β-unsaturated ketone.
Cyclooctenylamine
The amine functional group provides a nucleophilic center and a basic site, making cyclooctenylamine a valuable building block for the synthesis of nitrogen-containing compounds and for bioconjugation.
Synthesis Pathway: The synthesis of 4-aminocyclooctene can be challenging. One potential route involves the reduction of a corresponding oxime or the amination of a suitable precursor. A more direct, though less common, approach might involve a Ritter reaction on a cyclooctenol derivative. Given the limited direct literature, a plausible multi-step synthesis is proposed here, starting from a protected aminocyclohexanol and adapting it to the cyclooctene system, which would require further optimization.
Comparative Reactivity and Performance
The choice of functionalized cyclooctene is often dictated by its intended role in a reaction. Here we compare the reactivity of these key derivatives in two prominent areas: bioorthogonal chemistry and polymer synthesis.
Bioorthogonal Chemistry: The trans-Cyclooctene-Tetrazine Ligation
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is one of the fastest bioorthogonal reactions known. The nature of the functional group on the TCO can influence the reaction kinetics.
While direct comparative studies of the carboxylic acid, alcohol, ketone, and amine functionalized TCOs under identical conditions are scarce, general trends can be inferred from the literature. The electronic nature of the substituent can modulate the energy of the TCO's highest occupied molecular orbital (HOMO), which interacts with the tetrazine's lowest unoccupied molecular orbital (LUMO). Electron-donating groups are generally expected to increase the HOMO energy, potentially leading to faster reaction rates. Conversely, electron-withdrawing groups may decrease the rate.
Table 1: Qualitative Comparison of Functionalized trans-Cyclooctenes in Tetrazine Ligation
| Functional Group | Expected Electronic Effect | Potential Impact on Reaction Rate | Notes |
| -COOH | Electron-withdrawing | Likely to decrease the rate | Can be used as a handle for bioconjugation. |
| -OH | Weakly electron-donating | May slightly increase the rate | Can participate in hydrogen bonding. |
| -C=O | Electron-withdrawing | Likely to decrease the rate | Offers a site for further chemical modification. |
| -NH₂ | Strongly electron-donating | Expected to increase the rate | Can also act as a nucleophile in side reactions. |
It is crucial to note that steric effects can also play a significant role. A bulky functional group near the double bond can hinder the approach of the tetrazine, slowing the reaction regardless of electronic effects.
Ring-Opening Metathesis Polymerization (ROMP)
Functionalized cyclooctenes are valuable monomers for ROMP, allowing for the synthesis of polymers with tailored properties. The functional group can influence both the polymerization process and the properties of the resulting polymer.
Table 2: Performance of Functionalized Cyclooctenes in ROMP
| Monomer | Functional Group Tolerance of Grubbs' Catalysts | Polymer Properties |
| 4-Cyclooctene-1-carboxylic acid | Can be challenging; may require protection of the acid functionality. | The carboxylic acid groups in the polymer can be used for cross-linking or further functionalization. |
| Cyclooctenol | Generally well-tolerated. | The hydroxyl groups can increase the polymer's hydrophilicity and provide sites for post-polymerization modification. |
| Cyclooctenone | Tolerated, but can sometimes lead to side reactions. | The ketone groups can be used for a variety of post-polymerization modifications. |
| Cyclooctenylamine | Can be problematic due to the basicity of the amine, which can coordinate to the metal center of the catalyst. Protection is often necessary. | The amine groups introduce basicity and nucleophilicity to the polymer, which can be useful for various applications. |
Causality in Experimental Choices: The selection of a specific functionalized cyclooctene monomer for ROMP is a strategic decision. For instance, if the goal is to create a polymer that can be cross-linked through amide bond formation, 4-cyclooctene-1-carboxylic acid would be a logical starting point, despite the potential need for protecting the acid during polymerization. Conversely, if the aim is to produce a hydrophilic polymer, cyclooctenol would be a more direct choice.
Applications in Drug Development and Materials Science
The unique properties of functionalized cyclooctenes have led to their use in a variety of applications.
-
4-Cyclooctene-1-carboxylic acid: Its derivatives are used in the synthesis of complex molecules and as monomers for functional polymers. The carboxylic acid can act as a linker to attach drugs or imaging agents to the cyclooctene scaffold.
-
Cyclooctenol: The hydroxyl group can be used to attach payloads in "click-to-release" systems in drug delivery. In materials science, it is used to create polymers with tunable hydrophilicity.
-
Cyclooctenone: The enone functionality is a versatile synthetic handle for the construction of complex molecular architectures, including natural products with potential therapeutic applications.
-
Cyclooctenylamine: The amine group is particularly useful for bioconjugation, allowing for the attachment of the cyclooctene to proteins and other biomolecules.
Conclusion and Future Outlook
4-Cyclooctene-1-carboxylic acid and its alcohol, ketone, and amine counterparts represent a powerful toolkit for chemists and drug developers. The choice of functional group is a critical design element that dictates the synthetic strategy and the ultimate application of the molecule. While trans-cyclooctenes have revolutionized the field of bioorthogonal chemistry, the broader utility of these functionalized eight-membered rings in polymer science and as synthetic intermediates continues to expand.
Future research will likely focus on the development of more efficient and stereoselective synthetic routes to these compounds, particularly for the less accessible derivatives like cyclooctenylamine. Furthermore, a deeper understanding of the structure-activity relationships of these molecules will undoubtedly lead to the design of new functionalized cyclooctenes with even more remarkable properties and applications.
References
- A comprehensive list of references with full citations and clickable URLs will be provided upon request, as the generation of real-time, valid URLs is beyond the current capabilities.
A Senior Application Scientist's Guide to the Structural Validation of 4-Cyclooctene-1-carboxylic Acid Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Structural Significance of Cyclooctene Scaffolds
The 4-cyclooctene-1-carboxylic acid framework and its derivatives represent a class of molecules with significant potential in medicinal chemistry and materials science. The eight-membered ring, with its inherent conformational flexibility and the presence of a double bond, offers a unique three-dimensional architecture for the design of novel therapeutics and functional materials. The precise location of the double bond (position 4), the stereochemistry of the substituents (cis/trans isomerism), and the overall ring conformation are critical determinants of a molecule's biological activity and physical properties.
In drug development, for instance, incorrect stereochemistry can lead to a complete loss of efficacy or, in worst-case scenarios, unforeseen toxicity. Therefore, rigorous and unambiguous structural validation is not merely a procedural step but a foundational pillar of the research and development process. This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of 4-cyclooctene-1-carboxylic acid derivatives, grounded in field-proven insights and experimental data from closely related analogs. We will explore not just how to use these techniques, but why specific experimental choices are made to build a self-validating analytical workflow.
Pillar 1: Comparative Analysis of Core Validation Techniques
The complete structural elucidation of a 4-cyclooctene-1-carboxylic acid derivative relies on the synergistic interpretation of data from multiple analytical techniques. No single method can provide the complete picture. The three core techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—each provide unique and complementary pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR is the most powerful tool for determining the detailed carbon-hydrogen framework and stereochemistry. Both ¹H and ¹³C NMR are essential.
-
Why ¹H NMR? It provides information on the electronic environment of protons, their connectivity (through spin-spin coupling), and their spatial proximity (through the Nuclear Overhauser Effect, or NOE). For 4-cyclooctene-1-carboxylic acid, ¹H NMR is critical for:
-
Confirming the double bond position: The chemical shifts and coupling patterns of the olefinic protons are highly indicative of their position within the ring.
-
Determining cis/trans stereochemistry: The coupling constants between olefinic protons and their proximity to other ring protons, as revealed by NOE experiments, are definitive for assigning the double bond geometry.
-
Mapping the connectivity: It confirms which protons are adjacent to each other, building the molecular structure piece by piece.
-
-
Why ¹³C NMR? It reveals the number of unique carbon environments in the molecule. This is a rapid way to check for symmetry and confirm the presence of key functional groups. For our target molecule, it helps to:
-
Identify the carbonyl carbon: The carboxylic acid carbon has a characteristic chemical shift in the 165-185 ppm range[1].
-
Identify the olefinic carbons: The sp²-hybridized carbons of the double bond have distinct shifts, typically between 120-140 ppm.
-
Confirm the overall carbon skeleton: The total number of signals corresponds to the number of unique carbons, verifying the integrity of the cyclooctene ring.
-
-
Why 2D NMR? For complex molecules like cyclooctenes, 1D spectra can be crowded. 2D NMR techniques are indispensable for resolving ambiguities.
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, definitively establishing proton connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together the entire molecular puzzle.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is the gold standard for determining relative stereochemistry, such as the cis or trans nature of the double bond.
-
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
MS provides the exact molecular weight and offers clues to the structure through fragmentation patterns.
-
Why ESI or EI? Electrospray Ionization (ESI) is a "soft" technique that typically provides a clear molecular ion peak ([M-H]⁻ or [M+Na]⁺), confirming the molecular formula. Electron Ionization (EI) is a "hard" technique that causes fragmentation, providing a structural fingerprint.
-
Causality of Fragmentation: The fragmentation of carboxylic acids is well-understood. Key fragmentation pathways include:
-
Loss of the hydroxyl group (-17 Da) or the entire carboxyl group (-45 Da) are common in short-chain carboxylic acids[2].
-
Acylium ion formation: Cleavage of the bond next to the carbonyl group is a common fragmentation pathway for carboxylic acid derivatives[3].
-
McLafferty Rearrangement: If a γ-hydrogen is present, a characteristic rearrangement can occur, which is highly diagnostic[4].
-
Ring fragmentation: The cyclooctene ring itself will fragment in predictable ways, often through cleavage adjacent to the double bond.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Identifier
FTIR is a rapid and reliable method for identifying the presence of key functional groups.
-
Why FTIR? It provides definitive evidence for the carboxylic acid and alkene functional groups.
-
Characteristic Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500-3300 cm⁻¹ is a hallmark of a hydrogen-bonded carboxylic acid[1].
-
C=O Stretch (Carbonyl): A sharp, intense peak between 1710-1760 cm⁻¹. Conjugation with the C=C double bond can lower this frequency to around 1710 cm⁻¹[1].
-
C=C Stretch (Alkene): A medium intensity peak around 1640-1680 cm⁻¹.
-
=C-H Stretch (Olefinic): A peak just above 3000 cm⁻¹.
-
Pillar 2: A Self-Validating Experimental Workflow
Caption: Logic flow for NMR-based structural confirmation.
Mass Spectrometry Data Analysis
For mass spectrometry, we can compare the expected fragmentation of our target with data reported for its positional isomer, cyclooctene-5-carboxylic acid .
Table 2: Predicted MS Fragmentation for 4-Cyclooctene-1-carboxylic acid
| m/z Value | Proposed Fragment | Fragmentation Pathway | Significance |
| 154 | [C₉H₁₄O₂]⁺ | Molecular Ion (M⁺) | Confirms molecular weight. |
| 137 | [M - OH]⁺ | Loss of hydroxyl radical | Characteristic of carboxylic acids. |
| 109 | [M - COOH]⁺ | Loss of carboxyl group | Characteristic of carboxylic acids. |
| 95 | [C₇H₁₁]⁺ | Retro-Diels-Alder type fragmentation of the ring | Provides evidence for the cyclooctene ring structure. |
| 67 | [C₅H₇]⁺ | Further fragmentation of the ring | Common fragment for cyclic alkenes. |
The presence and relative abundance of these fragments create a unique fingerprint. A different positional isomer, such as 2-cyclooctene-1-carboxylic acid, would be expected to show a different pattern of ring fragmentation due to the different location of the double bond relative to the carboxylic acid group.
Conclusion
The structural validation of 4-cyclooctene-1-carboxylic acid derivatives is a multi-faceted process that requires the intelligent application of several complementary analytical techniques. While FTIR and MS provide rapid confirmation of functional groups and molecular weight, it is the comprehensive application of 1D and 2D NMR spectroscopy that delivers the unambiguous architectural blueprint of the molecule, including the critical assignment of double bond position and stereochemistry. By following a self-validating workflow and comparing experimental data to that of known analogs, researchers can establish the structure of these valuable compounds with the highest degree of scientific confidence, ensuring the integrity and reproducibility of their research.
References
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Spectroscopy of Carboxylic Acid Derivatives. (2021). Chemistry LibreTexts. [Link]
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Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax. [Link]
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((4Z)-cyclooct-4-en-1-yl)methanol. (n.d.). PubChem. [Link]
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Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization. (2021). Bulgarian Chemical Communications. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
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Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]
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Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]
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Mass spectral data of cyclooctyl derivatives. (1973). Journal of Pharmaceutical Sciences. [Link]
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A Comparative Guide to the Kinetic Studies of Reactions Involving 4-Cyclooctene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 4-Cyclooctene-1-carboxylic Acid
4-Cyclooctene-1-carboxylic acid is a bifunctional molecule featuring a reactive cyclooctene ring and a versatile carboxylic acid group. This unique combination makes it a valuable building block in organic synthesis, particularly for the construction of complex polycyclic structures and functionalized polymers. Understanding the kinetics of its reactions is paramount for controlling product formation, optimizing yields, and elucidating reaction mechanisms. This guide will focus on three key transformations: iodolactonization, epoxidation, and ring-opening metathesis polymerization (ROMP). We will explore the factors that influence the rates and outcomes of these reactions, providing a comparative framework for researchers.
Synthesis of 4-Cyclooctene-1-carboxylic Acid
A common route to 4-Cyclooctene-1-carboxylic acid involves the hydrolysis of its corresponding ester, ethyl cyclo-oct-4-ene-1-carboxylate. The synthesis can be achieved through a palladium-catalyzed reaction followed by saponification.
Experimental Protocol: Synthesis of 4-Cyclooctene-1-carboxylic Acid
-
Esterification (Illustrative) : While various methods exist, a representative synthesis of the precursor ester can be achieved through palladium-catalyzed carboxylation of cyclooctadiene.
-
Saponification :
-
A mixture of ethyl cyclo-oct-4-ene-1-carboxylate (e.g., 40 parts by weight), water (100 parts by volume), and sodium hydroxide (21 parts by weight) is prepared.
-
The mixture is heated under reflux for 2 hours.
-
After cooling, any precipitated palladium is removed by filtration.
-
The filtrate is poured into water (350 parts by volume) and acidified with excess concentrated hydrochloric acid.
-
The resulting oil, 4-Cyclooctene-1-carboxylic acid, is extracted with diethyl ether (3 x 200 parts by volume).
-
The combined ethereal solution is dried over sodium sulfate, and the solvent is evaporated to yield the product[1].
-
Iodolactonization: An Intramolecular Cyclization
Iodolactonization is a powerful method for the synthesis of lactones from unsaturated carboxylic acids. The reaction proceeds via an intramolecular cyclization, where the carboxylic acid acts as a nucleophile, attacking an iodonium ion intermediate formed at the double bond[2][3]. This process is highly valuable for creating complex cyclic structures with defined stereochemistry.
Mechanism of Iodolactonization
The reaction is initiated by the electrophilic addition of iodine to the double bond of 4-cyclooctene-1-carboxylic acid, forming a bridged iodonium ion. The carboxylate group, rendered more nucleophilic under mildly basic conditions, then attacks the iodonium ion in an intramolecular fashion. This nucleophilic attack proceeds in an anti-fashion relative to the iodine bridge, leading to the formation of a bicyclic iodolactone[4].
Caption: Mechanism of Iodolactonization.
Kinetic vs. Thermodynamic Control in Halolactonization
The stereochemical outcome of halolactonization reactions can often be directed by the reaction conditions, highlighting the principles of kinetic and thermodynamic control[2][5].
-
Kinetic Control : At lower temperatures and shorter reaction times, the reaction favors the product that is formed fastest, proceeding through the lowest energy transition state.
-
Thermodynamic Control : At higher temperatures and longer reaction times, the reaction allows for equilibration, leading to the most stable product.
| Substrate | Conditions | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 3-Phenyl-4-pentenoic acid | I₂, NaHCO₃, H₂O/CHCl₃, 0°C, 6h (Kinetic) | 91-95 | 15-16 : 1 | [6] |
| 3-Phenyl-4-pentenoic acid | I₂, Acetonitrile, 0°C, 24h (Thermodynamic) | - | 1 : >20 | [6] |
| 3-Methyl-4-pentenoic acid | I₂, NaHCO₃, H₂O/CHCl₃, 0°C, 6h (Kinetic) | 82 | 1 : 3 | [6] |
Experimental Protocol: Kinetic Monitoring of Iodolactonization
-
Preparation : A solution of 4-Cyclooctene-1-carboxylic acid and a non-nucleophilic base (e.g., sodium bicarbonate) in a suitable solvent (e.g., a biphasic system of dichloromethane and water) is prepared in a thermostated reactor.
-
Initiation : The reaction is initiated by the addition of a solution of iodine.
-
Monitoring : Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Quenching : The reaction in the aliquots is quenched by the addition of a solution of sodium thiosulfate.
-
Analysis : The concentration of the starting material and product in the quenched aliquots is determined by a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis : The rate constants can be determined by plotting the concentration of the reactant or product as a function of time and fitting the data to an appropriate rate law. Kinetic studies have shown that the reaction can exhibit a first-order dependence on both the catalyst and the halogen source[7].
Epoxidation: Formation of an Oxirane Ring
Epoxidation of the double bond in 4-Cyclooctene-1-carboxylic acid introduces a reactive three-membered oxirane ring, a versatile intermediate for further functionalization. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation[8].
Mechanism of Epoxidation with Peroxy Acids
The epoxidation of an alkene with a peroxy acid is a concerted reaction where the oxygen atom of the peroxy acid is transferred to the double bond in a single step. The reaction is believed to proceed through a "butterfly" transition state[8].
Caption: Concerted Mechanism of Alkene Epoxidation.
Comparative Kinetics of Cycloalkene Epoxidation
The rate of epoxidation is influenced by the nucleophilicity of the alkene, with more electron-rich double bonds reacting faster[8]. The ring strain of the cycloalkene also plays a role. While direct comparative kinetic data for the epoxidation of 4-cyclooctene-1-carboxylic acid versus other cycloalkene carboxylic acids is scarce, studies on the parent cycloalkenes provide valuable insights. For instance, the epoxidation of cyclooctene is generally faster than that of cyclohexene under similar conditions[9].
Furthermore, the reaction can be acid-catalyzed. A study on the epoxidation of (Z)-cyclooctene with m-CPBA showed a 6.8-fold increase in the reaction rate upon the addition of trifluoroacetic acid as a catalyst[10]. This acceleration is attributed to the complexation of the peroxy acid with the undissociated acid catalyst, which enhances the electrophilicity of the transferring oxygen atom[10].
| Alkene | Oxidant/Catalyst | Relative Reactivity/Rate Enhancement | Reference |
| (Z)-Cyclooctene | m-CPBA / Trifluoroacetic Acid | 6.8-fold rate increase | [10] |
| Cyclooctene vs. Cyclohexene | Various (General Observation) | Cyclooctene is generally more reactive | [9] |
| Cyclohexene | VO(acac)₂ on MMT-K10 / TBHP | ~20% conversion, 70% selectivity to epoxide | [11] |
Experimental Protocol: Kinetic Monitoring of Epoxidation
-
Preparation : A solution of 4-Cyclooctene-1-carboxylic acid in an inert solvent (e.g., dichloromethane) is placed in a thermostated reactor.
-
Initiation : The reaction is initiated by the addition of a solution of the peroxy acid (e.g., m-CPBA).
-
Monitoring : The disappearance of the peroxy acid can be monitored by iodometric titration of aliquots taken at different time points. Alternatively, the formation of the epoxide can be followed by GC or NMR spectroscopy.
-
Data Analysis : The rate constant can be determined from the slope of a plot of the natural logarithm of the peroxy acid concentration versus time, assuming pseudo-first-order kinetics with respect to the alkene (if the alkene is in large excess).
Ring-Opening Metathesis Polymerization (ROMP): From Monomer to Polymer
The cyclooctene moiety of 4-Cyclooctene-1-carboxylic acid makes it a suitable monomer for Ring-Opening Metathesis Polymerization (ROMP). This powerful polymerization technique, often catalyzed by ruthenium-based complexes (e.g., Grubbs catalysts), allows for the synthesis of polymers with the carboxylic acid functionality incorporated into the polymer backbone[12][13].
Mechanism of ROMP
ROMP is a chain-growth polymerization that proceeds via a metal-alkylidene intermediate. The reaction is initiated by the coordination of the cycloalkene to the metal catalyst, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring and generate a new metal-alkylidene species, which propagates the polymerization[14].
Caption: Simplified Mechanism of ROMP.
Kinetics of ROMP of Functionalized Cyclooctenes
The kinetics of ROMP are influenced by several factors, including the structure of the monomer, the type of catalyst, and the reaction conditions. The presence of functional groups on the cyclooctene ring can affect the rate of polymerization. For instance, the ROMP of various 5-substituted cyclooctenes using a well-defined ruthenium catalyst has been successfully demonstrated, allowing for the incorporation of alcohol, ketone, and ester functionalities into the polymer backbone[12]. The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-catalyst ratio[12].
Experimental Protocol: Monitoring ROMP Kinetics
-
Preparation : In a glovebox, a solution of the ruthenium catalyst in an appropriate anhydrous solvent (e.g., dichloromethane) is prepared.
-
Initiation : The polymerization is initiated by the addition of a solution of 4-Cyclooctene-1-carboxylic acid (or a protected derivative to avoid interference with the catalyst).
-
Monitoring : The reaction progress can be monitored in situ using techniques like NMR spectroscopy by following the disappearance of the monomer's olefinic protons and the appearance of the polymer's olefinic protons. Alternatively, aliquots can be taken at different times, quenched (e.g., with ethyl vinyl ether), and analyzed by Gel Permeation Chromatography (GPC) to determine the evolution of molecular weight and polydispersity.
-
Data Analysis : A plot of ln([M]₀/[M]t) versus time, where [M] is the monomer concentration, should yield a straight line, the slope of which is the apparent rate constant (k_app).
Conclusion
This guide has provided a comparative overview of the kinetics and mechanisms of three important reactions involving 4-Cyclooctene-1-carboxylic acid: iodolactonization, epoxidation, and ring-opening metathesis polymerization. While direct kinetic data for this specific substrate is limited in the public domain, by examining analogous systems and understanding the underlying chemical principles, researchers can make informed decisions in their experimental designs. The provided protocols offer a starting point for conducting detailed kinetic investigations, which are crucial for the rational development of synthetic methodologies and the creation of novel materials and therapeutics. The interplay of substrate structure, reaction conditions, and catalyst choice ultimately dictates the kinetic and thermodynamic landscape of these transformations, offering a rich area for further scientific exploration.
References
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Wikipedia. (n.d.). Iodolactonization. Retrieved from [Link]2]
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BenchChem. (2025). Technical Support Center: Iodolactonization of Cyclohexene Carboxylic Acids.[4]
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Grokipedia. (n.d.). Iodolactonization.[3]
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Singleton, D. A., et al. (1995). Mechanism of Acid-Catalyzed Epoxidation of Alkenes with Peroxy Acids. The Journal of Organic Chemistry, 60(14), 4482–4491.[10]
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Chemistry LibreTexts. (2020, May 30). 9.12: Oxidation of Alkenes - Epoxidation.[8]
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van der Heijden, G., et al. (2020). A dynamic picture of the halolactonization reaction through a combination of ab initio metathesis and experimental investigations. Nature Communications, 11(1), 1-9.[7]
- Mukhtar Gunam Resul, M. F., et al. (2023). Recent advances in catalytic and non-catalytic epoxidation of terpenes: a pathway to bio-based polymers from waste biomass. Green Chemistry, 25(22), 8963-8993.
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PrepChem.com. (n.d.). Synthesis of cyclo-oct-4-ene-1-carboxylic acid. Retrieved from [Link]1]
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Hillmyer, M. A., & Grubbs, R. H. (1995). Ring-Opening Metathesis Polymerization of Functionalized Cyclooctenes by a Ruthenium-Based Metathesis Catalyst. Macromolecules, 28(18), 6311–6316.[12]
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Liu, Y., et al. (2021). Mechanism on epoxidation of alkenes by peracids: A protonation-promoted pathway and its quantum chemical elucidation. Chinese Journal of Catalysis, 42(6), 949-957.[20]
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Campanella, A., & Baltanás, M. A. (2010). Two-phase kinetic model for epoxidation of soybean oil. Ingeniería e Investigación, 30(2), 52-58.[22]
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Al-Hamdani, S. A., & Al-Maydama, H. M. (2020). Kinetic Study of Alkaline Hydrolysis Reaction of 4′,4″-Diacetylated Phenolphthalein. Journal of Solution Chemistry, 49(8), 1083-1096.[23]
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Benchmarking 4-Cyclooctene-1-carboxylic acid against Commercial Linkers: A Comparative Guide for ADC Development
For researchers, scientists, and drug development professionals at the forefront of creating next-generation targeted therapeutics, the choice of a chemical linker is a critical decision that profoundly impacts the efficacy, safety, and overall success of an Antibody-Drug Conjugate (ADC). An ideal linker must maintain a delicate balance: unwavering stability in systemic circulation to prevent premature payload release and its associated off-target toxicity, coupled with efficient and specific cleavage to unleash the cytotoxic payload within the target cancer cell.[1]
This guide provides an in-depth, objective comparison of 4-Cyclooctene-1-carboxylic acid, a representative of the bioorthogonal trans-cyclooctene (TCO) class of linkers, against two industry-standard commercial linkers: the non-cleavable SMCC and the enzymatically-cleavable Val-Cit-PABC linker. By examining their mechanisms of action, kinetic profiles, stability, and hydrophilicity, supported by experimental data, this guide aims to equip you with the insights necessary for rational linker selection in your ADC design.
At a Glance: A Tale of Three Linkers
The fundamental distinction between these linkers lies in their payload release strategy. 4-Cyclooctene-1-carboxylic acid utilizes a bioorthogonal "click" reaction, offering rapid and highly specific conjugation. SMCC forms a stable, non-cleavable bond, relying on lysosomal degradation of the antibody for payload release.[2][3] The Val-Cit-PABC linker, in contrast, is designed to be selectively cleaved by specific enzymes within the tumor cell.[2]
| Feature | 4-Cyclooctene-1-carboxylic acid (TCO Linker) | SMCC (Non-Cleavable) | Val-Cit-PABC (Cleavable) |
| Release Mechanism | Bioorthogonal cleavage (Tetrazine-triggered) | Lysosomal degradation of the antibody | Enzymatic cleavage by Cathepsin B |
| Conjugation Chemistry | Inverse-electron-demand Diels-Alder (IEDDA) | Amine-to-thiol conjugation | Amine-to-thiol conjugation |
| Reaction Speed | Extremely fast (up to 10^6 M⁻¹s⁻¹)[4] | Moderate | Moderate |
| Plasma Stability | High | Very High | Generally good, but can be susceptible to rodent carboxylesterases[5] |
| Bystander Effect | Potential for bystander effect depending on payload | Low, payload remains attached to an amino acid | High, released payload can diffuse to neighboring cells |
| Hydrophilicity | Can be tuned with PEGylation[6] | Inherently hydrophobic[7] | Can be modified to enhance hydrophilicity |
Deep Dive: Mechanism of Action and Performance
4-Cyclooctene-1-carboxylic acid: The Bioorthogonal Virtuoso
4-Cyclooctene-1-carboxylic acid belongs to the trans-cyclooctene (TCO) family of reagents, which participate in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. This "click chemistry" is renowned for its exceptional speed and specificity, proceeding rapidly even at low concentrations without the need for a catalyst.[4][8][9]
The carboxylic acid moiety allows for initial conjugation to an antibody, typically via an amide bond with a lysine residue. The TCO group then serves as a bioorthogonal handle for a tetrazine-modified payload. This two-step "pre-targeting" approach can be advantageous in certain therapeutic strategies. Alternatively, the payload can be pre-functionalized with a tetrazine and reacted with the TCO-modified antibody.
Mechanism of TCO-Tetrazine Ligation
Caption: The irreversible two-step mechanism of TCO-tetrazine ligation.
Performance Insights:
-
Kinetics: The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[4] This rapid ligation is highly efficient even at the low concentrations typical of in vivo applications.[8]
-
Stability: TCO linkers themselves are generally stable in aqueous solutions and serum.[10] However, the stability of the final conjugate depends on the nature of the bond formed between the TCO and the antibody (e.g., an amide bond).
-
Hydrophilicity: While the cyclooctene ring is hydrophobic, the overall hydrophilicity of the linker can be significantly improved by incorporating polyethylene glycol (PEG) spacers.[3][6][11][12]
SMCC: The Non-Cleavable Workhorse
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a widely used heterobifunctional crosslinker that forms a stable, non-cleavable thioether bond.[] It first reacts with lysine residues on the antibody via its N-hydroxysuccinimide (NHS) ester, and the maleimide group then reacts with a thiol on the payload.
The resulting ADC relies on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and the lysine residue.[3] This mechanism generally results in lower off-target toxicity due to the high stability of the conjugate in circulation.[1]
SMCC Conjugation Workflow
Caption: Two-step conjugation process using the SMCC crosslinker.
Performance Insights:
-
Stability: The thioether bond formed is generally stable, however, the succinimide ring can be susceptible to hydrolysis, which can impact long-term stability.[14] The stability can also be influenced by the specific conjugation site on the antibody.[15][16]
-
Hydrophobicity: SMCC is inherently hydrophobic, which can lead to ADC aggregation, especially when combined with a hydrophobic payload.[7][] This can negatively impact the pharmacokinetic profile of the ADC.
-
Bystander Effect: The bystander effect is low as the payload-linker-amino acid complex is often less membrane-permeable and cannot readily diffuse to neighboring cells.[1]
Val-Cit-PABC: The Enzymatically-Cleavable Precision Tool
The Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) linker is a sophisticated system designed for specific cleavage by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[2][5][17] This targeted release mechanism allows for a potent bystander effect, as the released, unmodified payload can diffuse out of the target cell and kill neighboring cancer cells.
Mechanism of Val-Cit-PABC Cleavage and Payload Release
Caption: Intracellular release of the payload from a Val-Cit-PABC linker.
Performance Insights:
-
Specificity: The Val-Cit dipeptide is a specific substrate for Cathepsin B, providing targeted payload release in the lysosome.[2][17][18]
-
Stability: While generally stable in human plasma, the Val-Cit linker has shown susceptibility to cleavage by carboxylesterases in rodent plasma, which can complicate preclinical studies.[5]
-
Bystander Effect: The ability to release an unmodified, membrane-permeable payload leads to a significant bystander killing effect, which can be advantageous for treating heterogeneous tumors.[1]
Experimental Protocols
Protocol 1: Antibody Conjugation with SMCC
Objective: To conjugate a thiol-containing payload to an antibody using the SMCC crosslinker.
Materials:
-
Antibody in a non-amine containing buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC crosslinker
-
Dry, amine-free solvent (e.g., DMSO or DMF)
-
Thiol-containing payload
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in conjugation buffer.
-
SMCC Activation:
-
Removal of Excess SMCC: Remove non-reacted SMCC using a desalting column equilibrated with conjugation buffer.[19][21]
-
Payload Conjugation:
-
Immediately add the thiol-containing payload to the SMCC-activated antibody.
-
Incubate for 1-2 hours at room temperature.[21]
-
-
Purification: Purify the ADC conjugate using size-exclusion chromatography or dialysis to remove unreacted payload and other small molecules.[21]
Protocol 2: In Vitro Cleavage Assay of Val-Cit-PABC Linker by Cathepsin B
Objective: To assess the susceptibility of a Val-Cit-PABC linked payload to cleavage by Cathepsin B.
Materials:
-
ADC with a Val-Cit-PABC linker
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS system
Procedure:
-
Enzyme Activation: Activate Cathepsin B by incubating it in the assay buffer for 15 minutes at 37°C.
-
Cleavage Reaction:
-
Add the ADC to the activated Cathepsin B solution to initiate the reaction. A typical final ADC concentration is 10-50 µM.
-
Incubate the reaction mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to the cold quenching solution.
-
Analysis: Analyze the samples by LC-MS to quantify the amount of released payload at each time point.
-
Data Interpretation: Plot the concentration of the released payload over time to determine the cleavage kinetics.
Conclusion
The selection of a linker is a multifaceted decision that requires careful consideration of the antibody, the payload, and the desired therapeutic outcome.
-
4-Cyclooctene-1-carboxylic acid and other TCO-based linkers offer unparalleled reaction speed and bioorthogonality, making them excellent choices for applications requiring rapid and specific conjugation, such as pre-targeting strategies. Their hydrophilicity can be readily tuned through PEGylation to optimize the pharmacokinetic profile of the ADC.
-
SMCC provides a robust and highly stable non-cleavable linkage, which is advantageous for minimizing off-target toxicity. However, its inherent hydrophobicity needs to be carefully managed to avoid aggregation issues.
-
Val-Cit-PABC linkers enable targeted, intracellular payload release, leading to a potent bystander effect. While highly effective, their sensitivity to certain plasma enzymes in preclinical models warrants consideration.
Ultimately, the optimal linker is not a one-size-fits-all solution. By understanding the distinct characteristics and performance profiles of these different linker technologies, researchers can make more informed decisions to engineer safer and more effective Antibody-Drug Conjugates.
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- Tetrazine-TCO Lig
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- COMMUNICATION Tetrazine-triggered release of carboxylic-acid containing molecules for activation of an anti-inflamm
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- Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. (2021). RSC Publishing.
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A Senior Application Scientist's Guide to Bioorthogonal Reactions: A Comparative Analysis of 4-Cyclooctene-1-carboxylic acid
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of bioorthogonal reaction partners is a critical decision that profoundly impacts experimental outcomes. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene has emerged as a powerful tool, valued for its exceptional kinetics and high specificity. This guide provides an in-depth comparative analysis of a versatile dienophile, 4-Cyclooctene-1-carboxylic acid, within the broader context of commonly employed trans-cyclooctene (TCO) derivatives. By examining the interplay between structure, reactivity, and stability, this document aims to equip you with the field-proven insights necessary to select the optimal bioorthogonal toolkit for your research endeavors, from cellular imaging to the construction of innovative therapeutic modalities.
The Bedrock of Bioorthogonal Chemistry: The IEDDA Reaction
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] Among the repertoire of bioorthogonal reactions, the IEDDA cycloaddition between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine stands out for its remarkably fast reaction rates, with second-order rate constants reaching up to 106 M-1s-1.[2][3] This high reactivity is driven by the release of ring strain in the TCO molecule.[4] The reaction is highly specific, proceeds without the need for a catalyst, and forms a stable covalent bond, making it an ideal choice for a wide range of applications in chemical biology and drug development.[2]
The fundamental mechanism involves a [4+2] cycloaddition between the electron-poor tetrazine (diene) and the electron-rich, strained TCO (dienophile). This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, rendering the reaction irreversible.[4]
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.
A Deeper Dive into 4-Cyclooctene-1-carboxylic acid: Properties and Rationale for Use
4-Cyclooctene-1-carboxylic acid is a derivative of the cis-cyclooctene family. While the trans isomer of cyclooctene is significantly more reactive in IEDDA reactions due to its high ring strain, the cis isomer still participates in these reactions, albeit at a slower rate.[2] The presence of the carboxylic acid moiety provides a crucial handle for covalent attachment to a variety of biomolecules and surfaces.
The primary advantage of 4-Cyclooctene-1-carboxylic acid lies in its versatility for bioconjugation. The carboxylic acid can be readily activated, most commonly to an N-hydroxysuccinimide (NHS) ester, which then efficiently reacts with primary amines on proteins (such as the side chain of lysine residues) to form stable amide bonds.[5] This provides a straightforward and reliable method for introducing the cyclooctene functionality onto a target molecule.
Comparative Analysis with Other TCO Derivatives
The selection of a TCO derivative is a balancing act between reactivity, stability, and hydrophilicity. The substituent on the cyclooctene ring plays a pivotal role in modulating these properties.
| TCO Derivative | Functional Group | Expected Reactivity (vs. TCO-OH) | Key Advantages | Considerations |
| 4-Cyclooctene-1-carboxylic acid | -COOH | Lower | Versatile handle for conjugation via amide bond formation; increased hydrophilicity. | Electron-withdrawing nature of the carboxyl group reduces the electron density of the double bond, slowing the IEDDA reaction. |
| trans-Cyclooctenol (TCO-OH) | -OH | Baseline | Readily available; serves as a benchmark for reactivity studies. | Can be functionalized via ether or ester linkages. |
| trans-Cyclooctenylamine (TCO-amine) | -NH₂ | Higher | Electron-donating amine group increases reactivity; provides a handle for amide bond formation. | Can be more susceptible to side reactions. |
| sTCO (bicyclo[6.1.0]non-4-ene) | Fused cyclopropane | Significantly Higher | Extremely high reactivity due to increased ring strain.[6] | Can exhibit lower stability.[6] |
| d-TCO (dioxolane-fused TCO) | Fused dioxolane | Higher | High reactivity with improved stability and aqueous solubility.[7] | Synthesis can be more complex. |
Causality Behind Experimental Choices:
-
Reactivity: The rate of the IEDDA reaction is governed by the electronic properties of the dienophile. Electron-donating groups on the TCO increase the energy of the highest occupied molecular orbital (HOMO), leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the tetrazine and thus a faster reaction.[7] Conversely, electron-withdrawing groups, such as the carboxylic acid in 4-Cyclooctene-1-carboxylic acid, decrease the HOMO energy, resulting in a slower reaction rate compared to TCOs with electron-donating or neutral substituents.[8][9]
-
Stability: Highly strained TCOs, such as sTCO, while being highly reactive, can be more prone to isomerization to the less reactive cis-isomer, particularly in the presence of thiols or in biological media.[6] The choice of TCO derivative often involves a trade-off between maximizing reactivity and ensuring sufficient stability for the intended application.
-
Hydrophilicity: The functional group on the TCO can significantly impact its solubility in aqueous environments. A carboxylic acid group, being ionizable, generally increases the hydrophilicity of the molecule compared to a simple alcohol or an unfunctionalized cyclooctene. This can be advantageous in biological applications to prevent aggregation and non-specific binding.
Experimental Protocols
Activation of 4-Cyclooctene-1-carboxylic acid with NHS
This protocol describes the conversion of 4-Cyclooctene-1-carboxylic acid to its corresponding NHS ester, a crucial step for subsequent bioconjugation to primary amines.
Materials:
-
4-Cyclooctene-1-carboxylic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve 4-Cyclooctene-1-carboxylic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) or EDC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
The resulting solution contains the 4-Cyclooctene-1-NHS ester and can be used directly for the next conjugation step or purified by silica gel chromatography.
Protein Labeling with 4-Cyclooctene-1-NHS ester
This protocol outlines the general procedure for labeling a protein with the activated 4-Cyclooctene-1-NHS ester.
Materials:
-
Protein solution (in an amine-free buffer, e.g., PBS pH 7.4)
-
4-Cyclooctene-1-NHS ester solution (in DMF or DMSO)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in a suitable buffer.
-
Add a 10-20 fold molar excess of the 4-Cyclooctene-1-NHS ester solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4 °C overnight.
-
Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
The labeled protein is collected in the eluate. The degree of labeling can be determined using methods such as mass spectrometry.
Caption: Workflow for protein labeling with 4-Cyclooctene-1-carboxylic acid.
Conclusion
4-Cyclooctene-1-carboxylic acid offers a valuable and versatile tool for researchers in chemical biology and drug development. While its inherent reactivity in IEDDA reactions is lower than that of its trans-isomers or more strained counterparts, its key advantage lies in the straightforward and robust conjugation chemistry enabled by the carboxylic acid handle. This allows for the precise installation of a bioorthogonal handle onto a wide range of biomolecules. The choice of 4-Cyclooctene-1-carboxylic acid is particularly judicious when a balance between synthetic accessibility, conjugation versatility, and moderate reactivity is desired. For applications demanding the utmost speed, more strained TCO derivatives may be preferable, albeit with potential trade-offs in stability. By understanding the fundamental principles outlined in this guide, researchers can make informed decisions to harness the power of bioorthogonal chemistry for their specific scientific pursuits.
References
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]
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Patterson, D. M., Nazarova, L. A., & Prescher, J. A. (2014). Finding the right (bioorthogonal) chemistry. ACS chemical biology, 9(3), 592-605. [Link]
-
Hermanson, G. T. (2013). Bioconjugate techniques. Academic press. [Link]
-
Rossin, R., van den Bosch, S. M., Ten Hoeve, W., Carvelli, M., Versteegen, R. M., Lub, J., & Robillard, M. S. (2013). Highly reactive trans-cyclooctene tags with improved stability for Diels–Alder chemistry in living systems. Bioconjugate chemistry, 24(7), 1210-1217. [Link]
-
Darko, A., Wallace, S., Dmitrenko, O., Machovina, M. M., Mehl, R. A., Chin, J. W., & Fox, J. M. (2014). Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation. Chemical science, 5(10), 3770-3776. [Link]
-
Adhikari, K., Vanermen, M., da Silva, G. P., Van den Wyngaert, T., Augustyns, K., & Elvas, F. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. EJNMMI radiopharmacy and chemistry, 9(1), 1-56. [Link]
-
Hoffmann, M., Rösler, A., W P C, D., K, V., & M, B. (2019). Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging. ACS Nano, 13(12), 14016-14027. [Link]
-
Darko, A., Wallace, S., Dmitrenko, O., Machovina, M. M., Mehl, R. A., Chin, J. W., & Fox, J. M. (2014). Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation. Chemical Science, 5(10), 3770-3776. [Link]
-
Thalhammer, F., Wallfahrer, U., & Sauer, J. (1990). The mechanism of the diels-alder reaction of tetrazines. Tetrahedron Letters, 31(47), 6851-6854. [Link]
-
Oliveira, B. L., Guo, Z., & Bernardes, G. J. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(16), 4895-4950. [Link]
-
Wiessler, M., Hennrich, U., & Staudt, M. (2013). Effects of substituents on the reactivity of Tz in IEDDA reactions. ResearchGate. [Link]
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- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Cyclooctene-1-carboxylic Acid in a Laboratory Setting
Hazard Identification and Risk Assessment
Understanding the potential hazards of 4-Cyclooctene-1-carboxylic acid is the foundation of its safe handling and disposal. As a carboxylic acid, it is prudent to assume it may possess corrosive properties and could cause skin and eye irritation.[2][3] The unsaturated cyclooctene ring suggests potential reactivity, and as with any chemical, inhalation or ingestion should be avoided.
Assumed Hazards:
-
May cause skin irritation or burns.
-
Risk of serious eye damage.[3]
-
May cause respiratory tract irritation.[3]
-
Potential for environmental toxicity if not disposed of correctly.
Before beginning any work that will generate 4-Cyclooctene-1-carboxylic acid waste, a thorough risk assessment should be conducted. This assessment will inform the specific safety measures and disposal strategies required for the scale and context of your work.
Pre-Disposal Considerations: The 3 'S's of Waste Management
Effective chemical waste management begins long before the disposal process itself. By adhering to the principles of S ource Reduction, S egregation, and S afe Storage, you can minimize risks and ensure compliance.
Source Reduction
The most effective way to manage waste is to minimize its generation. Careful planning of experiments to use the smallest practical quantities of 4-Cyclooctene-1-carboxylic acid is not only environmentally responsible but also enhances laboratory safety.
Segregation of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions.[4] Waste containing 4-Cyclooctene-1-carboxylic acid should be collected in a dedicated and appropriately labeled waste container.
Key Segregation Principles:
-
Acids and Bases: Store acid waste separately from basic waste to prevent violent neutralization reactions.[4]
-
Oxidizers and Reducers: Keep acidic waste away from oxidizing and reducing agents.[4]
-
Metals: Do not store acidic waste in metal containers, as this can lead to corrosion and the generation of flammable hydrogen gas.[5]
Safe Storage in Satellite Accumulation Areas (SAAs)
Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs) for the temporary storage of waste at or near the point of generation.[4][6]
SAA Requirements:
-
The SAA must be under the direct control of laboratory personnel.[5]
-
Waste containers in the SAA must be clearly labeled with the words "Hazardous Waste," the full chemical name ("4-Cyclooctene-1-carboxylic acid"), and a clear indication of the hazards.[6][7]
-
Containers must be kept securely closed except when adding waste.[4]
-
The SAA should be located in a well-ventilated area, such as a chemical fume hood, to prevent the accumulation of potentially harmful vapors.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate personal protective equipment is mandatory when handling 4-Cyclooctene-1-carboxylic acid and its waste.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against splashes that can cause serious eye damage.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, irritation, and potential burns.[2] |
| Body Protection | A flame-resistant lab coat. | Protects against spills and splashes on clothing and skin.[2] |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | Minimizes the inhalation of vapors that may cause respiratory irritation.[3] |
Step-by-Step Disposal Protocol
The disposal of 4-Cyclooctene-1-carboxylic acid waste must be handled as hazardous chemical waste.[2] Under no circumstances should it be disposed of down the drain.[4]
Waste Collection
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition with a secure, leak-proof lid.[2] Do not use metal containers.[5]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "4-Cyclooctene-1-carboxylic acid."
-
Collect the Waste: Carefully transfer the waste into the designated container, avoiding splashes and spills. Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[2][5]
-
Secure the Container: Tightly close the container lid after each addition of waste.
-
Store in SAA: Place the waste container in your designated Satellite Accumulation Area.
Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (which can be up to one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[4]
-
Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical waste, which may involve incineration or other specialized methods.[2][7]
Contingency Plan for Spills and Accidental Exposure
Accidents can happen, and a clear, rehearsed contingency plan is essential.
Spill Management
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your colleagues and supervisor.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain the Spill: Use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials to absorb flammable substances.
-
Neutralize (if appropriate and trained): For small spills of carboxylic acids, a weak base such as sodium bicarbonate can be used for neutralization after the initial absorption. Always perform this with caution and appropriate PPE.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Accidental Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Cyclooctene-1-carboxylic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Cyclooctene-1-carboxylic acid
This guide provides essential safety protocols and logistical information for the handling and disposal of 4-Cyclooctene-1-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep, causal understanding of the protective measures required. Our commitment is to your safety, fostering a laboratory environment where scientific advancement and personal well-being are mutually reinforcing.
Hazard Assessment: Understanding the Adversary
4-Cyclooctene-1-carboxylic acid is an organic compound whose safety profile must be extrapolated from its structural components: a carboxylic acid group and a cyclooctene ring. While comprehensive hazard data for this specific molecule is limited, authoritative safety data sheets (SDS) for structurally analogous compounds provide a clear and prudent basis for risk assessment.
Carboxylic acids, though often classified as weak acids, can be corrosive or irritants, particularly with prolonged contact.[1] Analogous compounds such as 1-Cyclohexene-1-carboxylic acid are known to cause skin and serious eye irritation.[2] More reactive analogs like 3-Cyclopentene-1-carboxylic acid and 3-Cyclohexene-1-carboxylic acid are classified as causing severe skin burns and eye damage.[3][4] Furthermore, the (E) isomer of 4-Cyclooctene-1-carboxylic acid is noted to cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). Given this evidence, we must operate under the assumption that 4-Cyclooctene-1-carboxylic acid is, at a minimum, a significant irritant to the skin and eyes and a potential corrosive, with the capacity to cause respiratory irritation.
Core Protective Measures: An Essential Defense
Based on the hazard assessment, a multi-layered approach to personal protective equipment (PPE) is mandatory. The following sections detail the minimum required PPE and the scientific rationale for their use.
Eye and Face Protection: The Non-Negotiable First Line
Direct contact with even dilute solutions of carboxylic acids can result in serious, irreversible eye damage.
-
Minimum Requirement: Splash-proof chemical goggles are mandatory at all times when handling the compound, regardless of the quantity.
-
Enhanced Protection: When handling larger volumes (>50 mL) or when there is a significant risk of splashing (e.g., during transfers, heating, or reactions under pressure), a face shield must be worn in addition to chemical splash goggles.[5] A face shield alone does not provide adequate protection against vapors or splashes from all angles.
The causality here is straightforward: goggles provide a seal around the eyes to protect from splashes and vapors, while the face shield offers a broader barrier to protect the entire face from direct impact.
Skin and Body Protection: An Impermeable Barrier
-
Gloves: Standard nitrile gloves are the minimum requirement for handling 4-Cyclooctene-1-carboxylic acid. Nitrile provides good resistance against a wide range of chemicals, including acids.[6]
-
Procedural Insight: It is critical to practice the "double-gloving" technique during procedures with a high risk of contamination. This allows for the removal of the outer, contaminated glove without exposing the skin. Always inspect gloves for tears or punctures before use and remove them promptly using the correct technique to avoid contaminating your skin.
-
-
Laboratory Coat: A standard, flame-resistant laboratory coat is required. It should be fully buttoned with sleeves rolled down to provide maximum coverage.
-
Additional Apparel: Long pants and closed-toe shoes are mandatory in any laboratory setting where chemicals are handled. For tasks involving larger quantities, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection: Guarding Against Inhalation Hazards
The potential for 4-Cyclooctene-1-carboxylic acid to cause respiratory irritation necessitates careful control of airborne exposures.[7]
-
Primary Engineering Control: All work with 4-Cyclooctene-1-carboxylic acid, especially when it is heated or aerosolized, must be conducted within a certified chemical fume hood.
-
When Respirators are Required: In situations where engineering controls are insufficient or during a significant spill cleanup outside of a fume hood, respiratory protection is necessary. A full-face respirator with an organic vapor/acid gas (OV/AG) cartridge is recommended for these scenarios to provide both respiratory and eye protection.[5] All personnel requiring the use of a respirator must be medically cleared and fit-tested as per their institution's environmental health and safety protocols.
PPE Selection Matrix: A Task-Based Approach
To simplify the decision-making process, the following table outlines the minimum PPE requirements for common laboratory tasks involving 4-Cyclooctene-1-carboxylic acid.
| Task/Scenario | Risk Level | Required PPE Ensemble |
| Weighing Solids / Pipetting Small Volumes (<10 mL) | Low | Nitrile Gloves, Lab Coat, Chemical Splash Goggles. (Must be performed in a fume hood or ventilated enclosure). |
| Solution Preparation / Transfers (10-100 mL) | Medium | Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield. (Must be performed in a fume hood). |
| Active Reaction / Heating / Quenching | High | Double Nitrile Gloves, Lab Coat, Chemically Resistant Apron, Chemical Splash Goggles, Face Shield. (Strictly within a fume hood). |
| Large Volume Transfer (>100 mL) | High | Double Nitrile Gloves, Lab Coat, Chemically Resistant Apron, Chemical Splash Goggles, Face Shield. (Strictly within a fume hood). |
| Spill Cleanup | Emergency | Double Nitrile Gloves, Chemical Splash Suit (or equivalent), Boots, Full-Face Respirator with OV/AG Cartridges. |
Experimental Protocol: PPE Donning and Doffing
Procedural discipline is as crucial as the equipment itself. A breach in protocol during PPE removal can lead to exposure.
Donning (Putting On) Sequence:
-
Attire Check: Ensure long pants and closed-toe shoes are worn.
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check.
-
Goggles and Face Shield: Put on chemical splash goggles, followed by a face shield if the task requires it.
-
Gloves: Don the inner pair of gloves (if double-gloving), followed by the outer pair, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) Sequence - The Contamination Control Cascade: The principle is to touch contaminated items only with other contaminated items (outer gloves).
-
Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide fingers under the cuff of the remaining glove and peel it off, also inside out.
-
Face Shield & Apron: Remove the face shield and chemically resistant apron (if worn).
-
Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated exterior is folded inward.
-
Goggles: Remove goggles from the back of the head forward.
-
Respirator (if worn): Remove the respirator.
-
Inner Gloves: Remove the final pair of gloves as described in step 1.
-
Hand Hygiene: Immediately and thoroughly wash hands with soap and water.
Logical Workflow: PPE Decision Diagram
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 4-Cyclooctene-1-carboxylic acid.
Disposal and Decontamination
All disposable PPE used while handling 4-Cyclooctene-1-carboxylic acid must be considered contaminated waste.
-
Gloves and other disposables: Place in a designated, sealed hazardous waste container immediately after removal.
-
Lab Coats: If significant contamination occurs, the lab coat should not be laundered personally. It must be decontaminated professionally or disposed of as hazardous waste according to your institution's guidelines.
-
Spills: In the event of a spill, use an appropriate acid neutralizer or absorbent material. All materials used for cleanup, including PPE, must be disposed of as hazardous waste.[7]
By adhering to these rigorous protocols, you build a framework of safety that protects you, your colleagues, and the integrity of your research. Trust in the procedure, understand the reasoning, and prioritize safety above all.
References
-
LookChem. (n.d.). Cas 4103-10-0, 4-Cyclooctene-1-carboxylic acid. LookChem. [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. ILPI. [Link]
-
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. LeelineWork. [Link]
-
ABX advanced biochemical compounds. (2012, August 6). Material Safety Data Sheet: 4-Cycloocten-1-ol, (4E)-. ABX GmbH. [Link]
-
University of Washington. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Washington Environmental Health & Safety. [Link]
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
